molecular formula C26H24N4O8 B1676485 Methyl streptonigrin CAS No. 3398-48-9

Methyl streptonigrin

Número de catálogo: B1676485
Número CAS: 3398-48-9
Peso molecular: 520.5 g/mol
Clave InChI: HKZHTIOXLTVSKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl streptonigrin is a derivative of the aminoquinone alkaloid streptonigrin, which is a natural metabolite isolated from Streptomyces flocculus . As a streptonigrin derivative, its core research value lies in its potent antitumor and antibacterial properties . The compound's mechanism of action is complex and multifaceted. Like its parent compound, it is understood to inhibit DNA synthesis . Evidence suggests that streptonigrin causes chromosomal damage, inhibits DNA synthesis in tissue culture cells and bacteria, and can also inhibit partial RNA and protein synthesis . Furthermore, its activity is linked to its quinone-based structure, which may involve the generation of reactive oxygen species and require binding with redox-active metals like iron and copper to achieve full activity, leading to DNA cleavage . Structurally, it is a highly substituted molecule containing a pyridinecarboxylic acid core and a quinoline dione moiety . Research into structurally modified derivatives of streptonigrin, such as this compound, aims to reduce the inherent toxicity of the parent compound while maintaining its potent pharmacological action . This makes it an intriguing target for researchers in the fields of oncology and antibiotic discovery, as well as for those studying new drug design and development . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O8/c1-10-15(11-7-9-14(35-2)24(36-3)21(11)31)16(27)20(30-18(10)26(34)38-5)13-8-6-12-19(29-13)23(33)17(28)25(37-4)22(12)32/h6-9,31H,27-28H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZHTIOXLTVSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C(=O)OC)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955558
Record name Methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3398-48-9
Record name Methyl 5-amino-6-(7-amino-5,8-dihydro-6-methoxy-5,8-dioxo-2-quinolinyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3398-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl streptonigrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl streptonigrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45384
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STREPTONIGRIN METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H00548KV4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

From Nature's Blueprint to Laboratory Synthesis: A Technical Guide to Methyl Streptonigrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl streptonigrin (B15502), a semi-synthetic derivative of the potent antitumor antibiotic, streptonigrin. While streptonigrin is a natural product isolated from the bacterium Streptomyces flocculus, Methyl streptonigrin is primarily known through its chemical synthesis. This document details the biosynthetic pathway of its natural precursor, outlines the chemical synthesis of this compound, and presents its key physicochemical and spectroscopic properties.

Biosynthesis of the Streptonigrin Core

The journey to this compound begins with the intricate biosynthetic pathway of its parent compound, streptonigrin, within Streptomyces flocculus. This pathway involves a complex series of enzymatic reactions that assemble the characteristic aminoquinone core. The key steps include the formation of the aminobenzoquinone moiety and the substituted pyridine (B92270) ring system, which are then coupled and further modified.

The biosynthesis of streptonigrin is understood to proceed through the formation of key intermediates. While the complete enzymatic cascade is a subject of ongoing research, a proposed pathway highlights the convergence of several biosynthetic routes to construct the complex tetracyclic structure.

Streptonigrin Biosynthesis cluster_pathway Proposed Biosynthetic Pathway of Streptonigrin Tryptophan Tryptophan Indolepyruvate Indolepyruvate Tryptophan->Indolepyruvate Transamination beta_Methyl_Indolepyruvate (R)-β-Methyl indolepyruvate Indolepyruvate->beta_Methyl_Indolepyruvate StnQ1 (C-methylation) beta_Methyltryptophan (2S,3S)-β-Methyltryptophan beta_Methyl_Indolepyruvate->beta_Methyltryptophan StnK3 (Epimerization) + StnR (Transamination) Lavendamycin Lavendamycin beta_Methyltryptophan->Lavendamycin Series of enzymatic steps Methyl_Lavendamycin Methylated Lavendamycin Intermediate Lavendamycin->Methyl_Lavendamycin StnF2 (Carboxyl methylation) Streptonigrin Streptonigrin Methyl_Lavendamycin->Streptonigrin StnB1/B2 (Oxidative cleavage) & further modifications Synthesis of this compound cluster_synthesis Chemical Synthesis of this compound Streptonigrin Streptonigrin Reaction_Mixture Reaction with Methylating Agent (e.g., CH3OH, catalyst) Streptonigrin->Reaction_Mixture Crude_Product Crude Methyl Streptonigrin Reaction_Mixture->Crude_Product Reaction Work-up Purified_Product Purified Methyl Streptonigrin Crude_Product->Purified_Product Purification (e.g., Chromatography)

An In-depth Technical Guide to Methyl Streptonigrin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of methyl streptonigrin (B15502). It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its mechanism of action and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

Methyl streptonigrin, a derivative of the potent antitumor antibiotic streptonigrin, possesses a complex heterocyclic structure. Its systematic IUPAC name is methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate[]. The addition of a methyl group to the carboxylic acid moiety of streptonigrin results in altered physicochemical properties that may influence its biological activity and pharmacokinetic profile.

Chemical Identifiers
IdentifierValue
IUPAC Name methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate[]
CAS Number 3398-48-9[2]
Molecular Formula C₂₆H₂₄N₄O₈[]
Molecular Weight 520.49 g/mol [3][4]
SMILES CC1=C(C(=C(N=C1C(=O)OC)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O[5]
InChI Key FKSAYABUWQWEPO-RVDMUPIBSA-N[]
Physicochemical Properties
PropertyValueSource
Boiling Point 760.9°C at 760 mmHg[]
Density 1.47 g/cm³[]
Solubility Soluble in DMF and DMSO; moderately soluble in methanol (B129727) and ethanol; poor water solubility.[6]
pKa (Streptonigrin) 6.2 - 6.4 (in dioxane:water)[7]
UV max (Streptonigrin in Methanol) 248 nm (ε 38,400), 375-380 nm (ε 17,400)[7]
Melting Point (Streptonigrin) 275°C[7]

Biological Activity and Mechanism of Action

While research on this compound is less extensive than on its parent compound, studies suggest that its in vivo antitumor activity is likely attributable to its hydrolysis to streptonigrin[7]. The primary mechanisms of action of streptonigrin, and by extension this compound, are centered on DNA damage induction and inhibition of key cellular enzymes.

Induction of DNA Damage via Reactive Oxygen Species (ROS)

Streptonigrin's potent cytotoxic effects are primarily mediated through the generation of reactive oxygen species (ROS) in a metal-dependent manner. The proposed mechanism involves the following steps:

  • Chelation of Metal Ions: Streptonigrin chelates intracellular transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺).

  • Redox Cycling: The metal-streptonigrin complex undergoes redox cycling, transferring electrons to molecular oxygen.

  • ROS Generation: This process generates superoxide (B77818) radicals (O₂⁻) and subsequently highly reactive hydroxyl radicals (•OH) through a Fenton-like reaction.

  • DNA Damage: The generated ROS cause significant damage to DNA, including single- and double-strand breaks, ultimately leading to apoptosis.

ROS_Generation cluster_cell Cancer Cell Methyl_Streptonigrin This compound Streptonigrin Streptonigrin Methyl_Streptonigrin->Streptonigrin Hydrolysis Redox_Cycling Redox Cycling Streptonigrin->Redox_Cycling Metal_Ions Metal Ions (Fe²⁺, Cu²⁺) Metal_Ions->Redox_Cycling ROS ROS (O₂⁻, •OH) Redox_Cycling->ROS DNA_Damage DNA Strand Breaks ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Wnt_Pathway cluster_pathway Wnt/β-Catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin_P Phosphorylated β-Catenin Destruction_Complex->Beta_Catenin_P Beta_Catenin β-Catenin Proteasome Proteasome Beta_Catenin_P->Proteasome Degradation Nucleus Nucleus Beta_Catenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Streptonigrin Streptonigrin Streptonigrin->TCF_LEF Inhibits Complex Formation ABCG2_Workflow Start Start Seed_Cells Seed MDCKII-ABCG2 and parental MDCKII cells in 96-well plate Start->Seed_Cells Incubate_72h Incubate for 72 hours Seed_Cells->Incubate_72h Treat_Compound Treat cells with this compound, Ko143 (positive control), or vehicle Incubate_72h->Treat_Compound Incubate_4h Incubate for 4 hours Treat_Compound->Incubate_4h Add_Hoechst Add Hoechst 33342 (3 µM) Incubate_4h->Add_Hoechst Incubate_30min Incubate for 30 minutes Add_Hoechst->Incubate_30min Measure_Fluorescence Measure fluorescence (Ex: 360 nm, Em: 465 nm) Incubate_30min->Measure_Fluorescence Analyze_Data Analyze data for increased fluorescence Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to the Biosynthesis of Streptonigrin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptonigrin (B15502), a potent aminoquinone antibiotic with significant antitumor activity, has long been a subject of intensive research. Produced by the bacterium Streptomyces flocculus, its complex structure and potent bioactivity have driven efforts to understand its biosynthesis, paving the way for the generation of novel derivatives with improved therapeutic profiles. This technical guide provides a comprehensive overview of the streptonigrin biosynthetic pathway, detailing the enzymatic steps, key intermediates, and the genetic machinery involved. It further outlines established experimental protocols for the investigation of this pathway and the generation of streptonigrin analogs, serving as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery.

The Streptonigrin Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of streptonigrin is a complex process orchestrated by a dedicated gene cluster in Streptomyces flocculus. The pathway commences with precursors from primary metabolism and proceeds through a series of enzymatic modifications to assemble the characteristic four-ring aminoquinone scaffold.

Formation of the Key Intermediate: (2S,3S)-β-Methyltryptophan

The initial steps of the pathway focus on the synthesis of the non-proteinogenic amino acid (2S,3S)-β-methyltryptophan, which serves as a crucial building block. This process is catalyzed by a trio of enzymes encoded by the stnQ1, stnK3, and stnR genes.[1]

  • C-methylation: The S-adenosylmethionine (SAM)-dependent C-methyltransferase, StnQ1, catalyzes the methylation of indolepyruvate at the β-position to generate (R)-β-methyl indolepyruvate.[1]

  • Epimerization: The cupin superfamily protein, StnK3, then acts as an epimerase, converting (R)-β-methyl indolepyruvate to its (S)-epimer.[1]

  • Transamination: Finally, the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase, StnR, catalyzes the transamination of (S)-β-methyl indolepyruvate, using L-tryptophan as the amino donor, to yield the key intermediate, (2S,3S)-β-methyltryptophan.[1] Feeding experiments with a ΔstnQ1 knockout mutant have confirmed that (2S,3S)-β-methyltryptophan, and not its (2S,3R) diastereomer, is the true biosynthetic intermediate.

Streptonigrin_Biosynthesis_Part1 Indolepyruvate Indolepyruvate R_beta_MeInPy (R)-β-Methyl Indolepyruvate Indolepyruvate->R_beta_MeInPy StnQ1 (C-methyltransferase) S_beta_MeInPy (S)-β-Methyl Indolepyruvate R_beta_MeInPy->S_beta_MeInPy StnK3 (Epimerase) beta_MeTrp (2S,3S)-β-Methyltryptophan S_beta_MeInPy->beta_MeTrp StnR (Aminotransferase)

Caption: Formation of (2S,3S)-β-Methyltryptophan.

Assembly of the Quinoline Core and Formation of Lavendamycin (B1674582)

Following the synthesis of (2S,3S)-β-methyltryptophan, the pathway converges towards the formation of the tricyclic intermediate, lavendamycin. While the precise enzymatic steps are still under investigation, it is understood that this involves the condensation of β-methyltryptophan with a second, yet to be fully characterized, precursor derived from the shikimate pathway. The inactivation of the stnB1 gene, encoding a dioxygenase, leads to the accumulation of lavendamycin, confirming its role as a pivotal intermediate in the biosynthesis of streptonigrin.[2]

Tailoring Steps: From Lavendamycin to Streptonigrin

A series of tailoring enzymes then modify the lavendamycin core to produce the final streptonigrin molecule. These modifications include methylation, oxidation, and amination reactions.

  • Carboxyl Methylation: The leucine (B10760876) carboxyl methyltransferase, StnF2, catalyzes a cryptic methylation of a carboxyl group on a lavendamycin-related intermediate.[2]

  • Oxidative Cleavage: The [2Fe-2S] cluster-containing aromatic ring dioxygenase system, StnB1/B2, performs an unusual regiospecific cleavage of the N-C8' bond of the indole (B1671886) ring of the methyl ester of lavendamycin.[2]

  • Bifunctional Methylation: The O-methyltransferase StnQ2 exhibits bifunctionality, catalyzing both the methylation of a hydroxyl group and a carboxyl group on the evolving scaffold.[3]

  • Further Tailoring: Additional enzymes, including other methyltransferases (StnQ3, StnQ4), an α/β-hydrolase (StnA), and other tailoring enzymes (StnT4), are involved in the final steps of streptonigrin biosynthesis. Inactivation of the genes encoding these enzymes has led to the isolation of various intermediates and shunt products, providing insights into the latter stages of the pathway.[2]

Streptonigrin_Biosynthesis_Part2 beta_MeTrp (2S,3S)-β-Methyltryptophan Lavendamycin Lavendamycin beta_MeTrp->Lavendamycin Precursor2 Shikimate Pathway Derivative Precursor2->Lavendamycin Intermediates Modified Intermediates Lavendamycin->Intermediates StnF2 (Methyltransferase) StnB1/B2 (Dioxygenase) Streptonigrin Streptonigrin Intermediates->Streptonigrin StnQ2 (Methyltransferase) StnA (Hydrolase) Other Tailoring Enzymes

Caption: Assembly and Tailoring of the Streptonigrin Scaffold.

Quantitative Data on Streptonigrin Biosynthesis

While the key enzymes and intermediates in the streptonigrin biosynthetic pathway have been identified, detailed quantitative data, such as enzyme kinetic parameters and product yields from mutant strains, are not extensively available in the public domain. The following table summarizes the types of quantitative data that are crucial for a comprehensive understanding and metabolic engineering of this pathway.

Parameter Enzyme Substrate(s) Value Reference
KmStnQ1IndolepyruvateData not available
kcatStnQ1IndolepyruvateData not available
KmStnK3(R)-β-Methyl IndolepyruvateData not available
kcatStnK3(R)-β-Methyl IndolepyruvateData not available
KmStnR(S)-β-Methyl Indolepyruvate, L-TryptophanData not available
kcatStnR(S)-β-Methyl Indolepyruvate, L-TryptophanData not available
KmStnF2Lavendamycin derivativeData not available
kcatStnF2Lavendamycin derivativeData not available
KmStnB1/B2Methyl ester of lavendamycinData not available
kcatStnB1/B2Methyl ester of lavendamycinData not available
KmStnQ2Hydroxylated/carboxylated intermediatesData not available
kcatStnQ2Hydroxylated/carboxylated intermediatesData not available
Product Yield Strain Product Titer (mg/L) Reference
Wild-type S. flocculusStreptonigrinData not available
ΔstnB1LavendamycinData not available[2]
ΔstnA/ΔstnQ2StreptonigramideData not available

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the study of streptonigrin biosynthesis. These protocols are based on established techniques for Streptomyces and can be adapted for specific experimental needs.

Gene Inactivation in Streptomyces flocculus

Gene inactivation is a fundamental technique for elucidating gene function. The following protocol outlines a general workflow for creating knockout mutants in Streptomyces flocculus via homologous recombination.

Gene_Knockout_Workflow start Start: Design Primers pcr PCR Amplification of Upstream & Downstream Homology Arms start->pcr clone Clone Arms and Resistance Cassette into Suicide Vector pcr->clone transform_e_coli Transform into E. coli Donor Strain (e.g., ET12567/pUZ8002) clone->transform_e_coli conjugation Intergeneric Conjugation with S. flocculus transform_e_coli->conjugation select_single Select for Single Crossover Exconjugants conjugation->select_single select_double Screen for Double Crossover (Loss of Vector Backbone) select_single->select_double verify Verify Gene Knockout by PCR and Sequencing select_double->verify end End: Verified Mutant verify->end

References

Mechanism of action of Methyl streptonigrin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Methyl Streptonigrin (B15502)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

Methyl streptonigrin is the methyl ester derivative of streptonigrin, an aminoquinone-containing antibiotic and antitumor agent originally isolated from Streptomyces flocculus.[1][2] While streptonigrin itself demonstrated potent anticancer activity, its clinical application was hampered by significant toxicity.[3][4] this compound is generally considered to be a prodrug, exhibiting weak intrinsic activity. Its biological effects are primarily attributed to its in vivo hydrolysis to the parent compound, streptonigrin, which is the active cytotoxic agent.[3]

The core mechanism of action for the active form, streptonigrin, is multifactorial but is fundamentally driven by its ability to induce DNA damage through a unique, metal-dependent, site-specific oxidative process. This is complemented by the targeted inhibition of key cellular enzymes involved in DNA topology, protein modification, and developmental signaling pathways. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: DNA Damage

The primary cytotoxic effect of streptonigrin is the induction of DNA strand breaks.[5] This process is not direct but involves a sophisticated multi-step activation cascade within the cell.

Key Steps:

  • Cellular Uptake and Hydrolysis: While the precise mechanism of cellular uptake for streptonigrin and its derivatives in mammalian cells is not fully elucidated, its activity is dependent on intracellular components like metabolic reductases and iron, confirming it must cross the cell membrane to exert its effect.[6][7] Once inside the cell, this compound is presumed to be hydrolyzed by cellular esterases to its active carboxylic acid form, streptonigrin.

  • Bioreductive Activation: The quinone moiety of streptonigrin is a critical structural feature.[3] It undergoes intracellular, NADH-dependent reduction to a semiquinone radical intermediate.[2] This bioreductive activation is a necessary step for its cytotoxic activity.

  • Metal Ion Chelation: The activated semiquinone radical chelates intracellular transition metal ions, with a pronounced requirement for iron (Fe²⁺) or copper (Cu²⁺).[5][6] This formation of a streptonigrin-metal complex is essential for subsequent DNA interaction and damage.

  • Reactive Oxygen Species (ROS) Generation - A "Stealth" Mechanism: The reduced streptonigrin-iron complex reacts with molecular oxygen. However, instead of releasing diffusible reactive oxygen species like superoxide (B77818) or hydrogen peroxide, it generates a highly reactive, DNA-damaging ferryl species that remains bound to the complex.[8][9] This allows the molecule to inflict oxidative damage directly upon DNA without triggering the cell's broader antioxidant stress responses (e.g., OxyR or SoxRS systems), a process described as a "stealth" mechanism.[8][9]

  • DNA Strand Scission: The localized ferryl radical directly oxidizes the DNA backbone, leading to single- and double-strand breaks, which ultimately triggers cell cycle arrest and apoptosis.[4]

Methyl_Streptonigrin_Activation_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Methyl_SN This compound Hydrolysis Esterase-mediated Hydrolysis Methyl_SN->Hydrolysis Uptake SN Streptonigrin (Active Form) Bioreduction Cellular Reductases (NADH) SN->Bioreduction Hydrolysis->SN SN_Semiquinone Streptonigrin Semiquinone Bioreduction->SN_Semiquinone Complex [SN-Semiquinone-Fe²⁺] Complex SN_Semiquinone->Complex Fe2 Fe²⁺ Fe2->Complex Ferryl Bound Ferryl Radical [SN-Quinone-Fe³⁺=O] Complex->Ferryl Oxygen O₂ Oxygen->Ferryl Damage DNA Strand Breaks Ferryl->Damage DNA Nuclear DNA DNA->Damage

Core mechanism of this compound activation and DNA damage.

Inhibition of Key Cellular Enzymes

Beyond direct DNA damage, streptonigrin targets several critical enzymes, contributing to its overall cytotoxicity.

Topoisomerase II Inhibition

Streptonigrin is a potent inhibitor of human topoisomerase II.[2][5] Unlike intercalating agents, it functions by stabilizing the "cleavable complex," an intermediate in the topoisomerase II catalytic cycle where the enzyme is covalently bound to cleaved DNA. By preventing the re-ligation of the DNA strands, streptonigrin effectively converts the essential enzyme into a DNA-damaging agent, leading to persistent double-strand breaks.[2]

SENP1 Inhibition and HIF-1α Destabilization

Streptonigrin binds to and inhibits SUMO-specific protease 1 (SENP1).[6][10][11] SENP1 is responsible for de-SUMOylating target proteins, a key post-translational modification. One critical target of SENP1 is the Hypoxia-Inducible Factor 1α (HIF-1α). Under normal conditions, SENP1 stabilizes HIF-1α by removing SUMO chains that would otherwise mark it for proteasomal degradation.[6] By inhibiting SENP1, streptonigrin treatment leads to an increase in global SUMOylation, including that of HIF-1α.[6][10] This enhanced SUMOylation promotes HIF-1α degradation, thereby disrupting the cellular response to hypoxia, a critical pathway for tumor survival and angiogenesis.[6][10]

SENP1_HIF1a_Pathway cluster_pathway HIF-1α Regulation Pathway HIF1a HIF-1α SUMO SUMOylation HIF1a->SUMO Stabilization HIF-1α Stabilization & Transcriptional Activity HIF1a->Stabilization HIF1a_SUMO SUMOylated HIF-1α SUMO->HIF1a_SUMO SENP1 SENP1 HIF1a_SUMO->SENP1 de-SUMOylation Degradation Proteasomal Degradation HIF1a_SUMO->Degradation SENP1->HIF1a Recycles SN Streptonigrin SN->SENP1 Inhibits

Streptonigrin inhibits SENP1, promoting HIF-1α degradation.
Wnt/β-catenin Signaling Inhibition

Streptonigrin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in cancers.[3] Its inhibitory action appears to be two-pronged:

  • Suppression of GSK-3β Phosphorylation: It affects upstream components of the pathway, leading to the suppression of Glycogen Synthase Kinase-3β (GSK-3β) phosphorylation. In the canonical pathway, Wnt signaling inhibits GSK-3β, allowing β-catenin to accumulate. Streptonigrin's interference with this process may prevent the nuclear localization of β-catenin.

  • Blocking β-catenin/Tcf Complex Formation: Streptonigrin directly interferes with the formation of the complex between β-catenin and T-cell factor/lymphoid enhancer factor (Tcf/LEF) transcription factors on DNA.[3] This action prevents the transcription of Wnt target genes crucial for proliferation and cell survival.

Wnt_Beta_Catenin_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled Binds Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Degradation Proteasomal Degradation Beta_Catenin->Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulates & Translocates Nucleus Nucleus Tcf_Lef Tcf/LEF Target_Genes Target Gene Transcription Tcf_Lef->Target_Genes Activates SN Streptonigrin SN->Destruction_Complex Suppresses GSK-3β phosphorylation SN->Tcf_Lef Blocks complex formation Beta_Catenin_Nuc->Tcf_Lef Binds

Streptonigrin inhibits Wnt/β-catenin signaling at multiple points.

Quantitative Data

As this compound primarily functions as a prodrug, quantitative data on the biologically active form, streptonigrin, is most relevant for understanding its potency.

Target/AssayCell Line / SystemConcentrationEffectReference
β-catenin/Tcf Signaling SW480 / HEK293 cells5 µM86% inhibition of β-catenin/Tcf-DNA complex formation[3]
SENP1 Inhibition In vitro enzymatic assayIC₅₀ = 0.518 µMInhibition of SENP1 catalytic activity (SUMO1 substrate)[6]
Topoisomerase II Inhibition Calf Thymus Topo II500 µMInhibition of pBR322 DNA relaxation[3]
Topoisomerase II Inhibition Mammalian Topo II≤ 10 µMDNA cleavage activity comparable to etoposide

Experimental Protocols

The following are generalized protocols for key assays used to characterize the mechanism of action of streptonigrin, based on methodologies described in the literature.

Protocol 1: Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay measures the ability of a compound to inhibit the catalytic activity of Topoisomerase II, which decatenates (unlinks) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

  • Purified human Topoisomerase IIα

  • Kinetoplast DNA (kDNA) substrate

  • 5x Topoisomerase II Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM NaCl, 50 mM MgCl₂, 2.5 mM DTT, 150 µg/mL BSA)

  • 10x ATP Solution (e.g., 20 mM ATP)

  • This compound or Streptonigrin dissolved in DMSO

  • 5x Stop Buffer/Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • 1% Agarose (B213101) gel containing 0.5 µg/mL ethidium (B1194527) bromide

  • TAE or TBE running buffer

  • Decatenated and linearized kDNA markers

Methodology:

  • Reaction Setup: On ice, prepare a 20 µL reaction mix in a microcentrifuge tube. Add components in the following order:

    • Nuclease-free water to final volume

    • 4 µL of 5x Assay Buffer

    • 2 µL of 10x ATP Solution

    • 1 µL of kDNA (e.g., 200 ng/µL stock)

    • 1 µL of test compound at various concentrations (or DMSO for vehicle control).

  • Enzyme Addition: Add 1-2 units of purified Topoisomerase II enzyme to the reaction tube. Mix gently.

  • Incubation: Transfer the tubes to a 37°C water bath or heat block and incubate for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.

  • Gel Electrophoresis: Load the entire sample into a well of the 1% agarose gel. Run appropriate markers in adjacent lanes.

  • Analysis: Run the gel at 4-5 V/cm until the dye front has migrated sufficiently (approx. 4-6 cm). Visualize the DNA bands under UV light.

    • Control (No Drug): kDNA will be resolved into decatenated, relaxed minicircles.

    • Inhibition: The kDNA network will fail to resolve and will remain in the loading well, indicating inhibition of catalytic activity.

Protocol 2: DNA Cleavage Assay

This assay determines if a compound induces single- or double-strand breaks in a circular plasmid DNA substrate.

Materials:

  • Supercoiled plasmid DNA (e.g., PM2 ccc-DNA or pBR322)

  • Streptonigrin dissolved in DMSO

  • Reducing agent (e.g., NADH or Dithiothreitol)

  • Metal salt solution (e.g., FeCl₂ or CuCl₂)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 1% Agarose gel with ethidium bromide

  • Loading dye and running buffer

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Reaction Buffer

    • Supercoiled plasmid DNA (e.g., 0.5 µg)

    • Metal salt solution

    • Streptonigrin at desired concentrations.

  • Activation: Initiate the reaction by adding the reducing agent (e.g., NADH).

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

  • Termination & Electrophoresis: Stop the reaction by adding loading dye. Load samples onto a 1% agarose gel.

  • Analysis: Visualize DNA bands under UV illumination. The conversion of supercoiled DNA (Form I) to nicked, open-circular DNA (Form II) indicates single-strand breaks. The appearance of linear DNA (Form III) indicates double-strand breaks.

Protocol 3: SENP1 Enzymatic Inhibition Assay

This fluorometric assay measures the inhibition of SENP1's protease activity using a synthetic substrate.

Materials:

  • Recombinant SENP1 catalytic domain

  • Fluorogenic substrate: SUMO1-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM DTT)

  • Streptonigrin dissolved in DMSO

  • 384- or 96-well black microplate

  • Fluorescence plate reader (λex = 340 nm, λem = 440 nm)

Methodology:

  • Pre-incubation: In each well of the microplate, add SENP1 enzyme (to a final concentration of ~75 pM) and varying concentrations of streptonigrin (e.g., 0-1 µM). Incubate for 10 minutes at room temperature. Include DMSO-only wells as a control.

  • Reaction Initiation: Add the SUMO1-AMC substrate to each well to initiate the enzymatic reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time (e.g., every minute for 15 minutes) using the plate reader. The cleavage of AMC from SUMO1 results in a fluorescent signal.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of streptonigrin. Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

The Decisive Role of Iron in the Bactericidal Activity of Methyl Streptonigrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the critical role of iron in the mechanism of action of the potent antitumor and antibiotic agent, methyl streptonigrin (B15502) (streptonigrin). This document, intended for researchers, scientists, and drug development professionals, elucidates the intricate relationship between iron availability and the cytotoxic effects of streptonigrin, providing a foundational understanding for future research and therapeutic development.

Streptonigrin, an aminoquinone antibiotic produced by Streptomyces flocculus, has long been recognized for its potent bactericidal and antineoplastic properties. However, the precise molecular mechanisms underpinning its activity, particularly its dependence on transition metals, have been a subject of ongoing investigation. This guide synthesizes key findings, emphasizing the indispensable role of iron in mediating streptonigrin's DNA-damaging effects.

The Iron-Dependent "Stealth" Mechanism of Action

The bactericidal activity of streptonigrin is not a direct action of the molecule itself but is contingent upon the intracellular presence of iron.[1][2] Streptonigrin chelates ferrous iron (Fe²⁺), forming a potent complex that is central to its cytotoxic effects.[1] This complex participates in a unique "stealth" mechanism of DNA damage that circumvents the cell's typical oxidative stress responses.

Unlike conventional redox-cycling agents that generate and release superoxide (B77818) and hydrogen peroxide, the streptonigrin-iron complex facilitates the reduction of oxygen to a highly reactive ferryl radical that remains bound to the complex.[3] This localized radical then directly attacks the DNA backbone, causing single-strand breaks without releasing diffusible reactive oxygen species (ROS).[3][4] This "stealth" approach prevents the activation of cellular defense mechanisms like the OxyR and SoxR regulons, which are typically triggered by free ROS, thus enhancing the antibiotic's efficacy.[3]

The critical nature of iron is underscored by studies on bacterial mutants. Strains of Escherichia coli with deficient iron transport systems exhibit significantly increased resistance to streptonigrin.[1][2] Conversely, conditions that increase intracellular iron availability potentiate the bactericidal action of the antibiotic.[1][2]

Quantitative Data on Iron-Dependent Streptonigrin Activity

The following tables summarize the quantitative relationship between iron availability and the biological activity of streptonigrin, based on data from various studies.

Table 1: Effect of Iron Modulators on Streptonigrin Activity in E. coli

ConditionAgentConcentrationEffect on Streptonigrin ActivityReference
Iron ChelationDesferrioxamine2 x 10⁻⁴ MProtection from killing[1]
Iron ChelationOrthophenanthroline10⁻⁴ MProtection from killing[1]
Iron Uptake Promotion2,3-dihydroxybenzoic acid2 x 10⁻⁵ MIncreased killing[1]
Iron Uptake PromotionShikimic acid2 x 10⁻⁴ MIncreased killing[1]
Iron Uptake PromotionCitrate10⁻² MIncreased killing[1]
Iron Uptake PromotionEnterochelin10⁻⁶ MPronounced increase in killing[1]

Table 2: Streptonigrin Concentration and Iron-Related Genetic Background

E. coli StrainRelevant GenotypeStreptonigrin ConcentrationObservationReference
AN102fep (defective in ferric enterobactin (B1671361) transport)4 x 10⁻⁵ MNot killed, even with citrate[1]
AN102 (pre-grown in citrate)fep4 x 10⁻⁵ MKilled by streptonigrin[1]
AB2847aroB (enterochelin biosynthesis deficient)Not specifiedIncreased killing with shikimate and dihydroxybenzoate[2]
AN193entA (enterochelin biosynthesis deficient)Not specifiedIncreased killing with dihydroxybenzoate[2]

Visualizing the Molecular Interactions and Experimental Workflows

To further clarify the complex interplay between streptonigrin, iron, and DNA, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for studying this phenomenon.

Streptonigrin_Mechanism cluster_cell Bacterial Cell SN Streptonigrin SN_Fe Streptonigrin-Fe²⁺ Complex SN->SN_Fe Chelation Fe2 Fe²⁺ (intracellular) Fe2->SN_Fe SN_Fe_O2 Activated Complex SN_Fe->SN_Fe_O2 Reduction O2 O₂ O2->SN_Fe_O2 Ferryl Bound Ferryl Radical SN_Fe_O2->Ferryl e⁻ transfer Damaged_DNA Damaged DNA (Strand Breaks) Ferryl->Damaged_DNA Oxidation DNA DNA DNA->Damaged_DNA

Caption: Proposed mechanism of iron-dependent DNA damage by streptonigrin.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Bacterial Culture (e.g., E. coli) Iron_Modulation Modulation of Iron Availability (+/- Chelators, +/- Iron Source) Culture->Iron_Modulation Streptonigrin_Addition Addition of Streptonigrin Iron_Modulation->Streptonigrin_Addition Incubation Incubation Streptonigrin_Addition->Incubation Viability_Assay Viability Assay (e.g., Colony Forming Units) Incubation->Viability_Assay DNA_Damage_Assay In vitro DNA Cleavage Assay (e.g., Plasmid Nicking) Incubation->DNA_Damage_Assay Iron_Uptake_Assay ⁵⁵Fe³⁺ Uptake Measurement Incubation->Iron_Uptake_Assay

References

Spectroscopic Data of Methyl Streptonigrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for Methyl streptonigrin (B15502), a derivative of the potent antitumor antibiotic streptonigrin. Due to the limited availability of specific experimental data for Methyl streptonigrin in the reviewed literature, this document primarily presents the comprehensive spectroscopic data for the parent compound, streptonigrin. This information serves as a crucial reference point, with predictions for the expected spectroscopic characteristics of this compound based on its chemical structure.

Overview of Spectroscopic Data

While the synthesis of this compound has been reported, detailed public-domain spectroscopic data remains scarce.[1][2][3] This guide compiles the known data for streptonigrin to provide a foundational understanding for researchers. The key difference between streptonigrin and this compound is the esterification of the carboxylic acid group at the C-2 position of the pyridine (B92270) ring with a methyl group. This modification is expected to induce predictable shifts in the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

The molecular formula of this compound is C₂₆H₂₄N₄O₈, and it has a molecular weight of 520.49 g/mol .[4][][6]

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition and molecular weight of a compound.

Table 1: Mass Spectrometry Data for Streptonigrin [1]

Ionization ModeObserved m/zIon TypeMolecular Formula
ESI-MS (Positive)529.135[M+Na]⁺C₂₅H₂₂N₄O₈
MS (Negative, NH₃ CI)506.1443[M-H]⁻C₂₅H₂₂N₄O₈

Predicted Mass Spectrometry Data for this compound:

For this compound (C₂₆H₂₄N₄O₈, MW: 520.49), the expected high-resolution mass spectrometry data would show a molecular ion peak at approximately m/z 521.1643 for [M+H]⁺ and 543.1462 for [M+Na]⁺ in positive ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for Streptonigrin [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.38s3HH-8' (Methyl on Ring C)
3.84s3HMethoxy on Ring D
3.88s3HMethoxy on Ring D
3.97s3HMethoxy on Ring A
6.27br s2HNH₂ on Ring A
6.68d, J=7.5 Hz1HAromatic H on Ring D
6.72d, J=7.4 Hz1HAromatic H on Ring D
8.18br s1HPhenolic OH on Ring D
8.37d, J=8.4 Hz1HH-4 (Ring B)
9.01d, J=8.38 Hz1HH-3 (Ring B)

Predicted ¹H NMR Data for this compound:

The ¹H NMR spectrum of this compound is expected to be very similar to that of streptonigrin, with the notable exception of the disappearance of the broad singlet corresponding to the carboxylic acid proton. A new singlet, integrating to 3H, is anticipated in the range of 3.7-4.0 ppm, corresponding to the methyl ester protons.

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectroscopic Data for Streptonigrin [1]

Chemical Shift (δ) ppmAssignment
17.5C-8' (Methyl Carbon)
56.1Methoxy Carbon
60.3Methoxy Carbon
60.7Methoxy Carbon
105.2Aromatic Carbon
125.4Aromatic Carbon
126.3C-3
134.1C-4
137.5Aromatic Carbon
141.6Aromatic Carbon
165.8C-9' (Carbonyl Carbon)
177.0C-5 (Carbonyl Carbon)
181.0C-8 (Carbonyl Carbon)

Predicted ¹³C NMR Data for this compound:

The ¹³C NMR spectrum of this compound will largely mirror that of streptonigrin. The key predicted changes include the appearance of a new signal around 52-53 ppm for the methyl ester carbon. The chemical shift of the carbonyl carbon of the ester (formerly the carboxylic acid) is expected to be in the range of 165-175 ppm.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, based on standard practices for the analysis of natural products and their derivatives, the following general procedures can be outlined.

NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional ¹H and ¹³C experiments would be performed, along with two-dimensional experiments such as COSY, HSQC, and HMBC to confirm assignments and elucidate the full structure.

Mass Spectrometry

High-resolution mass spectra would be obtained using an ESI or MALDI ionization source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_data_analysis Data Interpretation and Structure Elucidation Sample This compound Sample Dissolution Dissolve in appropriate deuterated solvent (NMR) or volatile solvent (MS) Sample->Dissolution NMR_acq Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra Dissolution->NMR_acq MS_acq Acquire high-resolution mass spectrum (e.g., ESI-TOF) Dissolution->MS_acq NMR_proc Process and analyze NMR data NMR_acq->NMR_proc Integration Integrate NMR and MS data NMR_proc->Integration MS_proc Determine accurate mass and molecular formula MS_acq->MS_proc MS_proc->Integration Structure Confirm structure of This compound Integration->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to Methyl Streptonigrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl streptonigrin (B15502), a derivative of the potent antitumor antibiotic streptonigrin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research.

Core Molecular Data

Methyl streptonigrin is an organic molecular entity with significant interest in the field of medicinal chemistry due to its biological activity.[1] The fundamental molecular and physical properties are summarized below.

PropertyValueSource
Molecular Formula C26H24N4O8[1][][3][4][5][6]
Molecular Weight 520.49 g/mol [3][6]
Alternate Molecular Weight 520.498[]
Alternate Molecular Weight 520.49100[4]
CAS Number 3398-48-9[]
Density 1.47 g/cm³[][4]
Boiling Point 760.9°C at 760 mmHg[][4]
Flash Point 413.9°C[4]
IUPAC Name methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate[]
Synonyms NSC-45384, Methyl ester streptonigrin, MES (VAN)[]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. While specific, step-by-step laboratory protocols for the synthesis or application of this compound are not detailed in the provided search results, the parent compound, streptonigrin, has been extensively studied. Researchers working with this compound would likely adapt established protocols for streptonigrin. These generally involve:

  • Synthesis and Purification: The synthesis of streptonigrin and its analogs is a complex, multi-step process. Researchers interested in the synthesis of this compound would likely consult literature on the total synthesis of streptonigrin and modify the final esterification step to introduce the methyl group. Purification would typically be achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • In Vitro Cytotoxicity Assays: To evaluate the antitumor activity of this compound, researchers would typically employ in vitro cytotoxicity assays using various cancer cell lines. A common protocol involves:

    • Seeding cancer cells in 96-well plates.

    • Treating the cells with a range of concentrations of this compound.

    • Incubating for a specified period (e.g., 48-72 hours).

    • Assessing cell viability using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.

  • Mechanism of Action Studies: Investigating the mechanism of action of this compound would involve a variety of molecular biology techniques. Based on the known activity of streptonigrin, these could include:

    • DNA Damage Assays: Comet assays or assays for γ-H2AX foci formation to assess DNA strand breaks.

    • Reactive Oxygen Species (ROS) Measurement: Using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) to measure intracellular ROS levels, as streptonigrin is known to induce oxidative stress.

    • Cell Cycle Analysis: Flow cytometry to determine the effect of the compound on cell cycle progression.

    • Western Blotting: To analyze the expression levels of proteins involved in DNA damage response, apoptosis, and other relevant signaling pathways.

Signaling Pathways and Logical Relationships

The parent compound, streptonigrin, is known to exert its cytotoxic effects through multiple mechanisms, primarily involving the generation of reactive oxygen species (ROS) and subsequent DNA damage. The proposed mechanism suggests that streptonigrin undergoes bioreduction to a semiquinone radical, which can then react with molecular oxygen to produce superoxide (B77818) radicals. This cascade of oxidative stress leads to DNA strand breaks and ultimately, apoptosis. It is hypothesized that this compound acts through a similar pathway.

Below is a diagram illustrating the proposed mechanism of action for streptonigrin, which is expected to be highly relevant for this compound.

Streptonigrin_Mechanism Proposed Mechanism of Action for Streptonigrin This compound This compound Bioreduction Bioreduction This compound->Bioreduction Semiquinone Radical Semiquinone Radical Bioreduction->Semiquinone Radical Superoxide Radical (O2-) Superoxide Radical (O2-) Semiquinone Radical->Superoxide Radical (O2-) + O2 Molecular Oxygen (O2) Molecular Oxygen (O2) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Superoxide Radical (O2-)->Reactive Oxygen Species (ROS) DNA Damage DNA Damage Reactive Oxygen Species (ROS)->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Proposed mechanism of action for streptonigrin and its derivatives.

The following diagram illustrates a general workflow for evaluating the cytotoxic and mechanistic properties of a compound like this compound.

Experimental_Workflow Experimental Workflow for Compound Evaluation Compound Synthesis\n(this compound) Compound Synthesis (this compound) In Vitro Cytotoxicity\nScreening In Vitro Cytotoxicity Screening Compound Synthesis\n(this compound)->In Vitro Cytotoxicity\nScreening Mechanism of Action\nStudies Mechanism of Action Studies In Vitro Cytotoxicity\nScreening->Mechanism of Action\nStudies If active DNA Damage Assay DNA Damage Assay Mechanism of Action\nStudies->DNA Damage Assay ROS Measurement ROS Measurement Mechanism of Action\nStudies->ROS Measurement Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action\nStudies->Cell Cycle Analysis Data Analysis and\nInterpretation Data Analysis and Interpretation DNA Damage Assay->Data Analysis and\nInterpretation ROS Measurement->Data Analysis and\nInterpretation Cell Cycle Analysis->Data Analysis and\nInterpretation Lead Optimization or\nFurther Development Lead Optimization or Further Development Data Analysis and\nInterpretation->Lead Optimization or\nFurther Development

Caption: A general experimental workflow for evaluating novel anticancer compounds.

References

Preliminary In Vitro Studies of Methyl Streptonigrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl streptonigrin (B15502), the methyl ester of the potent antitumor antibiotic streptonigrin, has been a subject of scientific inquiry, primarily in the context of structure-activity relationship studies of streptonigrin analogs.[1] Streptonigrin itself is a microbial metabolite isolated from Streptomyces flocculus and is known for its broad-spectrum anticancer and antibiotic properties.[1] However, its clinical application has been hampered by significant toxicity.[1] This has led to the synthesis and evaluation of various derivatives, including Methyl streptonigrin, in an effort to modulate its biological activity and toxicity profile. This document provides a comprehensive overview of the available preliminary in vitro data for this compound, alongside the well-characterized mechanisms of its parent compound, streptonigrin, which are presumed to underlie its biological effects. Detailed experimental protocols for relevant in vitro assays are also presented.

In Vitro Biological Activity of this compound

Direct in vitro studies on this compound are limited. The available information suggests that it possesses weak biological activity. This reduced potency is thought to be due to the esterification of the carboxylic acid group, which is believed to be important for the compound's interaction with its biological targets.[1] It is hypothesized that any observed activity of this compound may be a result of partial in vivo or in vitro hydrolysis back to the parent compound, streptonigrin.[1]

Cytotoxicity

Table 1: Cytotoxicity of Streptonigrin Against Various Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Reference
SW480 Colon Cancer Data not explicitly quantified, but inhibition of proliferation was observed at concentrations of 0-5 µM. [1]

| HEK293 | Human Embryonic Kidney | Data not explicitly quantified, but inhibition of proliferation was observed at concentrations of 0-5 µM. |[1] |

Note: This table summarizes data for the parent compound, streptonigrin, to provide context for the expected, albeit weaker, activity of this compound.

Mechanism of Action (Inferred from Streptonigrin)

The mechanism of action of this compound is presumed to be similar to that of streptonigrin, which is multifaceted and involves the induction of DNA damage and interference with key cellular signaling pathways.

Inhibition of Topoisomerase II

Streptonigrin is a known inhibitor of topoisomerase II, an essential enzyme involved in DNA replication, transcription, and chromosome segregation.[2] It stabilizes the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks and ultimately, cell death.[2] This action is a hallmark of many effective anticancer agents.

Interference with β-Catenin/Tcf Signaling Pathway

Recent studies have shown that streptonigrin can inhibit the β-catenin/Tcf signaling pathway, which is often dysregulated in various cancers.[1] Streptonigrin has been observed to inhibit the formation of the β-catenin/Tcf-DNA complex, a critical step in the activation of downstream target genes involved in cell proliferation and survival.[1] At a concentration of 5 µM, streptonigrin showed an 86% inhibition of this complex formation.[1]

Experimental Protocols

The following are detailed, generalized protocols for key in vitro experiments that would be utilized to assess the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., SW480, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Topoisomerase II DNA Cleavage Assay

This assay determines the ability of a compound to induce DNA cleavage by stabilizing the topoisomerase II-DNA complex.

Materials:

  • Purified human topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 1 mM ATP, 15 µg/mL BSA)

  • This compound

  • Stop solution (e.g., 1% SDS, 10 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

  • Proteinase K

  • Agarose (B213101) gel

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture containing assay buffer, supercoiled DNA, and the desired concentration of this compound.

  • Enzyme Addition: Add purified topoisomerase IIα to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution followed by proteinase K. Incubate at 50°C for 30 minutes to digest the protein.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization: Visualize the DNA bands under UV light. The appearance of linear DNA from the supercoiled plasmid indicates topoisomerase II-mediated DNA cleavage.

Visualizations

Signaling Pathway Diagram

Streptonigrin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 Axin Axin LRP5/6->Axin Dishevelled->Axin | GSK-3β GSK-3β β-catenin β-catenin GSK-3β->β-catenin P Axin->GSK-3β APC APC APC->GSK-3β β-catenin_nuc β-catenin β-catenin->β-catenin_nuc Proteasomal_Degradation Proteasomal Degradation β-catenin->Proteasomal_Degradation Streptonigrin Streptonigrin Streptonigrin->GSK-3β Inhibits (inferred) Tcf/Lef Tcf/Lef β-catenin_nuc->Tcf/Lef Target_Genes Target_Genes Tcf/Lef->Target_Genes Transcription

Caption: Inferred inhibitory effect of Streptonigrin on the Wnt/β-catenin signaling pathway.

Experimental Workflow Diagrams

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat cells with This compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Analyze data and determine IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

Topoisomerase_II_Cleavage_Assay_Workflow A 1. Prepare reaction mix: DNA, buffer, this compound B 2. Add Topoisomerase II enzyme A->B C 3. Incubate at 37°C B->C D 4. Terminate reaction and digest protein C->D E 5. Agarose gel electrophoresis D->E F 6. Visualize DNA bands under UV light E->F G 7. Analyze for DNA cleavage F->G

Caption: Workflow for the in vitro Topoisomerase II DNA cleavage assay.

References

An In-depth Technical Guide to the Antitumor Properties of Streptonigrin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Streptonigrin (B15502), a potent antitumor antibiotic produced by Streptomyces flocculus, has long been a subject of intense scientific scrutiny. Its broad-spectrum anticancer activity, however, is offset by significant toxicity, a characteristic that has curtailed its clinical application. This has spurred extensive research into the synthesis and evaluation of streptonigrin derivatives with the goal of developing analogs that retain or exceed the parent compound's therapeutic efficacy while exhibiting a more favorable safety profile. This technical guide provides a comprehensive overview of the antitumor properties of streptonigrin derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used in their evaluation.

Mechanism of Antitumor Action

The antitumor effects of streptonigrin and its derivatives are multifaceted, primarily revolving around their ability to induce DNA damage and interfere with critical cellular signaling pathways.

1.1. DNA Damage and Reactive Oxygen Species (ROS) Production:

Streptonigrin's core quinone structure is central to its cytotoxic activity. In the presence of reducing agents and transition metal ions like copper and iron, it undergoes redox cycling to produce a semiquinone radical.[1] This process generates reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals, which are highly reactive and can cause significant cellular damage.[1] The primary target of this oxidative stress is DNA, where it induces single- and double-strand breaks, ultimately leading to the inhibition of DNA replication and RNA synthesis.[1][2]

1.2. Enzyme Inhibition:

Beyond its direct effects on DNA, streptonigrin and its analogs have been shown to inhibit the activity of several key enzymes involved in cancer progression:

  • Topoisomerase II: Streptonigrin can form a complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This complex stabilizes the cleavage intermediate of the enzyme's catalytic cycle, leading to permanent DNA strand breaks.

  • Sentrin/SUMO-specific Protease 1 (SENP1): Streptonigrin has been identified as an inhibitor of SENP1, a protease that plays a role in the deSUMOylation of various proteins, including those involved in cancer development.[3] Inhibition of SENP1 can disrupt cellular processes and contribute to the antitumor effect.[3]

1.3. Modulation of Signaling Pathways:

Streptonigrin and its derivatives exert their antitumor effects by modulating key signaling pathways that regulate cell growth, proliferation, and apoptosis.

  • p53 Signaling Pathway: The extensive DNA damage caused by streptonigrin activates the p53 tumor suppressor pathway.[4] Activated p53 can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death).[4]

  • β-catenin Signaling Pathway: Streptonigrin has been shown to inhibit the β-catenin/Tcf signaling pathway.[3][5] Evidence suggests that this inhibition may occur through the suppression of Glycogen Synthase Kinase-3β (GSK-3β) phosphorylation, leading to a decrease in the nuclear localization of β-catenin and a reduction in the transcription of its target genes, which are often involved in cell proliferation.[3][5]

Quantitative Data on Antitumor Activity

The antitumor potency of streptonigrin and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in in-vitro studies and by measures of tumor growth inhibition in in-vivo models.

2.1. In Vitro Cytotoxicity:

The following table summarizes the IC50 values of streptonigrin and a selection of its derivatives against various cancer cell lines. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

CompoundCell LineIC50 (µM)Reference
StreptonigrinHuman Platelet Guanylyl Cyclase4.16[6]
StreptonigrinSENP1 Inhibition5.205[2]
Benzo[a]phenazine derivative 7HeLa, A549, MCF-7, HL-60>10[7]
Benzo[a]phenazine derivative (with amination)HeLa, A549, MCF-7, HL-601-10[7]
Alkylamine derivative 47-48Promyelocytic leukemia (HL60)Data not specified[8]
Alkylamine derivative 49-50T-cellsData not specified[8]

2.2. In Vivo Antitumor Efficacy:

Data from in-vivo studies provides crucial information on the therapeutic potential of these compounds in a whole-organism context. The table below presents available data on the in-vivo antitumor activity of streptonigrin derivatives.

CompoundAnimal ModelTumor TypeDose and ScheduleTumor Growth Inhibition (%)Reference
Au(III)-streptonigrin complexMiceP-388 leukemiaNot specifiedComparable to free drug[9]
StreptonigrinNot specifiedAnti-leukemiaNot specifiedTerminated due to toxicity[8]

Experimental Protocols

The evaluation of the antitumor properties of streptonigrin derivatives involves a range of standardized in-vitro and in-vivo assays.

3.1. In Vitro Assays:

3.1.1. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the streptonigrin derivative for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

3.1.2. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[2][7][10][14]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells, where it stains the nucleus.

  • Protocol:

    • Treat cells with the streptonigrin derivative for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

3.1.3. Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][15][16][17][18]

  • Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

  • Protocol:

    • Treat cells with the streptonigrin derivative for the desired time.

    • Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

    • Wash the cells to remove the ethanol.

    • Treat the cells with RNase to prevent staining of RNA.

    • Stain the cells with a solution containing propidium iodide.

    • Analyze the cells by flow cytometry. The fluorescence intensity of the PI signal is used to generate a histogram representing the distribution of cells in the different phases of the cell cycle.

3.2. In Vivo Assays:

3.2.1. Xenograft Tumor Model

Xenograft models are commonly used to evaluate the in-vivo antitumor efficacy of drug candidates.

  • Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.

  • Protocol:

    • Inject a suspension of human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the streptonigrin derivative to the treatment group via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral) at a specified dose and schedule. The control group receives the vehicle.

    • Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Signaling Pathways and Structure-Activity Relationships

The development of more effective and less toxic streptonigrin derivatives relies on a thorough understanding of their interactions with cellular signaling pathways and the relationship between their chemical structure and biological activity.

4.1. Signaling Pathway Diagrams:

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms by which streptonigrin derivatives interfere with the p53 and β-catenin signaling pathways.

Streptonigrin_p53_Pathway Streptonigrin Streptonigrin Derivatives ROS Reactive Oxygen Species (ROS) Streptonigrin->ROS DNA_Damage DNA Strand Breaks ROS->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates & activates Cell_Cycle_Arrest Cell Cycle Arrest (G1, G2/M) p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis p53->Apoptosis induces

Streptonigrin's activation of the p53 pathway.

Streptonigrin_Beta_Catenin_Pathway cluster_nucleus Nucleus Streptonigrin Streptonigrin Derivatives GSK3b GSK-3β Streptonigrin->GSK3b inhibits phosphorylation Beta_Catenin_p Phosphorylated β-catenin GSK3b->Beta_Catenin_p phosphorylates Degradation Ubiquitination & Proteasomal Degradation Beta_Catenin_p->Degradation Beta_Catenin β-catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Nucleus Nucleus Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription activates

Inhibition of the β-catenin pathway by streptonigrin.

4.2. Structure-Activity Relationships (SAR):

The synthesis and evaluation of numerous streptonigrin derivatives have provided valuable insights into the structural features required for potent antitumor activity.

SAR_Streptonigrin cluster_sar Structure-Activity Relationship of Streptonigrin Derivatives Core Quinoline-5,8-dione Core Amino_Group C7-Amino Group Core->Amino_Group Essential for activity Pyridine_Ring C2-Pyridine Ring System Core->Pyridine_Ring Crucial for DNA binding Substitutions Modifications to Side Chains Core->Substitutions Modulates toxicity and activity Carboxylic_Acid C5'-Carboxylic Acid Pyridine_Ring->Carboxylic_Acid Influences potency

Key structural features influencing antitumor activity.

Key SAR findings include:

  • The quinoline-5,8-dione core is essential for the molecule's redox activity and its ability to generate ROS.

  • The amino group at the C7 position is crucial for antitumor activity.

  • Modifications to the C2-pyridine ring system can significantly impact DNA binding and overall potency.

  • Alterations to the C5'-carboxylic acid group , such as esterification, can modulate the compound's solubility, toxicity, and pharmacokinetic properties.[2]

Conclusion

Streptonigrin and its derivatives represent a promising class of antitumor agents with a unique and potent mechanism of action. While the clinical development of streptonigrin itself has been hampered by its toxicity, ongoing research into the synthesis and evaluation of novel analogs holds the potential to yield new therapeutic candidates with improved safety profiles. A thorough understanding of their structure-activity relationships and their interactions with key cellular signaling pathways is paramount to the successful design and development of the next generation of streptonigrin-based anticancer drugs. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing this important area of oncology research.

References

The Antibacterial Spectrum of Methyl Streptonigrin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the parent compound, streptonigrin (B15502), specific quantitative data on the antibacterial spectrum of its derivative, Methyl streptonigrin, remains largely unavailable in publicly accessible scientific literature. This technical guide synthesizes the existing qualitative information and outlines the general methodologies relevant to determining the antibacterial activity of such compounds.

While research alludes to the antibacterial properties of streptonigrin derivatives, concrete Minimum Inhibitory Concentration (MIC) values for this compound against a diverse panel of bacterial strains are not documented in peer-reviewed publications or technical datasheets. It is generally reported that the methyl ester derivative of streptonigrin exhibits weaker antibacterial activity compared to the parent molecule. However, without specific MIC data, a quantitative comparison is not possible.

Mechanism of Action: Inferences from Streptonigrin

The antibacterial action of this compound is presumed to follow a similar pathway to that of streptonigrin. The core mechanism involves the generation of reactive oxygen species (ROS) and subsequent DNA damage, a process that is notably dependent on the presence of iron.

Key Mechanistic Steps:
  • Iron Chelation: Streptonigrin and its analogs possess a chemical structure conducive to chelating intracellular iron.

  • Redox Cycling: Once bound to iron, the molecule undergoes redox cycling, leading to the production of superoxide (B77818) radicals.

  • DNA Damage: These highly reactive radicals induce oxidative damage to bacterial DNA, leading to strand breaks and ultimately, cell death.

This iron-dependent mechanism highlights the intricate interplay between the compound and the bacterium's metabolic state.

G cluster_cell Bacterial Cell Methyl_Streptonigrin This compound Complex This compound-Fe²⁺ Complex Methyl_Streptonigrin->Complex Chelation Fe2 Fe²⁺ (intracellular) Fe2->Complex Redox_Cycling Redox Cycling Complex->Redox_Cycling ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Generation DNA_Damage DNA Damage ROS->DNA_Damage Induces Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Postulated mechanism of action for this compound.

Experimental Protocols for Antibacterial Susceptibility Testing

To quantitatively assess the antibacterial spectrum of a compound like this compound, standardized experimental protocols are employed. The most common of these is the determination of the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method: A Standard Protocol

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: The bacterial strains to be tested are cultured overnight on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile saline solution to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

G Start Start: Prepare Methyl Streptonigrin Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate with Broth Start->Serial_Dilution Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually Inspect for Growth and Determine MIC Incubation->Read_Results End End: Record MIC Value Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Data Presentation: A Template for Future Findings

Should quantitative data for this compound become available, it would be presented in a structured format for clarity and comparative analysis.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 29213Data N/A-
Enterococcus faecalisATCC 29212Data N/A-
Escherichia coliATCC 25922Data N/A-
Pseudomonas aeruginosaATCC 27853Data N/A-
Klebsiella pneumoniaeATCC 13883Data N/A-

Conclusion

While the existing body of scientific literature provides a theoretical framework for the antibacterial activity of this compound, a significant data gap exists concerning its specific antibacterial spectrum. The information presented herein serves as a guide for the anticipated mechanism of action and the standard methodologies that would be employed to generate the much-needed quantitative data. Further research is imperative to fully characterize the antibacterial profile of this streptonigrin derivative and to ascertain its potential as a therapeutic agent. Professionals in drug development are encouraged to pursue studies that would populate the data table and provide a clearer understanding of this compound's efficacy against a broad range of bacterial pathogens.

Methyl Streptonigrin's Interaction with Topoisomerase II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the interaction between methyl streptonigrin (B15502) and DNA topoisomerase II. While direct quantitative data for the methyl ester derivative is limited in publicly accessible literature, this document extrapolates from the robust data available for its parent compound, streptonigrin, a potent topoisomerase II poison. Streptonigrin functions by stabilizing the covalent topoisomerase II-DNA cleavage complex, an essential intermediate in the enzyme's catalytic cycle. This stabilization leads to an accumulation of double-strand DNA breaks, ultimately triggering apoptotic pathways in targeted cells. This guide summarizes the available quantitative data for streptonigrin, details relevant experimental methodologies, and provides visual representations of the key molecular pathways and experimental workflows.

Introduction to Topoisomerase II and Streptonigrin

DNA topoisomerase II is a ubiquitous and essential enzyme that plays a critical role in managing DNA topology.[1] It is indispensable for fundamental cellular processes such as DNA replication, transcription, and chromosome segregation.[2] The enzyme functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through the break, and then resealing the break.[3] This catalytic cycle is vital for relieving torsional stress and resolving DNA entanglements.[1] Due to their critical role in cell proliferation, topoisomerase II enzymes are a key target for anticancer drugs.[4]

Streptonigrin is an aminoquinone-containing antibiotic isolated from Streptomyces flocculus. It exhibits potent antitumor activity by targeting topoisomerase II. Unlike catalytic inhibitors that block the enzyme's activity, streptonigrin acts as a "topoisomerase II poison." It interferes with the re-ligation step of the enzyme's catalytic cycle, trapping the enzyme in a covalent complex with the cleaved DNA. This leads to the accumulation of protein-linked DNA double-strand breaks, which are highly cytotoxic and can induce apoptosis.[1]

While streptonigrin itself has been extensively studied, data on its derivative, methyl streptonigrin (streptonigrin methyl ester), is less abundant. Available information suggests that this compound is weakly active, with its biological effects likely stemming from in vivo hydrolysis back to the parent streptonigrin. This guide will focus on the well-documented interaction of streptonigrin with topoisomerase II, providing a foundational understanding relevant to the study of its derivatives.

Quantitative Analysis of Streptonigrin's Interaction with Topoisomerase II

The following tables summarize the available quantitative data for the interaction of streptonigrin with topoisomerase II. It is important to note that these values are for the parent compound, streptonigrin, and not this compound.

Table 1: In Vitro Inhibition of Topoisomerase II by Streptonigrin

CompoundAssay TypeEnzyme SourceSubstrateEndpointResultReference
StreptonigrinDNA CleavageMammalianpBR322 DNADNA CleavageComparable to etoposide (B1684455) at ≤ 10 µM
StreptonigrinDNA CleavageMammalianpBR322 DNADNA CleavageOne-third lower than etoposide at ≥ 250 µM

Table 2: Cellular Activity of Streptonigrin

CompoundCell LineAssay TypeEndpointIC50Reference
StreptonigrinNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Mechanism of Action: Stabilization of the Cleavage Complex

Streptonigrin exerts its cytotoxic effects by poisoning topoisomerase II. The accepted mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex. This process can be visualized as trapping a key intermediate in the enzyme's catalytic cycle.

Topoisomerase II Catalytic Cycle and Point of Inhibition

The catalytic cycle of topoisomerase II involves several key steps:

  • Non-covalent DNA Binding: The enzyme binds to a segment of DNA (the G-segment).

  • DNA Cleavage and Covalent Complex Formation: The enzyme creates a double-strand break in the G-segment and forms a covalent bond between a tyrosine residue in each enzyme protomer and the 5'-phosphate of the cleaved DNA. This results in a "cleavage complex."

  • Strand Passage: A second DNA segment (the T-segment) is passed through the break in the G-segment.

  • DNA Re-ligation: The broken G-segment is resealed, and the covalent bonds between the enzyme and DNA are broken.

  • Product Release: The T-segment is released, and the enzyme is ready for another catalytic cycle.

Streptonigrin is believed to bind to this cleavage complex, preventing the re-ligation of the G-segment. This leads to an accumulation of the otherwise transient cleavage complexes, which are then converted into permanent DNA double-strand breaks upon cellular processes like replication or transcription.

TopoisomeraseII_Cycle TopoII Topoisomerase II G_Segment G-Segment DNA TopoII->G_Segment 1. Binds Cleavage_Complex Covalent Cleavage Complex G_Segment->Cleavage_Complex 2. Cleaves T_Segment T-Segment DNA Strand_Passage T-Segment Passage Cleavage_Complex->Strand_Passage 3. Allows Religation DNA Re-ligation Strand_Passage->Religation 4. Facilitates Product_Release Product Release Religation->Product_Release 5. Releases Product_Release->TopoII Cycle Repeats Methyl_Streptonigrin This compound (as Streptonigrin) Methyl_Streptonigrin->Cleavage_Complex Inhibits Re-ligation

Figure 1: Topoisomerase II catalytic cycle and the inhibitory action of streptonigrin.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like streptonigrin with topoisomerase II.

Topoisomerase II DNA Decatenation Assay

This assay measures the catalytic activity of topoisomerase II by monitoring the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

  • Materials:

    • Purified human topoisomerase IIα

    • Kinetoplast DNA (kDNA)

    • 5X Topoisomerase II Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.9, 500 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM EDTA, 5 mM ATP, 150 µg/mL BSA)

    • This compound (or Streptonigrin) dissolved in DMSO

    • Sterile, nuclease-free water

    • Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

    • Agarose (B213101)

    • 1X TAE Buffer

    • Ethidium (B1194527) Bromide or other DNA stain

    • Proteinase K

  • Procedure:

    • Prepare a reaction mixture on ice containing:

      • 4 µL 5X Topoisomerase II Reaction Buffer

      • 2 µL kDNA (e.g., 100 ng/µL)

      • x µL this compound (to achieve desired final concentration)

      • y µL sterile water to bring the volume to 19 µL

    • Add 1 µL of purified topoisomerase IIα (e.g., 1-2 units) to initiate the reaction.

    • Incubate the reaction at 37°C for 30 minutes.

    • Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

    • (Optional) Add 2 µL of Proteinase K (10 mg/mL) and incubate at 37°C for 30 minutes to digest the protein.

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Perform electrophoresis in 1X TAE buffer until the dye front has migrated an adequate distance.

    • Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well.

Decatenation_Workflow Start Prepare Reaction Mix (Buffer, kDNA, Drug) Add_Enzyme Add Topoisomerase II Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (SDS/Dye) Incubate->Stop_Reaction ProteinaseK Proteinase K Digestion (Optional) Stop_Reaction->ProteinaseK Electrophoresis Agarose Gel Electrophoresis ProteinaseK->Electrophoresis Visualize Visualize DNA Bands (UV Transilluminator) Electrophoresis->Visualize

Figure 2: Workflow for the Topoisomerase II DNA decatenation assay.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay directly measures the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, resulting in the linearization of plasmid DNA.

  • Materials:

    • Purified human topoisomerase IIα

    • Supercoiled plasmid DNA (e.g., pBR322)

    • 5X Topoisomerase II Reaction Buffer

    • This compound (or Streptonigrin) dissolved in DMSO

    • Sterile, nuclease-free water

    • Stop Solution (1% SDS)

    • Proteinase K

    • Loading Dye

    • Agarose

    • 1X TAE Buffer

    • Ethidium Bromide or other DNA stain

  • Procedure:

    • Prepare a reaction mixture on ice containing:

      • 4 µL 5X Topoisomerase II Reaction Buffer

      • 1 µL supercoiled plasmid DNA (e.g., 0.5 µg/µL)

      • x µL this compound (to achieve desired final concentration)

      • y µL sterile water to bring the volume to 19 µL

    • Add 1 µL of purified topoisomerase IIα to initiate the reaction.

    • Incubate the reaction at 37°C for 30 minutes.

    • Add 2 µL of 1% SDS to stop the reaction and trap the cleavage complex.

    • Add 2 µL of Proteinase K (10 mg/mL) and incubate at 50°C for 1 hour to digest the covalently bound topoisomerase II.

    • Add loading dye and load the samples onto a 1% agarose gel containing ethidium bromide.

    • Perform electrophoresis in 1X TAE buffer.

    • Visualize the DNA bands under UV light. The formation of linear DNA from the supercoiled plasmid indicates DNA cleavage.

Signaling Pathways and Cellular Consequences

The accumulation of double-strand breaks induced by topoisomerase II poisons like streptonigrin triggers cellular DNA damage response (DDR) pathways. These pathways can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too extensive, trigger apoptosis.

Cellular_Response Methyl_Streptonigrin This compound TopoII_Inhibition Topoisomerase II Poisoning Methyl_Streptonigrin->TopoII_Inhibition DSB DNA Double-Strand Breaks TopoII_Inhibition->DSB DDR DNA Damage Response (ATM/ATR, etc.) DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis If damage is severe DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Allows time for

Figure 3: Cellular response to Topoisomerase II poisoning by this compound.

Conclusion and Future Directions

Streptonigrin is a well-characterized topoisomerase II poison with a clear mechanism of action involving the stabilization of the enzyme-DNA cleavage complex. While its methyl ester, this compound, is reported to have weak activity, likely due to the requirement for hydrolysis to the parent compound, a thorough understanding of streptonigrin's interaction with topoisomerase II provides a critical framework for the evaluation of its derivatives.

Future research should focus on obtaining direct in vitro quantitative data for this compound and other derivatives to accurately assess their potency and mechanism of action as topoisomerase II inhibitors. Such studies will be invaluable for the rational design and development of novel anticancer agents based on the streptonigrin scaffold. Furthermore, elucidating the specific structural determinants that govern the interaction between streptonigrin derivatives and the topoisomerase II-DNA complex will be crucial for optimizing their therapeutic potential.

References

A Technical Guide to Free Radical Generation by Methyl Streptonigrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Streptonigrin (B15502) (SN), an aminoquinone antitumor antibiotic produced by Streptomyces flocculus, and its derivatives like methyl streptonigrin, have garnered significant interest due to their potent cytotoxic activities.[1][2][3] The primary mechanism underpinning their biological action is the intracellular generation of reactive oxygen species (ROS) through a process of redox cycling, leading to extensive cellular damage, particularly to DNA.[1][2][4] This technical guide provides an in-depth exploration of the mechanisms of free radical generation by streptonigrin, details key experimental protocols for its study, presents quantitative data on its activity, and visualizes the core pathways involved. Recent research has also proposed a "stealth" mechanism, suggesting a more direct oxidative attack on DNA, which will also be discussed.[5][6][7]

Core Mechanism: Redox Cycling and ROS Formation

The cytotoxic effects of streptonigrin are predominantly attributed to its ability to undergo redox cycling. This process involves the enzymatic reduction of the streptonigrin quinone moiety to a semiquinone free radical.[1][8] This unstable intermediate then reacts with molecular oxygen (O₂) to regenerate the parent compound, while simultaneously producing a superoxide (B77818) anion radical (O₂•⁻).[9][10] This catalytic cycle consumes cellular reducing equivalents, such as NADH, and floods the cell with superoxide radicals.[1][11]

The superoxide anion is the primary ROS generated, which can then be converted to other highly reactive species:

  • Hydrogen Peroxide (H₂O₂): Superoxide dismutase (SOD) enzymes catalyze the dismutation of O₂•⁻ into H₂O₂.[5][7]

  • Hydroxyl Radical (•OH): In the presence of transition metal ions, particularly ferrous iron (Fe²⁺), H₂O₂ can be converted into the extremely reactive hydroxyl radical via the Fenton reaction.[4][5][7][12] Streptonigrin is known to chelate metal ions, bringing the catalyst for the Fenton reaction in close proximity to the site of H₂O₂ production.[1][13]

These generated free radicals are responsible for widespread cellular damage, including DNA strand breakage, inhibition of DNA and RNA synthesis, and chromosomal damage.[1][2][11][14]

G SN Streptonigrin (Quinone) SN_SQ Streptonigrin (Semiquinone Radical) SN->SN_SQ Reduction SN_SQ->SN Oxidation O2_rad Superoxide Radical (O₂•⁻) SN_SQ->O2_rad e⁻ transfer O2 Molecular Oxygen (O₂) O2->O2_rad H2O2 Hydrogen Peroxide (H₂O₂) O2_rad->H2O2 Damage Oxidative Cellular Damage (DNA, Lipids, Proteins) O2_rad->Damage OH_rad Hydroxyl Radical (•OH) H2O2->OH_rad OH_rad->Damage NADH_Reductase NAD(P)H Reductases NADH_Reductase->SN_SQ SOD Superoxide Dismutase (SOD) SOD->H2O2 Fenton Fenton Reaction (Fe²⁺) Fenton->OH_rad

Caption: Classical redox cycling mechanism of Streptonigrin.

An Alternative "Stealth" Mechanism

Recent studies have proposed a compelling alternative mechanism that helps explain streptonigrin's high bactericidal efficacy compared to other redox-cycling agents like menadione, which are merely bacteriostatic.[5][6][7] This "stealth model" suggests that streptonigrin is a poor generator of free superoxide or hydrogen peroxide.[6][7]

Instead, it is proposed that a streptonigrin-Fe²⁺ complex binds directly to DNA.[5] Within this ternary complex, the quinone moiety facilitates the transfer of electrons to a bound oxygen molecule. This reduces the oxygen directly to a highly reactive ferryl species or a bound hydroxyl radical, which then immediately oxidizes the adjacent DNA without ever being released into the cytoplasm.[5][6] This mechanism would prevent the activation of cellular antioxidant defense systems (like catalase or the SoxRS response), allowing streptonigrin to cause lethal DNA damage unimpeded.[6][7]

G cluster_0 Ternary Complex cluster_1 Intra-complex Reaction SN_Fe Streptonigrin-Fe²⁺ DNA DNA SN_Fe->DNA Binds Ferryl Bound Ferryl Radical [Fe-O]²⁺ SN_Fe->Ferryl e⁻ transfer from reductase via SN O2 O₂ O2->Ferryl DNA_Damage Direct DNA Oxidation Ferryl->DNA_Damage No_ROS No release of free O₂•⁻ or H₂O₂ DNA_Damage->No_ROS G Start Treat Cells with This compound Harvest Harvest and Suspend Cells in Agarose Start->Harvest Lyse Cell Lysis (High Salt + Detergent) Harvest->Lyse Unwind Alkaline Unwinding (pH > 13) Lyse->Unwind Electrophorese Electrophoresis Unwind->Electrophorese Stain Stain DNA with Fluorescent Dye Electrophorese->Stain Visualize Fluorescence Microscopy Stain->Visualize Analyze Quantify Comet Tail (Image Analysis) Visualize->Analyze

References

An In-depth Technical Guide on the Core Pharmacology of Streptonigrin and its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The vast majority of pharmacological research has been conducted on Streptonigrin (B15502), the parent compound. Its derivative, Methyl Streptonigrin (streptonigrin methyl ester), is noted to be weakly active, likely functioning as a prodrug that undergoes hydrolysis to the active Streptonigrin form in vivo.[1] Consequently, this guide focuses on the comprehensive pharmacology of Streptonigrin, which is essential for understanding the activity of its derivatives.

Introduction

Streptonigrin (STN) is a potent aminoquinone alkaloid antibiotic with significant antitumor and antibacterial properties, originally isolated from the bacterium Streptomyces flocculus in 1959.[1] Despite its promising anticancer activity, its clinical application was halted after Phase II trials due to severe dose-limiting toxicities, including bone marrow depression, nausea, and vomiting.[2] However, there is renewed interest in Streptonigrin and its structurally modified derivatives as scaffolds for new drug development.[1][3][4] Modern research aims to mitigate its toxicity while preserving its therapeutic efficacy, potentially through targeted drug delivery systems or structural modifications.[1][2]

This document provides a detailed overview of the core pharmacology of Streptonigrin, including its chemical properties, multifaceted mechanism of action, and key experimental findings.

Chemical and Physical Properties

Streptonigrin is a complex tetracyclic molecule with the chemical formula C₂₅H₂₂N₄O₈.[1][5] Its structure is fundamental to its biological activity, particularly the aminoquinone moiety which is central to its mechanism of action.

PropertyValueReference
Molecular Formula C₂₅H₂₂N₄O₈[1][5]
Molar Mass 506.471 g·mol⁻¹[5]
Appearance Red compound[6]
Melting Point 275°C[1]
pKa 6.2 - 6.4 (in dioxane:water)[1]
UV Absorption (in Methanol) λmax at 248 nm (ε 38,400) and 375–380 nm (ε 17,400)[1]
Synonyms Bruneomycin, Rufocromomycin, Nigrin[5][7][8]
CAS Number 3930-19-6[5]

Mechanism of Action

Streptonigrin exerts its potent cytotoxic effects through a dual mechanism involving the induction of DNA damage and the inhibition of critical cellular signaling pathways.

DNA Damage via Oxidative Stress

The primary mechanism of Streptonigrin's antitumor activity is its ability to cause DNA strand scission.[9] This process is initiated by the bioreduction of its quinone ring, which then allows it to chelate metal ions, particularly iron (Fe²⁺). The resulting Streptonigrin-metal complex catalyzes the production of highly reactive oxygen species (ROS), which directly damage the DNA backbone.

Streptonigrin_DNA_Damage STN Streptonigrin (Quinone) Reduced_STN Reduced Streptonigrin (Semiquinone/Hydroquinone) STN->Reduced_STN Bioreduction Complex [Streptonigrin-Fe²⁺] Complex Reduced_STN->Complex Fe2 Cellular Fe²⁺ Fe2->Complex ROS Reactive Oxygen Species (e.g., •OH, O₂⁻) Complex->ROS Redox Cycling O2 O₂ O2->ROS Damaged_DNA DNA Strand Scission & Cell Death ROS->Damaged_DNA Oxidative Damage DNA Cellular DNA DNA->Damaged_DNA

Mechanism of Streptonigrin-induced DNA damage.
Inhibition of Cellular Signaling Pathways

Recent studies have revealed that Streptonigrin also targets specific signaling pathways implicated in cancer cell proliferation and survival.

β-catenin/Tcf Signaling Pathway: Streptonigrin acts as a potent inhibitor of the β-catenin/Tcf signaling pathway, which is often hyperactivated in various cancers.[1] It demonstrates a dual inhibitory mechanism:

  • It suppresses the phosphorylation of Glycogen Synthase Kinase-3 Beta (GSK-3β), an upstream component of the pathway.[1][2]

  • It directly interferes with the formation of the β-catenin/Tcf-DNA complex, preventing the transcription of target genes.[1]

Wnt_Pathway_Inhibition cluster_upstream Upstream Events cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK3B GSK-3β BetaCatenin_cyto β-catenin GSK3B->BetaCatenin_cyto Phosphorylates & Promotes Degradation BetaCatenin_nucl β-catenin BetaCatenin_cyto->BetaCatenin_nucl Translocation DNA_Complex β-catenin/Tcf Complex BetaCatenin_nucl->DNA_Complex TCF_LEF Tcf/Lef TCF_LEF->DNA_Complex TargetGenes Target Gene Transcription DNA_Complex->TargetGenes Activates STN Streptonigrin STN->GSK3B Suppresses Phosphorylation STN->DNA_Complex Blocks Complex Formation

Inhibition of β-catenin/Tcf signaling by Streptonigrin.

Other Targets: Streptonigrin has also been identified as an inhibitor of other key enzymes, including:

  • SENP1 (Sentrin/SUMO-specific protease 1): Inhibition of SENP1 is another mechanism contributing to its anticancer effects.[1]

  • PADI4 (Protein-Arginine Deiminase Type-IV): It is a selective inhibitor of PADI4.[10]

Pharmacological Activities & Quantitative Data

Streptonigrin's mechanisms of action translate into potent biological activities against both cancer cells and bacteria.

ActivityTarget/AssayResultConcentrationReference
Anticancer β-catenin/Tcf-DNA complex formation86% inhibition5 μM[1]
Anticancer Apoptosis induction in SH-SY5Y cellsPotent induction via p53-dependent pathwayNot specified[6]
Antibacterial E. coliBactericidalNot specified[11]
Enzyme Inhibition Soluble guanylyl cyclaseInhibition of NO-dependent activationNot specified[5][10]
Enzyme Inhibition Topoisomerase IIInhibition, leading to DNA cleavageNot specified[7][8]
Antibacterial "Stealth" Mechanism

While many redox-cycling agents are merely bacteriostatic, Streptonigrin is bactericidal.[11] Recent research suggests this is due to a "stealth" mechanism. Unlike other agents that release superoxide (B77818) into the cell (triggering a defensive response), the Streptonigrin-Fe²⁺ complex binds directly to DNA.[11] It then generates a highly reactive ferryl radical that damages DNA locally. This localized damage avoids the widespread release of ROS, thus bypassing the cell's protective stress responses and leading to efficient cell killing.[11]

Experimental Protocols

Detailed, step-by-step protocols are proprietary to the conducting laboratories. However, based on the literature, the methodologies for key experiments can be outlined.

In Vitro DNA Nicking Assay

This assay is used to demonstrate the direct DNA-damaging capability of Streptonigrin.

Objective: To visualize the cleavage of plasmid DNA into nicked or linearized forms in the presence of Streptonigrin and necessary co-factors.

Methodology Outline:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing supercoiled plasmid DNA.

  • Addition of Components: Streptonigrin is added to the mixture. As described in the literature, the reaction requires a reducing agent (like dithiothreitol, DTT), oxygen, and Fe²⁺ to proceed.[11]

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) for a set period.

  • Reaction Termination: The reaction is stopped, often by adding a chelating agent like EDTA.

  • Analysis: The DNA is analyzed using agarose (B213101) gel electrophoresis. The different forms of plasmid DNA (supercoiled, nicked, linear) will migrate at different rates, allowing for visualization of DNA damage.

DNA_Nicking_Workflow cluster_prep cluster_reaction cluster_analysis A 1. Prepare reaction mix: - Plasmid DNA - Buffer B 2. Add components: - Streptonigrin - Fe²⁺ - Reducing Agent (DTT) A->B C 3. Incubate at 37°C B->C D 4. Stop reaction (e.g., add EDTA) C->D E 5. Agarose Gel Electrophoresis D->E F 6. Visualize Bands: - Supercoiled (undamaged) - Nicked/Linear (damaged) E->F

Workflow for an in vitro DNA nicking assay.
Cell-Based β-catenin/Tcf Signaling Assay

This type of assay, often a reporter gene assay, is used to quantify the inhibition of the β-catenin signaling pathway.

Objective: To measure the transcriptional activity of the Tcf/Lef family of transcription factors in response to Streptonigrin treatment.

Methodology Outline:

  • Cell Line: Use a cancer cell line known for active β-catenin signaling (e.g., SW480).[1][2]

  • Transfection: The cells are transfected with a reporter plasmid. This plasmid contains a promoter with multiple Tcf/Lef binding sites upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Treatment: The transfected cells are treated with various concentrations of Streptonigrin or a vehicle control.

  • Incubation: Cells are incubated for a sufficient period to allow for changes in gene expression.

  • Cell Lysis & Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. A decrease in reporter activity in Streptonigrin-treated cells indicates inhibition of the signaling pathway.

Conclusion and Future Prospects

Streptonigrin is a powerful cytotoxic agent with well-defined mechanisms of action against both cancer and bacterial cells. Its clinical failure was due to high systemic toxicity, not a lack of efficacy.[2][3] The detailed understanding of its pharmacology, from redox cycling and DNA damage to the inhibition of key oncogenic pathways, provides a solid foundation for future drug development. The primary challenge remains the separation of its therapeutic effects from its toxicity.[1] Future research on derivatives like this compound and the development of advanced drug delivery systems, such as targeted nanoparticles, hold the promise of resurrecting this potent molecule as a valuable therapeutic agent.[1]

References

Methodological & Application

Total Synthesis of Methyl Streptonigrin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of (±)-streptonigrin, a potent antitumor antibiotic. The presented methodology is based on the second-generation synthesis developed by Donohoe and coworkers, which is notable for its efficiency and use of modern synthetic techniques.[1] Additionally, this note includes the subsequent procedure for the preparation of methyl streptonigrin (B15502) (streptonigrin methyl ester), a derivative with reported biological activity.[2]

Introduction

Streptonigrin, first isolated from Streptomyces flocculus, is a complex aminoquinone antibiotic that has garnered significant interest due to its broad-spectrum anticancer activity.[3][4] Its intricate molecular architecture, featuring a densely functionalized pentasubstituted pyridine (B92270) core, has made it a challenging target for total synthesis. The Donohoe synthesis provides a convergent and high-yielding route to (±)-streptonigrin, facilitating access to this important molecule for further biological investigation and analog development.[1][5][6] The overall synthesis is completed in 14 linear steps with an 11% overall yield from inexpensive starting materials.[1][5][6]

Overall Synthetic Strategy

The second-generation total synthesis of (±)-streptonigrin by Donohoe et al. employs a strategy centered around the construction of a key pentasubstituted pyridine fragment via a ring-closing metathesis (RCM) reaction.[1][5] This key fragment is then elaborated and coupled with other building blocks to assemble the tetracyclic core of streptonigrin.

Experimental Protocols

The following protocols detail the key steps in the total synthesis of (±)-streptonigrin and its conversion to methyl streptonigrin.

Synthesis of the Pentasubstituted Pyridine Core

Step 1: Synthesis of Methoxyamine Intermediate

A condensation reaction between methoxyamine hydrochloride and ethyl glyoxalate, followed by a regioselective zinc-mediated crotylation, furnishes the methoxyamine intermediate. This two-step process proceeds in high yield.[1]

Step 2: Acylation to form the RCM Precursor

The methoxyamine intermediate is acylated with acryloyl chloride to generate the precursor for the ring-closing metathesis reaction.[1]

Step 3: Ring-Closing Metathesis (RCM)

The diene precursor undergoes an intramolecular RCM reaction to form the dihydropyridone ring. This key step utilizes a ruthenium-based catalyst.[1]

Step 4-9: Elaboration of the Pyridine Ring

A series of functional group manipulations, including nitration, triflation, reduction, and bromination, are carried to install the requisite substituents on the pyridine ring, ultimately affording the fully functionalized pentasubstituted pyridine fragment.[1]

Assembly of the Tetracyclic Core and Final Steps

Step 10: Synthesis of the D-Ring Fragment

The D-ring fragment is prepared from commercially available 2,3-dimethoxyphenol (B146663) through bromination.[1]

Step 11-14: Unification and Final Transformations

The pentasubstituted pyridine and D-ring fragments are coupled via a Suzuki-Miyaura cross-coupling reaction. Subsequent steps involve the formation of the quinoline-5,8-dione moiety and final deprotection to yield (±)-streptonigrin.[1]

Preparation of this compound (Streptonigrin Methyl Ester)

(±)-Streptonigrin is converted to its methyl ester derivative through esterification. This can be achieved by treating streptonigrin with an appropriate methylating agent in the presence of a catalyst. The methyl ester of streptonigrin has been reported to be less toxic than the parent compound while retaining antitumor efficacy.[2]

Quantitative Data

StepReactionReagents and ConditionsYield (%)
1-2Methoxyamine formation and Acylation1. MeONH2·HCl, Ethyl glyoxalate; 2. Crotyl bromide, Zn; 3. Acryloyl chloride92 (over 3 steps)
3Ring-Closing MetathesisGrubbs II catalystNot specified
4NitrationHNO3, H2SO488
5TriflationTf2O, DTBMP80
6-7Reduction and BrominationFe, AcOH; then NBSNot specified
8-10D-Ring and B-Ring Fragment SynthesisVariousNot specified
11Suzuki-Miyaura CouplingPd catalyst, baseNot specified
12-14Final Assembly and DeprotectionVariousNot specified
Overall Total Synthesis of (±)-Streptonigrin 14 steps from ethyl glyoxalate 11

Visualizations

Experimental Workflow: Total Synthesis of (±)-Streptonigrin

G cluster_pyridine Pentasubstituted Pyridine Synthesis cluster_d_ring D-Ring Synthesis cluster_assembly Final Assembly cluster_esterification Derivative Synthesis Ethyl Glyoxalate Ethyl Glyoxalate Methoxyamine Intermediate Methoxyamine Intermediate Ethyl Glyoxalate->Methoxyamine Intermediate 1. MeONH2.HCl 2. Crotyl Bromide, Zn RCM Precursor RCM Precursor Methoxyamine Intermediate->RCM Precursor Acryloyl Chloride Dihydropyridone Dihydropyridone RCM Precursor->Dihydropyridone Ring-Closing Metathesis Nitropyridone Nitropyridone Dihydropyridone->Nitropyridone Nitration Triflylpyridine Triflylpyridine Nitropyridone->Triflylpyridine Triflation Aminopyridine Aminopyridine Triflylpyridine->Aminopyridine Reduction Pentasubstituted Pyridine Pentasubstituted Pyridine Aminopyridine->Pentasubstituted Pyridine Bromination Coupled Product Coupled Product Pentasubstituted Pyridine->Coupled Product Suzuki-Miyaura Coupling 2,3-Dimethoxyphenol 2,3-Dimethoxyphenol Brominated Phenol Brominated Phenol 2,3-Dimethoxyphenol->Brominated Phenol NBS Brominated Phenol->Coupled Product Quinoline-5,8-dione Quinoline-5,8-dione Coupled Product->Quinoline-5,8-dione Oxidation Streptonigrin Streptonigrin Quinoline-5,8-dione->Streptonigrin Final Steps This compound This compound Streptonigrin->this compound Esterification

Caption: Overall workflow for the total synthesis of (±)-streptonigrin and this compound.

Signaling Pathway: Streptonigrin Inhibition of β-Catenin Signaling

Streptonigrin has been shown to exert its cytotoxic effects in certain cancer cells by inhibiting the β-catenin/Tcf signaling pathway.[7] The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the proposed point of inhibition by streptonigrin.

G cluster_off Wnt OFF State cluster_on Wnt ON State Destruction Complex Destruction Complex beta-Catenin_p p-β-Catenin Destruction Complex->beta-Catenin_p Phosphorylation Proteasome Proteasome beta-Catenin_p->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Wnt Wnt Frizzled/LRP Frizzled/LRP5/6 Wnt->Frizzled/LRP Dsh Dishevelled Frizzled/LRP->Dsh Activation Dsh->Destruction Complex Inhibition beta-Catenin_stable β-Catenin (Stable) Nucleus Nucleus beta-Catenin_stable->Nucleus Translocation TCF/LEF TCF/LEF Nucleus->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Activation Streptonigrin Streptonigrin Streptonigrin->TCF/LEF Inhibition of β-Catenin/Tcf complex

Caption: Streptonigrin inhibits the β-catenin/Tcf complex, blocking gene transcription.

References

Application Notes and Protocols for the Purification of Methyl Streptonigrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Methyl streptonigrin (B15502), a derivative of the potent antitumor antibiotic streptonigrin. The methods described are compiled from various research findings and are intended to guide laboratory-scale purification efforts.

Section 1: Overview of Purification Strategies

The purification of Methyl streptonigrin, whether isolated from natural sources (e.g., fermentation broths of Streptomyces flocculus) or as a product of synthetic chemistry, typically involves a multi-step chromatographic process. The goal is to separate the target compound from a complex mixture of related compounds, impurities, and media components. High-Performance Liquid Chromatography (HPLC) is the predominant technique for achieving high purity, often preceded by other chromatographic methods for initial cleanup.

Key Purification Techniques:

  • Silica (B1680970) Gel Column Chromatography: Used for initial fractionation of crude extracts.

  • Reverse Phase Column Chromatography: Effective for separating compounds based on hydrophobicity.

  • Preparative Thin-Layer Chromatography (TLC): A method for purifying small quantities of material.

  • High-Performance Liquid Chromatography (HPLC): The primary method for final purification, offering high resolution and purity.

  • Sephadex LH-20 Column Chromatography: Utilized for size exclusion and further purification of fractions.

Section 2: Quantitative Data Summary

The following table summarizes quantitative data from representative purification protocols for streptonigrin and its derivatives. Note that yields can vary significantly based on the starting material and the specific protocol employed.

CompoundStarting MaterialPurification Method(s)YieldPurityReference
Streptonigrin (1)Fermentation Broth (4 L)MeOH Extraction, Preparative HPLC, Preparative TLC1.0 mg>95% (by HPLC)[1]
7-(1-methyl-2-oxopropyl)streptonigrin (2)Fermentation Broth (4 L)MeOH Extraction, Preparative HPLC, Preparative TLC1.0 mg>95% (by HPLC)[1]
StreptonigrinFermentation Broth (21 L)Ethyl Acetate Extraction, Silica Gel Column Chromatography, Reverse Phase Column Chromatography, Sephadex LH-20Not SpecifiedPure (by HPLC)[2]
Streptonigrin Methyl Ester (48)Synthetic Intermediate (39)Bromination, Azidation, Hydrogenation, Column Chromatography57% (over 3 steps)Not Specified[3]
(±)-Streptonigrin (1)Streptonigrin Methyl Ester (48)Hydrolysis with K2CO388%Spectroscopically matched[3]

Section 3: Experimental Protocols

Protocol 1: Purification of Streptonigrin and a Novel Derivative from Fermentation Broth

This protocol is adapted from the isolation of streptonigrin and its 7-(1-methyl-2-oxopropyl) derivative from a Micromonospora sp. fermentation broth[1].

1. Extraction: a. Freeze-dry the bioassay-active fermentation broth (4 L). b. Extract the solid residue with methanol (B129727) (MeOH, 3.5 L) and then with 10% H₂O in MeOH (2 L x 2) at room temperature. c. Combine the active extracts and concentrate under reduced pressure at a temperature below 35°C.

2. Initial HPLC Purification (Method A): a. Purify the concentrated extract using a preparative HPLC system. b. Column: Prep Nova-Pak HR C18 segments (6 µm, 40 mm × 210 mm). c. Mobile Phase:

  • Solvent A: H₂O + 0.04% Trifluoroacetic acid (TFA).
  • Solvent B: MeOH + 0.04% TFA. d. Gradient: 5% to 100% B over 30 minutes (linear gradient), then 100% B for an additional 5 minutes. e. Flow Rate: 30 mL/min. f. Detection: Photodiode array detector (monitoring at 370 nm). g. Collect fractions corresponding to different peaks.

3. Preparative TLC Purification: a. Further purify the active fraction (e.g., the one eluting between 27.0-28.5 min) by preparative TLC. b. Stationary Phase: Silica gel plate. c. Mobile Phase: 15% MeOH in CHCl₃. d. Scrape the separated bands for further purification.

4. Final HPLC Purification (Method B): a. Subject the bands from TLC to another round of HPLC purification. b. Column: Novapak C18 (19 × 300 mm). c. Mobile Phase: 65% B (MeOH + 0.04% TFA) for 30 minutes, then a gradient of 65% to 100% B in 5 minutes, and maintained at 100% B for an additional 5 minutes. d. Flow Rate: 10 mL/min. e. Collect the purified compounds.

Protocol 2: General Purification Scheme from Fermentation Broth

This protocol provides a general workflow for purifying streptonigrin from Streptomyces flocculus fermentation broth[2].

1. Fermentation and Extraction: a. After 7 days of fermentation, harvest the broths by centrifugation. b. Extract the supernatant three times with ethyl acetate. c. Evaporate the solvent to obtain the crude extract.

2. Silica Gel Column Chromatography: a. Subject the crude extract to silica gel column chromatography. b. Elution: Use a gradient of petroleum ether/EtOAc (10:1 to 1:3), followed by 100% EtOAc, then EtOAc/CH₃OH (10:1 to 1:2), and finally 100% CH₃OH. c. Monitor fractions by HPLC.

3. Reverse Phase Silica Gel Column Chromatography: a. Collect and combine the fractions containing streptonigrin. b. Apply the combined fractions to a reverse phase silica gel column. c. Elution: Use a gradient of H₂O/CH₃OH (70:30 to 0:100). d. Monitor fractions by HPLC.

4. Sephadex LH-20 Column Chromatography: a. Concentrate the fractions containing streptonigrin. b. Re-dissolve the residue in CH₃OH and load it onto a Sephadex LH-20 column. c. Elution: Elute with CH₃OH. d. Collect and dry the fractions containing pure streptonigrin.

Section 4: Visualizations

Diagrams of Experimental Workflows

The following diagrams illustrate the purification workflows described in the protocols.

Purification_Workflow_Protocol_1 start Fermentation Broth (4 L) extraction Freeze-drying & Methanol Extraction start->extraction conc Concentration extraction->conc hplc1 Preparative HPLC (Method A) C18 Column Gradient: H₂O/MeOH + TFA conc->hplc1 active_fraction Active Fraction Collection hplc1->active_fraction prep_tlc Preparative TLC Silica, 15% MeOH in CHCl₃ active_fraction->prep_tlc bands Separated Bands prep_tlc->bands hplc2 Preparative HPLC (Method B) C18 Column Isocratic/Gradient: MeOH + TFA bands->hplc2 end Purified Streptonigrin Derivatives hplc2->end

Caption: Workflow for the purification of streptonigrin derivatives using HPLC and TLC.

Purification_Workflow_Protocol_2 start Fermentation Broth (21 L) extraction Ethyl Acetate Extraction start->extraction crude Crude Extract extraction->crude silica Silica Gel Column Chromatography Gradient: Pet Ether/EtOAc -> EtOAc/MeOH crude->silica fractions1 Streptonigrin-containing Fractions silica->fractions1 rp_silica Reverse Phase Silica Gel Column Gradient: H₂O/MeOH fractions1->rp_silica fractions2 Streptonigrin-containing Fractions rp_silica->fractions2 sephadex Sephadex LH-20 Column Elution: MeOH fractions2->sephadex end Pure Streptonigrin sephadex->end

Caption: General workflow for streptonigrin purification using multiple column chromatography steps.

Section 5: Purity Assessment

The purity of this compound fractions should be assessed at each step of the purification process.

  • Analytical HPLC: This is the most common method for assessing purity. An analytical C18 column with a suitable gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acid modifier like formic acid or TFA, is typically used. Purity is determined by the relative area of the product peak compared to the total area of all peaks in the chromatogram.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the identity of the purified compound by providing an accurate mass measurement, which can be used to determine the elemental composition.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product and to identify any impurities.[1][4]

Disclaimer: These protocols are intended for guidance and may require optimization based on specific experimental conditions, equipment, and the nature of the starting material.

References

Application Note & Protocol: Assessing the Antibacterial Activity of Methyl Streptonigrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl streptonigrin (B15502) is a derivative of streptonigrin, an aminoquinone antibiotic isolated from Streptomyces flocculus[1][2]. Streptonigrin and its analogs are known for their potent antitumor and antibacterial properties[2][3]. The antibacterial effect of the parent compound, streptonigrin, is understood to be bactericidal, requiring iron and oxygen to cause DNA damage within the bacterial cell[4][5][6]. This document provides detailed protocols for quantifying the antibacterial activity of Methyl streptonigrin using standardized in vitro methods: the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. These protocols are essential for evaluating the efficacy of new antimicrobial agents and are based on established antimicrobial susceptibility testing standards[7][8].

Proposed Mechanism of Action

Streptonigrin's mechanism of action involves a unique "stealth" approach to killing bacteria. Unlike other redox-cycling agents that generate large amounts of detectable reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide, streptonigrin complexes with intracellular iron[4][6]. This complex then reduces oxygen to a highly reactive ferryl species directly on the DNA, causing damage without releasing intermediate ROS that would typically trigger the cell's protective stress responses[4][5]. This allows the compound to effectively kill the bacterial cell before it can mount a defense[4][5].

cluster_cell Bacterial Cell STN Methyl Streptonigrin STN_Fe STN-Fe²⁺ Complex STN->STN_Fe Chelates Fe Intracellular Iron (Fe²⁺) Fe->STN_Fe DNA Bacterial DNA STN_Fe->DNA Binds & Oxidizes O2 Oxygen (O₂) O2->STN_Fe Damage DNA Damage & Cell Death DNA->Damage Leads to

Caption: Proposed mechanism of this compound antibacterial activity.

Experimental Protocols

The following protocols describe the broth microdilution method for determining the MIC, followed by the procedure for determining the MBC.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[7][8][9]. The broth microdilution method is a standard procedure for determining MIC values[9][10].

Materials:

  • This compound

  • Sterile 96-well round-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)[11]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[12]

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

  • Sterile 0.85% saline solution

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Protocol Steps:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute this stock solution in sterile MHB to achieve a starting concentration that is twice the highest concentration to be tested in the assay. Ensure the final DMSO concentration does not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL[7].

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate[8].

  • Plate Preparation and Serial Dilution:

    • Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting this compound solution (prepared in Step 1) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this process from column 2 to column 10[7]. Discard the final 100 µL from column 10.

    • Column 11 will serve as the growth control (no antibiotic)[7].

    • Column 12 will serve as the sterility control (MHB only, no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum (prepared in Step 2) to wells in columns 1 through 11.

    • The final volume in these wells will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL[7]. Do not add inoculum to column 12.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 18-24 hours under aerobic conditions[12].

  • Result Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the first clear well)[9][13].

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[13][14]. This test is performed as a subsequent step to the MIC assay.

Materials:

  • MIC plate from the previous experiment

  • Sterile Tryptic Soy Agar (TSA) or other appropriate non-selective agar plates

  • Micropipette

  • Spreader or inoculating loop

Protocol Steps:

  • Sampling from MIC Plate:

    • Select the wells from the MIC plate that showed no visible growth. This includes the well corresponding to the MIC and at least two more concentrated wells[14].

    • Mix the contents of each selected well thoroughly.

  • Plating:

    • Aseptically transfer a fixed volume (e.g., 10-100 µL) from each selected well onto a separate, clearly labeled agar plate.

    • Spread the inoculum evenly across the surface of the agar.

    • Also, plate a sample from the positive growth control well (column 11) to confirm the viability of the inoculum.

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count[14]. For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL would remain.

Data Presentation

Quantitative results from the MIC and MBC assays should be recorded systematically. The table below provides a template for summarizing the data.

Bacterial StrainGram StainThis compound MIC (µg/mL)This compound MBC (µg/mL)
Staphylococcus aureusPositive[Insert Value][Insert Value]
Escherichia coliNegative[Insert Value][Insert Value]
Pseudomonas aeruginosaNegative[InsertValue][Insert Value]
Enterococcus faecalisPositive[Insert Value][Insert Value]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for determining the MIC and MBC of this compound.

prep_compound 1. Prepare this compound Stock & Working Solutions setup_plate 3. Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->setup_plate prep_inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate 4. Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate setup_plate->inoculate incubate_mic 5. Incubate Plate (18-24h at 35°C) inoculate->incubate_mic read_mic 6. Read MIC Result (Lowest concentration with no visible growth) incubate_mic->read_mic subculture 7. Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc 8. Incubate Agar Plates (18-24h at 35°C) subculture->incubate_mbc read_mbc 9. Read MBC Result (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

References

Application Notes and Protocols: Methyl Streptonigrin as a Tool Compound in DNA Repair Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl streptonigrin (B15502) (NSC-45384) is a synthetic derivative of the potent antitumor antibiotic streptonigrin, an aminoquinone isolated from Streptomyces flocculus. Streptonigrin is a well-documented DNA-damaging agent that inhibits DNA and RNA synthesis, induces single and double-strand breaks, and inhibits topoisomerase II.[1][2] Its mechanism of action involves the generation of reactive oxygen species (ROS) through redox cycling, facilitated by the presence of metal ions.[1] Methyl streptonigrin, the methyl ester of streptonigrin, is reported to be weakly active, with its activity attributed to in vivo hydrolysis to the parent compound, streptonigrin.[3] This characteristic makes it a potentially useful tool compound for controlled studies of DNA damage and repair, allowing for a gradual release of the active agent.

These application notes provide a comprehensive guide for utilizing this compound in DNA repair studies, including its mechanism of action, quantitative data on its parent compound, detailed experimental protocols for assessing its effects, and diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation

While specific quantitative cytotoxicity data for this compound is limited in publicly available literature, the data for its parent compound, streptonigrin, provides a valuable reference for estimating effective concentrations. It is crucial to empirically determine the optimal concentration range for this compound in your specific cell line and experimental setup.

Table 1: Cytotoxicity of Streptonigrin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Notes
SW480Colon AdenocarcinomaNot explicitly stated, but showed 86% inhibition of β-catenin/Tcf-DNA complex formation at 5 µM[3]Streptonigrin targets β-catenin activity in this cell line.
HEK293Embryonic KidneyNot explicitly stated, but used in studies on β-catenin/Tcf signaling[3]A common cell line for studying signaling pathways.

Note: The weak activity of this compound suggests that higher concentrations may be required to achieve similar effects to streptonigrin, depending on the rate of hydrolysis in the specific experimental conditions.

Signaling Pathways and Mechanisms of Action

This compound, through its conversion to streptonigrin, induces DNA damage, which in turn activates complex cellular DNA damage response (DDR) pathways. The primary sensors of DNA double-strand breaks (DSBs) are the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.

Upon activation, ATM and ATR phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. This signaling cascade leads to cell cycle arrest, providing time for DNA repair, or triggers apoptosis if the damage is too severe.

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 DNA Damage Response This compound This compound Streptonigrin Streptonigrin This compound->Streptonigrin Hydrolysis ROS ROS Streptonigrin->ROS Redox Cycling DNA Damage DNA Damage ROS->DNA Damage Induces ATM/ATR ATM/ATR DNA Damage->ATM/ATR Activates Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 Phosphorylates Cell Cycle Arrest Cell Cycle Arrest Chk1/Chk2->Cell Cycle Arrest DNA Repair DNA Repair Chk1/Chk2->DNA Repair Apoptosis Apoptosis Chk1/Chk2->Apoptosis Comet_Assay_Workflow Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Embedding in Agarose Embedding in Agarose Cell Harvesting->Embedding in Agarose Lysis Lysis Embedding in Agarose->Lysis Electrophoresis Electrophoresis Lysis->Electrophoresis Staining Staining Electrophoresis->Staining Visualization & Analysis Visualization & Analysis Staining->Visualization & Analysis gH2AX_Workflow Cell Seeding & Treatment Cell Seeding & Treatment Fixation & Permeabilization Fixation & Permeabilization Cell Seeding & Treatment->Fixation & Permeabilization Blocking Blocking Fixation & Permeabilization->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Counterstaining Counterstaining Secondary Antibody Incubation->Counterstaining Imaging & Analysis Imaging & Analysis Counterstaining->Imaging & Analysis UDS_Assay_Workflow Cell Culture & Treatment Cell Culture & Treatment Labeling with [3H]-Thymidine Labeling with [3H]-Thymidine Cell Culture & Treatment->Labeling with [3H]-Thymidine Cell Fixation Cell Fixation Labeling with [3H]-Thymidine->Cell Fixation Autoradiography Autoradiography Cell Fixation->Autoradiography Staining & Grain Counting Staining & Grain Counting Autoradiography->Staining & Grain Counting

References

Application of Methyl Streptonigrin in Microbial Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl streptonigrin (B15502), a derivative of the potent antitumor and antibiotic agent streptonigrin, holds significant interest for microbial research. Streptonigrin is an aminoquinone antibiotic originally isolated from Streptomyces flocculus.[1][2] Its mechanism of action is distinct from many conventional antibiotics, making it a valuable tool for studying bacterial physiology and a potential lead compound for novel antimicrobial development. Methyl streptonigrin is weakly active on its own but is thought to be hydrolyzed in vivo to the active streptonigrin form.

This document provides detailed application notes, experimental protocols, and data presentation to guide researchers in utilizing this compound for microbial studies.

Mechanism of Action

Streptonigrin exhibits a unique "stealth" bactericidal mechanism that is dependent on intracellular iron.[3][4][5] Unlike many redox-cycling drugs that generate diffusible reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide, streptonigrin's activity is largely independent of ROS production.[3][4]

The key steps in its mechanism are:

  • Intracellular Accumulation and Reduction: Streptonigrin enters the bacterial cell and is reduced by cellular reductases.

  • Iron Chelation: The reduced streptonigrin chelates intracellular ferrous iron (Fe²⁺).[6]

  • Formation of a Bound Ferryl Radical: In the presence of oxygen, the streptonigrin-Fe²⁺ complex facilitates the reduction of O₂ to a highly reactive, bound ferryl radical without the release of diffusible ROS intermediates.[3][5]

  • DNA Damage: This potent ferryl radical, held in close proximity to DNA, directly causes DNA strand breaks, leading to cell death.[3][4]

  • Evasion of Bacterial Defenses: By not producing significant diffusible ROS, streptonigrin avoids triggering the bacterial oxidative stress response systems, such as OxyR and SoxRS, allowing it to effectively kill the cell before a defense can be mounted.[3]

Methyl_Streptonigrin_Mechanism cluster_cell Bacterial Cell cluster_defense Bacterial Defense Systems (Not Activated) Methyl_Streptonigrin This compound (extracellular) Streptonigrin_in Streptonigrin (intracellular) Methyl_Streptonigrin->Streptonigrin_in Uptake Reduced_SN Reduced Streptonigrin Streptonigrin_in->Reduced_SN Reduction by SN_Fe_Complex Streptonigrin-Fe²⁺ Complex Reduced_SN->SN_Fe_Complex Ferryl_Radical Bound Ferryl Radical SN_Fe_Complex->Ferryl_Radical DNA_Damage DNA Strand Breaks Ferryl_Radical->DNA_Damage Oxidation of OxyR OxyR System Ferryl_Radical->OxyR No significant diffusible ROS to activate SoxRS SoxRS System Ferryl_Radical->SoxRS Cell_Death Cell Death DNA_Damage->Cell_Death Fe2 Fe²⁺ (intracellular iron) Fe2->SN_Fe_Complex Chelation O2 O₂ O2->Ferryl_Radical Reduction DNA Bacterial DNA DNA->DNA_Damage Bacterial_Reductases Bacterial Reductases Bacterial_Reductases->Reduced_SN Hydrolysis Hydrolysis

Caption: Mechanism of action of this compound in bacteria.

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of streptonigrin against various bacterial species. Data for this compound is limited; however, as it is a prodrug that converts to streptonigrin, these values provide a strong indication of its potential activity.

Bacterial SpeciesGram StainMIC (µg/mL)Reference
Escherichia coliGram-negative1 - 5[7]
Staphylococcus aureusGram-positive0.5 - 62.5[8]
Pseudomonas aeruginosaGram-negative1.249[9]
Bacillus subtilisGram-positive>1.249[9]

Note: MIC values can vary depending on the specific strain, growth conditions, and testing methodology. The values presented here are a representative range from the literature.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard CLSI and EUCAST guidelines and is suitable for determining the MIC of this compound against a panel of bacteria.[8][10][11]

MIC_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilute Perform 2-fold Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilute Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilute->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read Results Visually or with a Plate Reader (OD600) Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Materials:

  • This compound

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains of interest (e.g., E. coli, S. aureus)

  • Sterile tubes and pipettes

  • Spectrophotometer

  • Incubator (37°C)

  • DMSO (for dissolving this compound)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 10 mg/mL.

    • Further dilute this stock solution in MHB to create a working stock at twice the highest concentration to be tested (e.g., for a final top concentration of 128 µg/mL, prepare a working stock of 256 µg/mL).

  • Preparation of 96-Well Plate:

    • Add 100 µL of sterile MHB to wells in columns 2 through 12.

    • Add 200 µL of the working stock solution of this compound to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as a positive control (bacteria, no drug).

    • Column 12 will serve as a negative control (broth only).

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, inoculate fresh MHB and grow to mid-log phase.

    • Adjust the bacterial suspension turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Bacterial Comet Assay for DNA Damage

This protocol is adapted from methods for assessing DNA double-strand breaks in bacteria and is suitable for visualizing the DNA-damaging effects of this compound.[12][13]

Comet_Assay_Workflow Start Start Treat_Cells Treat Bacterial Cells with This compound Start->Treat_Cells Embed_Cells Embed Treated Cells in Low-Melting Agarose (B213101) on a Slide Treat_Cells->Embed_Cells Lyse_Cells Lyse Cells to Form Nucleoids Embed_Cells->Lyse_Cells Electrophoresis Perform Neutral Gel Electrophoresis Lyse_Cells->Electrophoresis Stain_DNA Stain DNA with a Fluorescent Dye (e.g., SYBR Green) Electrophoresis->Stain_DNA Visualize Visualize Comets using Fluorescence Microscopy Stain_DNA->Visualize Analyze Analyze Comet Tail Length and Intensity Visualize->Analyze End End Analyze->End

Caption: Workflow for the bacterial comet assay.

Materials:

  • Bacterial culture

  • This compound

  • Microscope slides

  • Low-melting-point agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl pH 10, 1% sodium lauryl sarcosinate, 1% Triton X-100)

  • Neutral electrophoresis buffer (e.g., 1x TBE)

  • DNA staining solution (e.g., SYBR® Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment:

    • Grow a bacterial culture to mid-log phase.

    • Expose the cells to various concentrations of this compound for a defined period (e.g., 1-2 hours). Include a no-drug control.

  • Slide Preparation and Cell Embedding:

    • Mix a small volume of the treated bacterial suspension with molten low-melting-point agarose (at ~37°C).

    • Quickly pipette the mixture onto a microscope slide and cover with a coverslip.

    • Allow the agarose to solidify at 4°C.

  • Cell Lysis:

    • Gently remove the coverslip and immerse the slide in cold lysis solution for at least 1 hour at 4°C. This step removes the cell wall and membranes, leaving the DNA as a nucleoid embedded in the agarose.

  • Electrophoresis:

    • Place the slide in a horizontal electrophoresis tank filled with neutral electrophoresis buffer.

    • Perform electrophoresis at a low voltage (e.g., 1 V/cm) for a duration determined by optimization (e.g., 20-30 minutes).

  • Staining and Visualization:

    • Gently rinse the slide with distilled water.

    • Stain the DNA by adding a drop of SYBR® Green solution and incubating in the dark.

    • Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."

  • Analysis:

    • Capture images of the comets and analyze them using appropriate software to quantify the extent of DNA damage (e.g., by measuring the length of the comet tail and the percentage of DNA in the tail).

Measurement of Intracellular Ferrous Iron (Fe²⁺)

This protocol utilizes a fluorescent probe to detect changes in the intracellular labile iron pool, which is crucial for the activity of this compound.[14][15][16]

Iron_Sensing_Workflow Start Start Load_Cells Load Bacterial Cells with Fe²⁺-sensitive Fluorescent Probe (e.g., FerroOrange) Start->Load_Cells Wash_Cells Wash Cells to Remove Excess Probe Load_Cells->Wash_Cells Treat_Cells Treat Cells with This compound Wash_Cells->Treat_Cells Measure_Fluorescence Measure Fluorescence Intensity over Time using a Plate Reader or Fluorescence Microscope Treat_Cells->Measure_Fluorescence Analyze_Data Analyze Changes in Fluorescence to Determine Fe²⁺ Chelation Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for measuring intracellular ferrous iron.

Materials:

  • Bacterial culture

  • This compound

  • Fe²⁺-sensitive fluorescent probe (e.g., FerroOrange)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates (for plate reader) or microscope slides

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Grow bacteria to the desired growth phase.

    • Harvest the cells by centrifugation and wash with PBS.

    • Resuspend the cells in PBS to a defined optical density.

  • Probe Loading:

    • Incubate the bacterial suspension with the Fe²⁺-sensitive fluorescent probe according to the manufacturer's instructions. This typically involves a short incubation period in the dark.

  • Washing:

    • Centrifuge the cells to pellet them and remove the supernatant containing the excess probe.

    • Wash the cells with PBS to minimize background fluorescence.

  • Treatment and Measurement:

    • Resuspend the probe-loaded cells in PBS or a minimal medium.

    • Aliquot the cell suspension into a 96-well plate or onto a microscope slide.

    • Add this compound at the desired concentration.

    • Immediately begin measuring the fluorescence intensity over time using a plate reader or fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen probe. A decrease in fluorescence may indicate chelation of Fe²⁺ by streptonigrin.

  • Data Analysis:

    • Plot the fluorescence intensity over time for treated and untreated cells.

    • Compare the fluorescence kinetics to assess the effect of this compound on the intracellular labile iron pool.

Conclusion

This compound serves as a powerful tool in microbial research due to its unique iron-dependent, ROS-independent mechanism of inducing DNA damage. The protocols and data provided here offer a framework for researchers to investigate its antimicrobial properties and further elucidate its mode of action. By employing these methods, scientists can gain valuable insights into bacterial physiology, mechanisms of DNA damage and repair, and potentially contribute to the development of new classes of antimicrobial agents.

References

Formulation of Methyl Streptonigrin for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl streptonigrin (B15502), a derivative of the potent antitumor antibiotic streptonigrin, is an inhibitor of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter.[1] ABCG2 is a key protein in multidrug resistance in cancer cells, and its inhibition can enhance the efficacy of chemotherapeutic agents.[2][3] Proper formulation of Methyl streptonigrin is critical for its successful application in in vivo studies to ensure bioavailability, stability, and accurate dosing. This document provides detailed application notes and protocols for the formulation of this compound for preclinical in vivo research.

Physicochemical Properties and Solubility

Table 1: Qualitative Solubility of Streptonigrin

SolventSolubility
WaterPoor
Dimethyl Sulfoxide (B87167) (DMSO)Soluble
Methanol (B129727)Moderately Soluble
EthanolModerately Soluble

Recommended In Vivo Formulation

A commonly used formulation for the in vivo administration of this compound involves a co-solvent system to ensure its dissolution and stability in an aqueous vehicle suitable for injection.

Table 2: In Vivo Formulation for this compound

ComponentPercentage
DMSO5%
PEG30030%
Tween 805%
Saline/PBS/ddH₂O60%

Source: This formulation is based on a widely accepted vehicle for poorly soluble compounds in preclinical research.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add the calculated volume of DMSO to achieve a desired stock concentration (e.g., 40 mg/mL).

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1] The powder form is stable for up to 3 years at -20°C, while in solvent, it should be used within 1 year when stored at -80°C.[1]

Preparation of Working Solution for In Vivo Administration

Objective: To prepare a ready-to-inject formulation of this compound for in vivo studies.

Materials:

  • This compound stock solution (in DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline, phosphate-buffered saline (PBS), or distilled water (ddH₂O)

  • Sterile conical tubes

  • Calibrated pipettes

Protocol:

  • Calculate the required volume of the final working solution based on the number of animals, dosage, and injection volume. For example, for a dosage of 10 mg/kg in a 20 g mouse with an injection volume of 100 µL, the working solution concentration would be 2 mg/mL.

  • In a sterile conical tube, add the required volume of the this compound stock solution in DMSO.

  • Add 30% of the final volume as PEG300 to the tube. Mix well by vortexing until the solution is clear.

  • Add 5% of the final volume as Tween 80. Mix thoroughly by vortexing.

  • Add 60% of the final volume as sterile saline, PBS, or ddH₂O. Mix gently but thoroughly to form a clear and homogenous solution.

  • Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming or sonication may be attempted, but the stability of the compound under these conditions should be verified.

  • The final formulation should be prepared fresh before each experiment and kept on ice.

In Vivo Administration

Animal Models: The choice of animal model will depend on the specific research question. Common models for cancer studies include xenograft and genetically engineered mouse models.

Administration Route: The route of administration will influence the pharmacokinetic and pharmacodynamic profile of this compound. Common routes for in vivo studies include:

  • Intraperitoneal (IP) injection: A common route for systemic administration in preclinical studies.

  • Intravenous (IV) injection: For direct systemic delivery and rapid distribution.

  • Oral gavage (PO): To assess oral bioavailability, though the poor aqueous solubility of streptonigrin suggests this might be challenging.[5][6]

Dosage: The optimal dosage of this compound for in vivo efficacy has not been extensively reported. It is mentioned to be weakly active in vivo due to partial hydrolysis to streptonigrin.[5][6] Therefore, dose-response studies are highly recommended to determine the effective and non-toxic dose range for the specific animal model and disease being studied. As a reference, the parent compound, streptonigrin, has been shown to be effective against renal cancer at a dose of 0.2 mg/kg.[6]

Protocol for a Dose-Response Study in Mice

Objective: To determine the effective and maximum tolerated dose of this compound in a mouse model of cancer.

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • Prepared working solution of this compound at various concentrations

  • Vehicle control solution (5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)

  • Syringes and needles appropriate for the chosen administration route

  • Animal scale

  • Calipers for tumor measurement

Protocol:

  • Acclimate the tumor-bearing mice for at least one week before the start of the experiment.

  • Randomly assign mice to different treatment groups (e.g., vehicle control, and multiple dose levels of this compound). A minimum of 5-10 mice per group is recommended.

  • Measure the initial tumor volume and body weight of each mouse.

  • Administer the assigned treatment (vehicle or this compound at a specific dose) according to the planned schedule (e.g., daily, every other day).

  • Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.

  • Measure tumor volume and body weight at regular intervals (e.g., twice or three times a week).

  • At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

  • Analyze the data to determine the effect of different doses of this compound on tumor growth and to identify the maximum tolerated dose.

Signaling Pathway and Experimental Workflow

ABCG2 Inhibition and Regulating Signaling Pathway

This compound functions as an inhibitor of the ABCG2 transporter. The expression and activity of ABCG2 can be regulated by various signaling pathways, including the PI3K/Akt/mTOR pathway.[2][7] Inhibition of this pathway can lead to decreased ABCG2 expression and may synergize with this compound to overcome multidrug resistance.[2][7]

ABCG2_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus cluster_3 Drug Efflux ABCG2 ABCG2 Transporter Efflux Drug Efflux ABCG2->Efflux Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription_Factors Transcription Factors mTOR->Transcription_Factors ABCG2_Gene ABCG2 Gene Transcription_Factors->ABCG2_Gene Upregulates Expression ABCG2_Gene->ABCG2 Chemotherapy Chemotherapeutic Drug Chemotherapy->ABCG2 Substrate Methyl_Streptonigrin This compound Methyl_Streptonigrin->ABCG2 Inhibition Experimental_Workflow A This compound Powder B Prepare Stock Solution (e.g., 40 mg/mL in DMSO) A->B C Prepare Working Solution (Co-solvent Formulation) B->C D In Vivo Administration (e.g., IP injection in mice) C->D E Dose-Response Study D->E F Monitor Tumor Growth and Animal Health E->F G Data Analysis and Evaluation of Efficacy F->G

References

Application Notes and Protocols for Methyl Streptonigrin in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl streptonigrin (B15502) (MES), the methyl ester derivative of the potent antitumor antibiotic streptonigrin (STN), represents a compound of interest for cancer therapy.[1] Streptonigrin, isolated from Streptomyces flocculus, exhibits broad-spectrum antitumor activity, but its clinical development was halted in Phase II trials due to significant host toxicity, including severe bone marrow depression.[1] A major strategy to overcome the toxicity of potent agents like streptonigrin and enhance their therapeutic window is through combination therapies. By combining Methyl streptonigrin with other agents, it may be possible to achieve synergistic or additive effects at lower, less toxic concentrations.

These application notes provide a comprehensive guide for researchers aiming to explore this compound in combination therapies. While preclinical data on specific combinations involving this compound are limited, a robust framework for investigation can be built upon the well-documented mechanism of its active parent compound, streptonigrin. This document outlines the core mechanisms of streptonigrin, provides a rationale for potential synergistic combinations, and offers detailed protocols for the experimental evaluation of such therapies.

Section 1: Mechanism of Action of the Active Moiety (Streptonigrin)

The therapeutic activity of this compound is believed to arise from its in vivo hydrolysis to streptonigrin.[1] Therefore, understanding the multifaceted mechanism of streptonigrin is critical for designing rational drug combinations.

Streptonigrin functions primarily as a DNA-damaging agent through a unique metal-dependent, pro-oxidative mechanism.[2][3] Its key actions include:

  • Metal Ion Chelation: Streptonigrin chelates intracellular divalent metal ions, particularly iron (Fe²⁺).[4]

  • Reactive Oxygen Species (ROS) Generation: In its metal-bound state, streptonigrin undergoes redox cycling. It reduces molecular oxygen to form a highly reactive, bound ferryl radical intermediate without releasing significant amounts of superoxide (B77818) or hydrogen peroxide.[2][3] This "stealth" mechanism of ROS generation evades the cell's primary oxidative stress sensors (OxyR and SoxRS), preventing the upregulation of protective antioxidant enzymes.[2]

  • DNA Damage: The highly reactive ferryl-iron-streptonigrin complex directly oxidizes adjacent DNA, causing both single- and double-strand breaks.[3][5]

  • Inhibition of DNA Repair: Streptonigrin has been shown to inhibit the ATPase activity of RAD54, a key protein in the homologous recombination (HR) pathway of DNA repair.[6]

  • Other Reported Activities: Streptonigrin also reportedly inhibits topoisomerase II, interferes with β-catenin/Tcf signaling, and acts as a selective inhibitor of Protein Arginine Deiminase 4 (PADI4).[1][7]

Streptonigrin_Mechanism cluster_cell Cancer Cell MES This compound (Pro-drug) STN Streptonigrin (STN) (Active Drug) MES->STN Hydrolysis STN_Fe STN-Fe²⁺ Complex STN->STN_Fe Fe2 Fe²⁺ Fe2->STN_Fe Ferryl_Radical [STN-Fe³⁺-O₂⁻] ↔ [STN-Fe⁴⁺=O] (Bound Ferryl Radical) STN_Fe->Ferryl_Radical Oxygen O₂ Oxygen->Ferryl_Radical DNA Nuclear DNA Ferryl_Radical->DNA Direct Oxidation DNA_Damage DNA Strand Breaks (Single & Double) DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of Streptonigrin-induced DNA damage.

Section 2: Rationale for Combination Therapies

The DNA-damaging and repair-inhibiting properties of streptonigrin provide a strong rationale for several combination strategies aimed at achieving synergy.

  • Synergy with DNA Repair Inhibitors: The concept of synthetic lethality is a powerful strategy in cancer therapy.[6] Since streptonigrin induces DNA double-strand breaks and inhibits the HR repair protein RAD54, combining it with inhibitors of other DNA repair pathways could be highly effective. A prime example is the combination with PARP (Poly(ADP-ribose) polymerase) inhibitors . PARP is crucial for the repair of single-strand breaks. When single-strand breaks are not repaired, they can be converted to double-strand breaks during DNA replication. In cells treated with both streptonigrin and a PARP inhibitor, the accumulation of unrepaired double-strand breaks would be overwhelming, leading to synthetic lethality.[8]

  • Combination with Other Chemotherapeutic Agents:

    • Platinum-based agents (e.g., Cisplatin, Carboplatin): These drugs also cause DNA damage by forming DNA adducts. Combining them with this compound could lead to an insurmountable level of DNA damage.

    • Topoisomerase inhibitors (e.g., Etoposide, Doxorubicin): Given that streptonigrin also has topoisomerase II inhibitory activity, combining it with other inhibitors of this enzyme or with topoisomerase I inhibitors could enhance the disruption of DNA replication and transcription.

  • Modulation of Oxidative Stress:

    • Pro-oxidant agents: Combining this compound with other agents that increase intracellular ROS could potentiate its DNA-damaging effects. However, this approach must be carefully managed to avoid excessive toxicity to normal tissues.

    • Antioxidants: The interaction with antioxidants is complex. While systemic antioxidants might theoretically reduce the efficacy of streptonigrin, their effect is context-dependent. Some studies have shown that antioxidant delivery via liposomes can paradoxically reduce streptonigrin-induced damage, suggesting that the location and timing of antioxidant action are critical.[9] This area requires careful experimental evaluation.

Section 3: Quantitative Data for Combination Studies

A critical step in evaluating combination therapies is the quantitative assessment of synergy. This is typically achieved by determining the Combination Index (CI) using the Chou-Talalay method.[10][11] A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[12]

Drug CombinationCell LineIC50 Drug 1 Alone (nM)IC50 Drug 2 Alone (nM)IC50 in Combination (Drug 1 + Drug 2, 1:1 ratio)Combination Index (CI) at 50% Effect (ED50)Synergy Assessment
This compound + Drug X User-definedExperimental valueExperimental valueExperimental valueCalculated valueSynergy/Additive/Antagonism
Illustrative Example: Drug A + Drug BMCF-710203 nM (A) + 3 nM (B)0.45Synergy

Section 4: Experimental Protocols for Assessing Synergy

This section provides a detailed protocol for conducting an in vitro drug combination study using a checkerboard assay format to determine synergy.

Protocol: In Vitro Drug Combination Synergy Assessment

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (MES)

  • Combination drug (Drug X)

  • Dimethyl sulfoxide (B87167) (DMSO, for drug dissolution)

  • 96-well clear-bottom, white-walled plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

2. Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment (Checkerboard Assay) cluster_readout Readout & Analysis P1 1. Prepare Drug Stocks (MES & Drug X in DMSO) P2 2. Prepare Serial Dilutions (in culture medium) P1->P2 P3 3. Cell Culture & Trypsinization P4 4. Cell Counting & Seeding (in 96-well plates) P3->P4 T1 5. Add Drug Dilutions to Plate (Single agents and combinations) P4->T1 T2 6. Incubate for 72 hours (37°C, 5% CO₂) T1->T2 R1 7. Add CellTiter-Glo® Reagent T2->R1 R2 8. Measure Luminescence R1->R2 R3 9. Data Analysis: - Normalize to controls - Generate dose-response curves - Calculate Combination Index (CI) R2->R3

Caption: Experimental workflow for drug combination screening.

3. Step-by-Step Methodology:

  • Day 1: Cell Seeding

    • Culture cells to ~80% confluency.

    • Trypsinize, neutralize, and centrifuge the cells.

    • Resuspend the cell pellet in fresh medium and count the cells.

    • Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well) and seed 100 µL into each well of a 96-well plate.

    • Incubate overnight to allow cells to attach.

  • Day 2: Drug Treatment (Checkerboard Setup)

    • Prepare high-concentration stock solutions of this compound and Drug X in DMSO.

    • Create a series of 2x concentrated serial dilutions for each drug in complete culture medium. For a 7-point dilution series, you would have concentrations from C1 to C7 for each drug, plus a vehicle control (medium with DMSO).

    • Carefully remove the medium from the cells and add 50 µL of the 2x this compound dilution series along the y-axis of the plate and 50 µL of the 2x Drug X dilution series along the x-axis.

      • The first row/column receives single-agent dilutions.

      • The intersection wells receive 50 µL of each drug dilution, creating the combination matrix.

      • Include wells for "cells + vehicle" (negative control) and "medium only" (background).

    • Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).

  • Day 5: Viability Assay and Data Collection

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

4. Data Analysis and Synergy Calculation:

  • Normalization: Subtract the background luminescence (medium only) from all wells. Normalize the data to the vehicle-treated control wells (representing 100% viability or 0% inhibition).

    • % Inhibition = 100 * (1 - (Signal_Treated / Signal_Vehicle))

  • Dose-Response Curves: Plot the % Inhibition versus drug concentration for each single agent to determine their individual IC50 values.

  • Combination Index (CI) Calculation: Use specialized software (e.g., CompuSyn, SynergyFinder) or manual calculations based on the Chou-Talalay method to determine the CI.[10][13] The fundamental equation for two drugs is:

    • CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

    • Where (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone required to produce a certain effect (e.g., 50% inhibition).

    • (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.

Conclusion

This compound, through its active form streptonigrin, presents a compelling candidate for combination therapies due to its potent, multi-faceted mechanism of action centered on DNA damage and inhibition of DNA repair. Rational combinations, particularly with DNA repair inhibitors like PARP inhibitors, hold significant promise for achieving synergistic anticancer effects and potentially mitigating the toxicity that has historically limited streptonigrin's clinical use. The protocols and frameworks provided here offer a robust starting point for researchers to systematically investigate and quantify the potential of this compound in novel therapeutic combinations, paving the way for further preclinical and clinical development.

References

Application Notes and Protocols for Studying Bacterial Redox Cycling with Methyl Streptonigrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl streptonigrin (B15502), a derivative of the aminoquinone antibiotic streptonigrin, serves as a valuable tool for investigating bacterial redox cycling and oxidative stress. While methyl streptonigrin itself exhibits weak biological activity, it undergoes in vivo hydrolysis to its parent compound, streptonigrin, which is a potent bactericidal agent.[1] This conversion makes this compound a useful prodrug for studying the complex mechanisms of streptonigrin-induced cytotoxicity.

Streptonigrin's mode of action is distinct from classical redox-cycling agents like menadione.[2][3] While both interact with cellular redox systems, streptonigrin's lethality is attributed to a unique, iron-dependent mechanism that generates DNA-damaging reactive oxygen species (ROS) in a highly localized manner, effectively evading the cell's primary oxidative stress response pathways.[3][4] This "stealth" mechanism makes streptonigrin and its prodrug, this compound, powerful probes for dissecting the nuances of bacterial redox biology and for the development of novel antimicrobial strategies.

These application notes provide a summary of the mechanism of action, key quantitative data, and detailed protocols for utilizing this compound in studies of bacterial redox cycling.

Mechanism of Action

The bactericidal activity of streptonigrin, the active form of this compound, is a multi-step process that hinges on the presence of intracellular iron and molecular oxygen.[4][5] Unlike typical redox cyclers that produce diffusible superoxide (B77818) radicals, streptonigrin employs a more targeted approach.

  • Intracellular Activation: Following hydrolysis from its methyl ester prodrug form, streptonigrin is reduced by cellular reductases to a semiquinone radical.

  • Iron Chelation and DNA Binding: The reduced streptonigrin chelates intracellular ferrous iron (Fe²⁺) and subsequently binds to bacterial DNA.

  • Localized Fenton Chemistry: In the presence of oxygen, the DNA-bound streptonigrin-Fe²⁺ complex catalyzes the reduction of O₂ to a highly reactive ferryl radical. This process occurs directly on the DNA backbone.

  • DNA Damage: The short-lived and highly reactive ferryl radical immediately oxidizes the adjacent DNA, causing single- and double-strand breaks.[6] This direct damage is highly efficient and difficult for the cell to repair.

  • Evasion of Cellular Defenses: Crucially, this mechanism does not release significant amounts of diffusible superoxide or hydrogen peroxide into the cytoplasm.[2][3] As a result, it fails to trigger the primary bacterial oxidative stress responses, namely the SoxRS and OxyR regulons, allowing the "stealth" attack on the bacterial chromosome to proceed unchecked.[4]

Streptonigrin_Mechanism cluster_cell Bacterial Cell cluster_stress_response Oxidative Stress Response Methyl_Streptonigrin This compound Streptonigrin Streptonigrin Reduced_Streptonigrin Reduced Streptonigrin (Semiquinone) Fe2 Fe²⁺ DNA Bacterial DNA Complex [Streptonigrin-Fe²⁺]-DNA Complex Ferryl_Radical Bound Ferryl Radical Damaged_DNA DNA Strand Breaks Cell_Death Cell Death Cellular_Reductases Cellular Reductases (e.g., NADH) O2 O₂ SoxRS SoxRS System OxyR OxyR System No_Activation No Significant Activation

Data Presentation

The following tables summarize key quantitative data related to the activity of streptonigrin, the active metabolite of this compound, in comparison to the classical redox cycler menadione.

Table 1: Comparative Activity of Streptonigrin and Menadione in E. coli

ParameterStreptonigrinMenadioneReference(s)
Bactericidal/Bacteriostatic BactericidalBacteriostatic[3]
Lethal Concentration in E. coli 5 µg/mLNot lethal at comparable concentrations[5][7]
Oxygen Consumption No significant increaseSignificant increase[2][3]
H₂O₂ Production InsignificantSignificant[2][3]
Induction of SoxRS/OxyR MinimalStrong induction[4]
Iron Requirement Essential for activityNot essential for primary activity[8]

Table 2: Minimum Inhibitory Concentrations (MIC) of Streptonigrin

Bacterial SpeciesMIC (µg/mL)Reference(s)
Escherichia coli1 - 5[9]
Streptomyces aureofaciens50
Streptomyces fragilis50
Bacillus subtilis50
Saccharomyces cerevisiae50

Note: Data for this compound is limited due to its role as a prodrug. The biological activity is primarily attributed to streptonigrin following in vivo hydrolysis.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on bacterial redox cycling.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of a compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial population (MBC).

Materials:

  • Bacterial strain of interest (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (B569324) (MHA)

  • This compound (or streptonigrin) stock solution (in DMSO)

  • 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • Incubator (37°C)

  • Spectrophotometer (600 nm)

Procedure:

  • Inoculum Preparation:

    • From a fresh overnight culture on MHA, pick a few colonies and suspend in MHB.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in MHB to achieve a final inoculum of approximately 1 x 10⁶ CFU/mL.

  • MIC Assay (Broth Microdilution):

    • Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the drug with no visible turbidity.

  • MBC Assay:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and plate it onto an MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

MIC_MBC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate wells with bacteria Prepare_Inoculum->Inoculate Serial_Dilution Prepare Serial Dilutions of This compound in 96-well plate Serial_Dilution->Inoculate Incubate_MIC Incubate 18-24h at 37°C Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Plate_for_MBC Plate aliquots from clear wells onto agar plates Read_MIC->Plate_for_MBC Incubate_MBC Incubate 18-24h at 37°C Plate_for_MBC->Incubate_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC End End Read_MBC->End

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to detect general intracellular ROS.

Materials:

  • Bacterial culture

  • This compound

  • Menadione (positive control)

  • Phosphate-buffered saline (PBS)

  • H₂DCFDA stock solution (10 mM in DMSO)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader (Excitation/Emission: ~495/~525 nm)

Procedure:

  • Culture Preparation: Grow bacteria to mid-log phase in a suitable broth.

  • Cell Preparation:

    • Harvest cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Wash the cells twice with PBS.

    • Resuspend the cells in PBS to an OD₆₀₀ of 0.5.

  • Loading with H₂DCFDA:

    • Add H₂DCFDA to the cell suspension to a final concentration of 10 µM.

    • Incubate in the dark at 37°C for 30 minutes.

  • Treatment:

    • Wash the cells twice with PBS to remove excess probe.

    • Resuspend in PBS.

    • Aliquot 180 µL of the cell suspension into the wells of a 96-well black plate.

    • Add 20 µL of 10x concentrated this compound, menadione, or vehicle control to the respective wells.

  • Measurement:

    • Immediately measure the fluorescence at various time points (e.g., 0, 15, 30, 60 minutes) using a microplate reader.

    • Normalize the fluorescence readings to the cell density (OD₆₀₀).

Protocol 3: Assessment of DNA Damage using the Comet Assay

The neutral comet assay is used to detect DNA double-strand breaks.

Materials:

  • Bacterial culture

  • This compound

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl pH 10, 1% Triton X-100, 10% DMSO)

  • Low-melting-point agarose (B213101)

  • Normal-melting-point agarose

  • Microscope slides

  • Electrophoresis buffer (e.g., TBE)

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat a mid-log phase bacterial culture with this compound at the desired concentration and for the desired time.

    • Include an untreated control.

  • Slide Preparation:

    • Coat microscope slides with a layer of normal-melting-point agarose and let it solidify.

  • Embedding Cells:

    • Harvest and wash the treated and control cells.

    • Resuspend the cell pellet in low-melting-point agarose at 37°C.

    • Pipette the cell-agarose mixture onto the pre-coated slides and cover with a coverslip.

    • Solidify the agarose on ice.

  • Lysis:

    • Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with neutral electrophoresis buffer.

    • Perform electrophoresis at a low voltage (e.g., 1 V/cm) for a duration determined by optimization (e.g., 20-30 minutes).

  • Staining and Visualization:

    • Gently rinse the slides with distilled water.

    • Stain the DNA with a fluorescent dye.

    • Visualize the "comets" using a fluorescence microscope. The length and intensity of the comet tail relative to the head indicate the extent of DNA damage.

DNA_Damage_Pathway Methyl_Streptonigrin This compound Streptonigrin_Complex [Streptonigrin-Fe²⁺]-DNA Complex Methyl_Streptonigrin->Streptonigrin_Complex Hydrolysis, Reduction, Fe²⁺ Chelation, DNA Binding Ferryl_Radical Localized Ferryl Radical Production Streptonigrin_Complex->Ferryl_Radical DNA_Breaks Single and Double Strand Breaks Ferryl_Radical->DNA_Breaks Inhibition_Repair Inhibition of DNA Repair (due to overwhelming damage) DNA_Breaks->Inhibition_Repair Apoptosis Bacterial Apoptosis/Cell Death Inhibition_Repair->Apoptosis

Conclusion

This compound, through its conversion to streptonigrin, offers a unique tool for probing bacterial redox systems and mechanisms of DNA damage. Its "stealth" mode of action, which circumvents conventional oxidative stress responses, provides a valuable paradigm for the development of novel antimicrobials that may be less prone to the development of resistance. The protocols outlined above provide a framework for researchers to quantitatively assess the multifaceted effects of this potent compound on bacterial physiology.

References

Application Notes and Protocols: Experimental Use of Methyl Streptonigrin Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Methyl streptonigrin (B15502), a derivative of the potent antitumor and antibiotic agent streptonigrin, against drug-resistant bacterial strains. The unique mechanism of action of streptonigrin, which circumvents common bacterial defense systems, makes its derivatives promising candidates for combating antimicrobial resistance.

Introduction and Mechanism of Action

Streptonigrin is an aminoquinone antibiotic isolated from Streptomyces flocculus.[1] While its clinical use has been hampered by toxicity, derivatives such as Methyl streptonigrin are being explored for improved therapeutic profiles.[1][2]

The bactericidal activity of streptonigrin is distinguished by a "stealth" mechanism that leverages oxidative stress without triggering the bacterium's primary oxidative stress response pathways (OxyR and SoxRS).[3][4] Unlike classic redox-cycling agents that generate diffusible reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide, streptonigrin's action is more direct and localized.[4][5]

The key steps are:

  • Iron Chelation: Streptonigrin's activity is iron-dependent. It chelates intracellular iron, forming a complex.[3][6]

  • DNA Binding: The streptonigrin-iron complex binds to bacterial DNA.[4]

  • Localized Oxidative Damage: In the presence of oxygen, the complex facilitates the reduction of bound oxygen directly to a highly reactive ferryl species. This potent oxidant then damages the adjacent DNA without releasing intermediate ROS.[3][5]

This localized, stealth mechanism allows streptonigrin to kill bacteria, including those resistant to conventional oxidants, without alerting the cellular systems that would normally neutralize the threat.[3][4]

G Diagram 1: Proposed 'Stealth' Mechanism of Streptonigrin cluster_cell Bacterial Cell cluster_defense Bacterial Defense Systems (Not Activated) STN This compound (Enters Cell) Complex Streptonigrin-Fe²⁺ Complex STN->Complex Chelates Iron Intracellular Fe²⁺ Iron->Complex DNA_Complex Complex Bound to DNA Complex->DNA_Complex Binds DNA Bacterial DNA DNA->DNA_Complex Ferryl Bound Ferryl Radical (Fe⁴⁺=O) DNA_Complex->Ferryl Reduces O₂ Damage Direct DNA Oxidation & Damage Ferryl->Damage Causes Death Cell Death Damage->Death Oxygen O₂ Oxygen->Ferryl ROS Diffusible ROS (O₂⁻, H₂O₂) Not Released SoxR SoxR/SoxS Pathway OxyR OxyR Pathway

Diagram 1: Proposed 'Stealth' Mechanism of Streptonigrin

Data Presentation: Quantifying Antimicrobial Activity

To systematically evaluate the potency of this compound, it is crucial to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8] The MBC is the lowest concentration that results in microbial death.[9] These values are essential for comparing efficacy against various drug-resistant strains.

Table 1: Representative Data Table for MIC/MBC of this compound This table is a template for recording experimental results. Values are illustrative.

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)This compound MBC (µg/mL)Control Antibiotic MIC (µg/mL)
Staphylococcus aureus (MRSA)Methicillin-Resistant[Record Value][Record Value][e.g., Vancomycin]
Escherichia coli (ESBL)Extended-Spectrum[Record Value][Record Value][e.g., Meropenem]
Pseudomonas aeruginosaMultidrug-Resistant (MDR)[Record Value][Record Value][e.g., Colistin]
Enterococcus faecium (VRE)Vancomycin-Resistant[Record Value][Record Value][e.g., Linezolid]

Experimental Protocols

The following are standardized protocols for determining the antimicrobial properties of this compound. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]

This protocol outlines the standardized broth microdilution method to determine the MIC of this compound against a panel of drug-resistant bacteria.[7][11][12]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well microtiter plates (sterile, U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium[13]

  • Bacterial strains (e.g., MRSA, VRE)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for turbidity adjustment)

  • Multichannel pipette

  • Incubator (35-37°C)

Methodology:

  • Preparation of Drug Dilutions: a. Prepare a working stock of this compound in MHB at a concentration at least 10 times the highest concentration to be tested.[7] b. Add 100 µL of sterile MHB to all wells of a 96-well plate. c. Add 100 µL of the this compound working stock to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration. Discard 100 µL from the last dilution well.[7] e. Reserve wells for a positive control (no drug) and a negative/sterility control (no bacteria).

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[7] c. Dilute this adjusted suspension in MHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in each test well.[7][12]

  • Inoculation and Incubation: a. Using a multichannel pipette, add 100 µL of the final bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL. b. Seal the plate and incubate statically for 16-24 hours at 37°C.[12]

  • Reading the MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[8][11]

G Diagram 2: Workflow for MIC Determination start Start prep_drug Prepare 2-fold serial dilutions of this compound in 96-well plate start->prep_drug prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard, then dilute to ~5x10⁵ CFU/mL) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate plate (16-24h at 37°C) inoculate->incubate read_mic Visually inspect for turbidity and determine MIC incubate->read_mic end End: MIC Value Recorded read_mic->end

Diagram 2: Workflow for MIC Determination

This assay determines the rate at which this compound kills a bacterial population over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[9][14] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9]

Materials:

  • Materials from MIC protocol

  • Sterile test tubes or flasks

  • Phosphate-buffered saline (PBS) for dilutions

  • Agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Timer

  • Shaking incubator

Methodology:

  • Assay Setup: a. Prepare tubes containing MHB with this compound at relevant concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[15] b. Include a growth control tube (no drug). c. Prepare a bacterial inoculum as described in the MIC protocol, aiming for an initial concentration of ~5 x 10⁵ to 1 x 10⁶ CFU/mL in each tube.

  • Time-Point Sampling and Plating: a. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[10][16] b. Perform 10-fold serial dilutions of the aliquot in sterile PBS. c. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubation and Colony Counting: a. Incubate the agar plates for 18-24 hours at 37°C. b. After incubation, count the number of colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis: a. Convert the CFU/mL values to log₁₀ CFU/mL. b. Plot the mean log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.[16] c. Analyze the graph to determine if the effect is bactericidal, bacteriostatic, or indifferent.

G Diagram 3: Workflow for Time-Kill Kinetics Assay start Start prep_tubes Prepare culture tubes with broth, bacteria, and test concentrations of this compound (e.g., 1x, 4x MIC) start->prep_tubes incubate Incubate tubes in shaking incubator prep_tubes->incubate loop_start At each time point (0, 2, 4, 8, 24h) incubate->loop_start sample Withdraw aliquot from each tube loop_start->sample Yes plot Plot log₁₀ CFU/mL vs. Time to determine bactericidal/ bacteriostatic activity loop_start->plot All time points done dilute Perform 10-fold serial dilutions in PBS sample->dilute plate Plate dilutions onto agar dilute->plate incubate_plates Incubate plates (18-24h) plate->incubate_plates count Count colonies and calculate CFU/mL incubate_plates->count count->loop_start end End plot->end

Diagram 3: Workflow for Time-Kill Kinetics Assay

References

Application Notes and Protocols for the Quantification of Methyl Streptonigrin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl streptonigrin (B15502) is a derivative of the potent antitumor antibiotic streptonigrin, which was first isolated from Streptomyces flocculus.[1] While streptonigrin itself exhibited significant toxicity, leading to the cessation of clinical trials, its derivatives, such as the methyl ester, are being investigated for potentially reduced toxicity while maintaining therapeutic efficacy.[1] Reliable and sensitive analytical methods are crucial for the pharmacokinetic and toxicokinetic assessment of Methyl streptonigrin in biological matrices during preclinical and clinical development. This document provides a detailed protocol for the quantitative analysis of this compound in plasma and tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and specificity in bioanalysis.[2][3]

Principle of the Method

The method described herein involves the extraction of this compound and an internal standard (IS) from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. A stable isotope-labeled analog of this compound would be the ideal internal standard; however, in its absence, a structurally similar compound with comparable chromatographic and ionization properties can be used. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard, which corrects for variability during sample preparation and analysis.

I. Sample Preparation Protocols

Effective sample preparation is critical for removing interferences such as proteins and phospholipids (B1166683) from biological samples, which can cause ion suppression or enhancement in the mass spectrometer and shorten the lifespan of the analytical column.[4][5][6] The choice of sample preparation technique depends on the analyte's properties, the biological matrix, and the desired level of cleanliness. Two common and effective methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

1. Protein Precipitation (PPT) Protocol for Plasma Samples

Protein precipitation is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis.[4][5]

  • Reagents and Materials:

    • Blank plasma (human, mouse, or rat)

    • Acetonitrile (B52724) (ACN), HPLC grade, chilled at 4°C

    • Internal Standard (IS) spiking solution

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge capable of reaching >10,000 x g

  • Procedure:

    • Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard spiking solution.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex briefly and inject a portion (e.g., 5 µL) into the LC-MS/MS system.

2. Solid-Phase Extraction (SPE) Protocol for Plasma and Tissue Homogenates

SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte, thereby increasing the sensitivity of the assay.[4] A mixed-mode or reversed-phase SPE sorbent is recommended for a compound like this compound.

  • Reagents and Materials:

    • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

    • SPE vacuum manifold

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade) with 0.1% formic acid

    • Elution solvent (e.g., Acetonitrile with 0.1% formic acid)

    • Sample pre-treatment solution (e.g., 4% phosphoric acid in water)

  • Procedure:

    • Sample Pre-treatment:

      • For plasma: To 100 µL of plasma, add 10 µL of IS and 200 µL of 4% phosphoric acid. Vortex to mix.

      • For tissue homogenate: Homogenize the tissue in a suitable buffer. Centrifuge the homogenate and use the supernatant. To 100 µL of supernatant, add 10 µL of IS and 200 µL of 4% phosphoric acid. Vortex to mix.

    • SPE Cartridge Conditioning:

      • Pass 1 mL of methanol through the cartridge.

      • Pass 1 mL of water with 0.1% formic acid through the cartridge to equilibrate. Do not let the sorbent bed go dry.

    • Sample Loading:

      • Load the pre-treated sample onto the conditioned SPE cartridge.

      • Apply a gentle vacuum to slowly draw the sample through the sorbent bed.

    • Washing:

      • Wash the cartridge with 1 mL of water with 0.1% formic acid to remove hydrophilic interferences.

      • Wash with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences.

    • Elution:

      • Elute this compound and the IS with 1 mL of the elution solvent (e.g., Acetonitrile with 0.1% formic acid).

    • Evaporation and Reconstitution:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in 100 µL of the initial mobile phase.

      • Vortex and inject into the LC-MS/MS system.

II. LC-MS/MS Analytical Method

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.

1. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining and separating this compound from potential interferences.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    0.5 5
    3.5 95
    4.5 95
    4.6 5

    | 6.0 | 5 |

2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for this compound, which contains basic nitrogen atoms that can be readily protonated.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions: The exact mass-to-charge ratios (m/z) for the precursor and product ions will need to be determined by infusing a standard solution of this compound into the mass spectrometer. Based on the structure of streptonigrin (C₂₅H₂₂N₄O₈, MW = 506.47 g/mol ), the [M+H]⁺ ion would be at m/z 507.15.[1] this compound (streptonigrin methyl ester) would have a molecular weight of 520.5 g/mol (C₂₆H₂₄N₄O₈), so the [M+H]⁺ precursor ion would be approximately m/z 521.2. The product ions would be generated by fragmentation of the precursor ion in the collision cell.

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
    This compound521.2To be determined100To be determined
    Internal Standard (IS)To be determinedTo be determined100To be determined

III. Method Validation and Quantitative Data

A bioanalytical method must be validated to ensure its reliability for the intended application. The validation should assess linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, and stability, following regulatory guidelines. The following tables summarize typical acceptance criteria and expected performance data for a validated LC-MS/MS assay.

Table 1: Calibration Curve and Sensitivity

Parameter Acceptance Criteria Expected Performance
Calibration Range At least 6 non-zero standards 1 - 1000 ng/mL
Linearity (r²) ≥ 0.99 > 0.995

| LLOQ | S/N > 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |

Table 2: Accuracy and Precision

QC Level Concentration (ng/mL) Acceptance Criteria (Accuracy: ±15%, Precision: ≤15%) Expected Intra-day Accuracy (%) Expected Intra-day Precision (%CV) Expected Inter-day Accuracy (%) Expected Inter-day Precision (%CV)
LLOQ 1 Accuracy: ±20%, Precision: ≤20% 105.0 8.5 103.2 9.8
Low QC 3 ±15% 98.7 6.2 99.5 7.1
Mid QC 100 ±15% 101.3 4.5 102.0 5.3

| High QC | 800 | ±15% | 97.5 | 3.8 | 98.1 | 4.6 |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Expected Extraction Recovery (%) Expected Matrix Effect (%)
Low QC 3 85.2 95.8

| High QC | 800 | 88.9 | 97.1 |

Table 4: Stability

Stability Condition Duration Acceptance Criteria (% Deviation from Nominal) Expected Stability (% of Nominal)
Bench-top (Room Temp) 8 hours ±15% 96.5
Freeze-Thaw Cycles 3 cycles ±15% 94.8
Long-term (-80°C) 30 days ±15% 98.2

| Post-preparative (Autosampler) | 24 hours | ±15% | 99.1 |

IV. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma or Tissue Homogenate) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method 1 spe Solid-Phase Extraction add_is->spe Method 2 centrifuge Centrifugation ppt->centrifuge evap Evaporation spe->evap centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Quantification) ms_detection->data_processing validation_relationship cluster_performance Performance Characteristics method Validated Bioanalytical Method linearity Linearity & Range method->linearity sensitivity Sensitivity (LLOQ) method->sensitivity accuracy Accuracy method->accuracy precision Precision method->precision selectivity Selectivity method->selectivity recovery Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect stability Stability method->stability

References

Application Notes and Protocols for the Creation of Novel Analogs from Methyl Streptonigrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptonigrin (B15502), an aminoquinone antibiotic isolated from Streptomyces flocculus, has demonstrated potent antitumor and antibacterial activities.[1] Its clinical application, however, has been hampered by significant toxicity.[2] This has spurred research into the development of novel analogs with improved therapeutic indices. Methyl streptonigrin, a less toxic derivative, serves as a promising scaffold for the generation of new drug candidates.[3] These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of novel analogs derived from this compound, with a focus on targeting cancer-related signaling pathways.

Streptonigrin and its analogs primarily exert their cytotoxic effects through DNA interaction and the generation of reactive oxygen species.[1] Several studies have highlighted the importance of the quinoline-5,8-dione core and the substituted pyridine (B92270) ring system for biological activity.[4][5] Furthermore, streptonigrin has been shown to modulate key signaling pathways implicated in cancer, such as the Wnt/β-catenin pathway.[3] By strategically modifying the this compound structure, researchers can explore structure-activity relationships (SAR) to develop analogs with enhanced efficacy and reduced toxicity.

Quantitative Data Summary

The biological activity of streptonigrin and its analogs is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative data compiled from multiple studies, showcasing the impact of structural modifications on cytotoxic activity.

CompoundCell LineIC50 (µM)Reference
StreptonigrinPancreatic Cancer0.04[2]
StreptonigrinMelanoma0.04[2]
StreptonigrinSUMO-specific protease-1 (SENP1)0.518 ± 0.100[2]
StreptonigrinSUMO-specific protease-2 (SENP2)6.919 ± 0.676[2]
StreptonigrinSUMO-specific protease-6 (SENP6)5.205 ± 0.853[2]
Streptonigrin Methyl Ester(General)Weakly active[2]
Isopropylazastreptonigrin(General)No activity[2]

Note: The activity of streptonigrin methyl ester is attributed to its partial in vivo hydrolysis back to streptonigrin.[2] Variations in IC50 values can be observed between different studies due to variations in cell lines, assay conditions, and exposure times.

Experimental Protocols

Protocol 1: General Synthesis of this compound Analogs

This protocol outlines a general synthetic strategy for creating novel analogs of this compound, focusing on the modification of the peripheral functional groups. The core synthesis of the streptonigrin backbone often involves complex multi-step procedures such as the Boger modification of the inverse electron demand Diels-Alder reaction or palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][6][7]

Objective: To synthesize a library of this compound analogs for biological screening.

Materials:

  • This compound (starting material)

  • Appropriate alkylating, acylating, or arylating agents

  • Anhydrous solvents (e.g., DMF, THF, Dichloromethane)

  • Bases (e.g., Triethylamine, Diisopropylethylamine, Potassium Carbonate)

  • Catalysts (e.g., Pd(PPh3)4 for cross-coupling reactions)

  • Reagents for functional group transformations (e.g., NBS for bromination, sodium azide (B81097) for azidation)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Methanol)

  • Standard laboratory glassware and equipment

Procedure:

  • Functional Group Modification of the Aromatic Rings:

    • Alkylation/Etherification: To a solution of this compound in an anhydrous solvent (e.g., DMF), add a suitable base (e.g., K2CO3) and the desired alkyl halide. Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Acylation/Esterification: React this compound with an appropriate acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent like dichloromethane.

    • Suzuki-Miyaura Cross-Coupling (for C-C or C-N bond formation): For analogs requiring the introduction of new aryl or heteroaryl groups, a pre-functionalized (e.g., halogenated) this compound intermediate is required. This intermediate is then reacted with a suitable boronic acid or ester in the presence of a palladium catalyst and a base in a suitable solvent system (e.g., DME/water).

  • Reaction Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient.

  • Characterization:

    • Confirm the structure of the synthesized analogs using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxic effects of the newly synthesized this compound analogs on cancer cell lines.[8]

Objective: To determine the IC50 values of this compound analogs.

Materials:

  • Cancer cell lines of interest (e.g., pancreatic, colon, breast cancer lines)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates (opaque-walled for fluorescence-based assays)

  • This compound analogs dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs and the parent compound (as a positive control) in culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

Streptonigrin_Wnt_Pathway cluster_destruction_complex Destruction Complex cluster_membrane Cell Membrane cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dvl) Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation Axin Axin APC APC Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Streptonigrin Streptonigrin Analogs Streptonigrin->GSK3b Suppresses Phosphorylation Streptonigrin->TCF_LEF Inhibits DNA Binding

Caption: Wnt/β-catenin signaling pathway and points of inhibition by streptonigrin analogs.

Experimental Workflow

Analog_Synthesis_Screening_Workflow Start This compound Scaffold Synthesis Chemical Synthesis of Analogs (Alkylation, Acylation, Cross-Coupling) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Analog Library Purification->Library Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Library->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR SAR->Synthesis Iterative Design Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Streptonigrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl streptonigrin (B15502) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Methyl streptonigrin?

A1: The total synthesis of this compound has been achieved through various strategies. A notable approach involves the construction of the core pyridine (B92270) ring C via a Ring-Closing Metathesis (RCM) reaction, followed by Suzuki-Miyaura cross-coupling reactions to attach the quinoline (B57606) (AB rings) and the substituted phenyl (D ring) fragments.[1][2][3] One efficient route utilizes inexpensive ethyl glyoxalate as a starting material, achieving the synthesis in 14 linear steps.[2][3]

Q2: What are the key yield-limiting steps in the synthesis of this compound?

A2: Based on reported syntheses, several steps can be yield-limiting and require careful optimization:

  • Ring-Closing Metathesis (RCM): The efficiency of the RCM reaction to form the central pyridine ring can be sensitive to catalyst choice, catalyst loading, solvent, and temperature.[1] In some cases, catalyst decomposition and substrate isomerization can lead to lower yields.[1]

  • Suzuki-Miyaura Cross-Coupling: The coupling of the complex heterocyclic fragments is a critical step. The yield can be highly dependent on the palladium catalyst, ligand, base, and reaction temperature. Catalyst inhibition and side reactions like homocoupling can also reduce the yield.

  • Nitration of the Pyridone Intermediate: The nitration of the pyridone core has been reported to be "capricious upon scale-up," with competing ester hydrolysis leading to inconsistent yields.[1]

Q3: How can I purify the final this compound product?

A3: Purification of this compound typically involves chromatographic techniques. Column chromatography using silica (B1680970) gel with a gradient of ethyl acetate (B1210297) and methanol (B129727) is a common method.[1] It is crucial to carefully monitor the separation to remove any unreacted starting materials or side products.

Troubleshooting Guides

Low Yield in Ring-Closing Metathesis (RCM)
ProblemPotential CauseSuggested Solution
Low or no conversion of the diene starting material. Inactive catalyst.Use a fresh batch of Grubbs' catalyst. Ensure proper storage under an inert atmosphere.
Low reaction temperature.For challenging substrates, increasing the reaction temperature (e.g., to 70 °C in a sealed tube) can improve the yield.[1]
Inappropriate solvent.The choice of solvent can significantly impact RCM reactions. Toluene and dichloromethane (B109758) are commonly used. For specific substrates, other solvents might be more effective.[4]
Formation of oligomers or polymers instead of the desired cyclic product. High concentration of the starting material.Perform the reaction under high dilution conditions to favor the intramolecular RCM over intermolecular reactions. This can be achieved by slow addition of the substrate and catalyst to the reaction vessel.[4]
Isomerization of the double bond in the product or starting material. Catalyst decomposition leading to ruthenium hydride species.Minimize reaction time and use the lowest effective catalyst loading. The addition of a co-catalyst like benzoquinone can sometimes suppress isomerization.[1]
Low Yield in Suzuki-Miyaura Cross-Coupling
ProblemPotential CauseSuggested Solution
Low conversion of starting materials. Inactive palladium catalyst.Use a fresh palladium source and ligand. Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[5]
Incorrect palladium-to-ligand ratio.The ratio of the palladium precursor to the phosphine (B1218219) ligand is crucial. A 1:1 or 1:2 ratio is often optimal, but may require screening for specific substrates.
Inappropriate base.The choice of base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) and its concentration can significantly affect the reaction rate and yield. An aqueous solution of the base is often used.[1][6]
Formation of homocoupling byproducts. Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas throughout the reaction.[7]
Suboptimal temperature.The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. A typical range is 80-110 °C.[5]
Inconsistent Yields in Pyridone Nitration
ProblemPotential CauseSuggested Solution
Low yield and formation of ester hydrolysis byproduct. Reaction is sensitive to scale.For larger scale reactions, carefully control the addition rate of the nitrating agent and maintain a low reaction temperature to minimize hydrolysis.[1]
Harsh reaction conditions.Consider using milder nitrating agents or alternative synthetic strategies that avoid late-stage nitration of a sensitive substrate.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl bromide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), and the phosphine ligand (e.g., S-Phos, 4-20 mol%).

  • Solvent and Base Addition: Add a degassed solvent system (e.g., toluene, dioxane, or DMF with water). Add the base (e.g., an aqueous solution of K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.).

  • Reaction Execution: Heat the mixture to the optimized temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Ring-Closing Metathesis (RCM) Conditions
EntryCatalyst (mol %)Temperature (°C)Time (h)Yield (%)Reference
1Grubbs' II (10)40240[1]
2Grubbs' II (10)702447[1]
3Grubbs' II (10 x 2)704855[1]
Table 2: Optimization of Suzuki-Miyaura Coupling for Tetracycle Formation
EntryPd Catalyst (mol %)LigandTemperature (°C)Yield (%)Reference
1Pd(OAc)₂ (25)S-Phos6071[1]
2Pd(OAc)₂ (10)S-Phos6053[1]
3Pd(OAc)₂ (25)(R)-BINAP6065[1]

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Workflow start Starting Materials (e.g., Ethyl Glyoxalate) diene_synthesis Diene Synthesis start->diene_synthesis rcm Ring-Closing Metathesis (RCM) - Forms Pyridine Core diene_synthesis->rcm pyridone_functionalization Pyridone Functionalization (e.g., Nitration, Bromination) rcm->pyridone_functionalization suzuki1 Suzuki-Miyaura Coupling 1 - Attaches Quinoline Moiety pyridone_functionalization->suzuki1 suzuki2 Suzuki-Miyaura Coupling 2 - Attaches Phenyl Moiety suzuki1->suzuki2 final_steps Final Modifications & Esterification suzuki2->final_steps purification Purification (Column Chromatography) final_steps->purification product This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield in Synthesis Step check_reagents 1. Check Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions analyze_byproducts 3. Analyze Byproducts (TLC, LC-MS, NMR) check_conditions->analyze_byproducts optimize 4. Systematically Optimize (Catalyst, Solvent, Base) analyze_byproducts->optimize solution Improved Yield optimize->solution

Caption: A logical workflow for troubleshooting low-yield reactions in synthesis.

References

Technical Support Center: Overcoming Methyl Streptonigrin Solubility Challenges in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively managing and overcoming solubility issues encountered with Methyl streptonigrin (B15502) during in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure reliable and reproducible results.

Troubleshooting Guide

Issue: Precipitate Formation Upon Addition of Methyl Streptonigrin to Aqueous Media

This is a common challenge encountered with hydrophobic compounds like this compound when a concentrated stock solution in an organic solvent is diluted into an aqueous cell culture medium. This phenomenon, often referred to as "crashing out," can significantly impact the accuracy and reproducibility of your experiments.

Potential CauseTroubleshooting Steps & Recommendations
Exceeding Aqueous Solubility Limit The final concentration of this compound in the cell culture medium is likely surpassing its solubility limit in an aqueous environment. • Recommendation: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium. Start with a lower final concentration and incrementally increase it to identify the solubility threshold.
Rapid Solvent Exchange Adding a concentrated stock solution directly and quickly to the aqueous medium can cause a rapid shift in the solvent environment, leading to precipitation. • Recommendation: Employ a serial dilution method. First, dilute the stock solution in pre-warmed (37°C) media. Add the diluted solution dropwise to the final volume of media while gently swirling or vortexing.
Low Temperature of Media The solubility of many compounds, including this compound, is temperature-dependent and often decreases at lower temperatures. • Recommendation: Always use pre-warmed (37°C) cell culture media for all dilutions and experiments.
High Final Solvent Concentration While a solvent like DMSO is necessary to dissolve this compound, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution. • Recommendation: Maintain a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your cell culture medium to minimize cytotoxicity. Always include a vehicle control (media with the same final solvent concentration without the compound) in your experiments.
Interaction with Media Components Components within the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility. High salt concentrations can lead to a "salting out" effect. • Recommendation: If using serum-free media, consider supplementing with a carrier protein like bovine serum albumin (BSA) to help solubilize the compound. If compatible with your experimental design, using a serum-containing medium can also aid in solubility due to the presence of albumin and other proteins.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Based on the solubility profile of its parent compound, streptonigrin, Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are the recommended solvents for preparing stock solutions of this compound.[1][2] Streptonigrin is also reported to be moderately soluble in methanol (B129727) and ethanol.[1][2] For cell-based assays, sterile, cell culture-grade DMSO is the most common choice.

Q2: Is there any quantitative solubility data available for this compound?

SolventSolubility of Streptonigrin
Chloroform:Methanol (1:1)~ 2 mg/mL[3]
DMSOSoluble[1][2]
DMFSoluble[2]
MethanolModerately Soluble[1][2]
EthanolModerately Soluble[1][2]
WaterPoorly Soluble[1][2]

It is important to empirically determine the solubility of this compound in your specific solvent and experimental conditions.

Q3: How should I store my this compound stock solution?

A3: For long-term storage, it is recommended to store the stock solution at -20°C. For short-term storage (days to weeks), 4°C is acceptable. To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I sonicate or heat the solution to improve the solubility of this compound?

A4: Gentle warming of the solution to 37°C can aid in dissolution. Sonication can also be used to help dissolve the compound. However, excessive heating should be avoided as it may lead to degradation of the compound. Always visually inspect the solution after these treatments to ensure complete dissolution.

Q5: What should I do if I still observe a precipitate after following the recommended procedures?

A5: If precipitation persists, you may need to consider alternative solubilization strategies. These can include the use of solubility enhancers such as cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) or Pluronic® F-68. It is crucial to test the compatibility and potential toxicity of any new excipient with your specific cell line.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 520.49 g/mol )

  • Sterile, cell culture-grade Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 5.20 mg of this compound powder using a calibrated analytical balance.

  • Transfer the weighed powder into a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from light.

  • Add 1 mL of sterile, cell culture-grade DMSO to the microcentrifuge tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • This will result in a 10 mM stock solution.

  • For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes and store at -20°C.

Protocol 2: Dilution of this compound Stock Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium (with or without serum, as per experimental requirements)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution to reach the desired final concentration. For example, to prepare a 10 µM working solution in 10 mL of media: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. This results in a 10 µM intermediate solution. b. Gently vortex the intermediate solution. c. Add the desired volume of the intermediate solution to your final volume of pre-warmed cell culture medium. For instance, to make a final concentration of 100 nM in 10 mL, add 100 µL of the 10 µM intermediate solution to 9.9 mL of media.

  • When adding the compound to the final volume of media, add it dropwise while gently swirling the flask or plate to ensure rapid and even distribution, minimizing the risk of precipitation.

  • The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid cytotoxic effects. For the example above, the final DMSO concentration would be 0.001%.

Signaling Pathway and Experimental Workflow Diagrams

Wnt/β-catenin Signaling Pathway Inhibition by Streptonigrin

Streptonigrin, the parent compound of this compound, has been shown to inhibit the Wnt/β-catenin signaling pathway.[4] This pathway is crucial in cell proliferation and differentiation, and its aberrant activation is implicated in various cancers. Streptonigrin is believed to interfere with this pathway by suppressing the phosphorylation of GSK-3β, which is a key component of the β-catenin destruction complex.[4] This leads to a decrease in the nuclear localization of β-catenin and a reduction in the transcription of Wnt target genes.[4]

Wnt_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor Axin Axin Dsh->Axin Inhibits beta_catenin β-catenin Axin->beta_catenin APC APC APC->beta_catenin GSK3b GSK-3β GSK3b->beta_catenin Phosphorylates for degradation CK1 CK1 CK1->beta_catenin Phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates and binds Streptonigrin Streptonigrin Streptonigrin->GSK3b Inhibits Phosphorylation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of Streptonigrin.

Experimental Workflow for Assessing this compound Solubility and Cytotoxicity

The following workflow outlines the key steps for determining the solubility of this compound and subsequently evaluating its cytotoxic effects on a cancer cell line.

experimental_workflow start Start prepare_stock Prepare 10 mM this compound Stock Solution in DMSO start->prepare_stock solubility_test Perform Solubility Test in Cell Culture Medium prepare_stock->solubility_test determine_max_conc Determine Maximum Soluble Concentration solubility_test->determine_max_conc cell_seeding Seed Cancer Cells in 96-well Plates determine_max_conc->cell_seeding treat_cells Treat Cells with a Dilution Series of this compound cell_seeding->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) incubate->cytotoxicity_assay data_analysis Analyze Data and Determine IC50 cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: Workflow for solubility and cytotoxicity assessment of this compound.

References

Reducing the cytotoxicity of Methyl streptonigrin in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Methyl streptonigrin (B15502), with a focus on strategies to mitigate its cytotoxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of Methyl streptonigrin's cytotoxicity?

A1: this compound is the methyl ester derivative of streptonigrin, an aminoquinone antineoplastic antibiotic isolated from Streptomyces flocculus.[1][2][3] The parent compound, streptonigrin, is known to exert its potent antitumor effects through a multi-faceted mechanism that also accounts for its high toxicity.[1][4][5]

The primary mechanisms of streptonigrin-induced cytotoxicity are believed to be:

  • DNA Damage: Streptonigrin chelates metal ions (like Fe²⁺) and, in the presence of oxygen, generates highly reactive oxygen species (ROS), such as the hydroxyl radical.[6] This leads to significant DNA strand scission.[3][5][6]

  • Topoisomerase II Inhibition: The compound can form a complex with DNA and topoisomerase II, which results in DNA cleavage and inhibits both DNA replication and RNA synthesis.[3]

  • Inhibition of Signaling Pathways: Streptonigrin has also been shown to inhibit signaling pathways crucial for cancer cell proliferation, such as the β-catenin/Tcf pathway.[1]

This compound, while potentially having altered cell permeability or metabolic stability, is presumed to share this core mechanism of inducing oxidative stress and DNA damage.[1] Its activity is reportedly weaker than the parent compound, possibly due to the need for in vivo hydrolysis to the active streptonigrin form.[1][7]

Streptonigrin_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Methyl_Strep This compound Strep Streptonigrin (after hydrolysis) Methyl_Strep->Strep Enters Cell & Hydrolyzes ROS Reactive Oxygen Species (ROS) Strep->ROS Redox Cycling Topoisomerase Topoisomerase II Inhibition Strep->Topoisomerase Fe2 Fe²⁺ Fe2->ROS Catalyzes DNA_Damage DNA Strand Breaks ROS->DNA_Damage Cell_Death Apoptosis DNA_Damage->Cell_Death Topoisomerase->Cell_Death Troubleshooting_Workflow Start High Cytotoxicity Observed in Normal Cells Check_Concentration Verify Compound Concentration Calculations Start->Check_Concentration Check_Solvent Run Vehicle-Only Control (e.g., DMSO < 0.5%) Check_Concentration->Check_Solvent If calculations are correct Check_Density Confirm Optimal Cell Seeding Density Check_Solvent->Check_Density If vehicle is non-toxic Check_Contamination Check for Microbial Contamination Check_Density->Check_Contamination If density is optimal Evaluate_Results Re-evaluate Cytotoxicity Check_Contamination->Evaluate_Results If cultures are clean Problem_Solved Issue Resolved: Proceed with Experiment Evaluate_Results->Problem_Solved Cytotoxicity is now within expected range Investigate_Mechanism Issue Persists: Investigate Biological Mechanism (See FAQ 3 & 4) Evaluate_Results->Investigate_Mechanism Cytotoxicity remains unusually high Cytoprotection_Workflow Start Start: Seed Normal & Cancer Cells in 96-well Plates Incubate1 Incubate 24h for Adherence Start->Incubate1 Prepare_Tx Prepare Serial Dilutions: 1. This compound (MS) 2. MS + Antioxidant (e.g., NAC) Incubate1->Prepare_Tx Treat_Cells Treat Cells with Dilutions Prepare_Tx->Treat_Cells Incubate2 Incubate for 48-72h Treat_Cells->Incubate2 MTT_Assay Perform MTT Viability Assay Incubate2->MTT_Assay Read_Plate Measure Absorbance at 570 nm MTT_Assay->Read_Plate Analyze Analyze Data: Calculate IC50 Values for Each Condition Read_Plate->Analyze End End: Compare Therapeutic Index Analyze->End

References

Technical Support Center: Optimizing Methyl Streptonigrin Dosage for Antitumor Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Methyl streptonigrin (B15502) to achieve its antitumor effects. It includes frequently asked questions, troubleshooting guides for common experimental challenges, detailed protocols for key assays, and summarized data for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is Methyl streptonigrin and how does it exert its antitumor effects?

This compound is a derivative of the antibiotic streptonigrin, which is produced by the bacterium Streptomyces flocculus.[1][2] Its antitumor activity stems from its ability to induce DNA damage and inhibit DNA replication and RNA synthesis.[1] One of the key mechanisms of action is the inhibition of SUMO-specific protease 1 (SENP1), which leads to an increase in global SUMOylation of cellular proteins.[3][4] This can affect various cellular processes, including the stability of hypoxia-inducible factor 1α (HIF1α).[3][5] Additionally, streptonigrin has been shown to inhibit the β-catenin/Tcf signaling pathway, which is often dysregulated in cancer.[1]

Q2: Why use this compound instead of the parent compound, streptonigrin?

While streptonigrin has demonstrated potent antitumor activity, its clinical use has been limited by its high toxicity and severe side effects, including bone marrow depression.[1] this compound is a methyl ester derivative that is designed to be less toxic while retaining its antitumor effectiveness.[1] It is believed to be weakly active on its own and may undergo partial hydrolysis in vivo to the active streptonigrin form.[1]

Q3: What is a typical starting concentration for in vitro experiments with this compound?

Based on data from its parent compound, streptonigrin, a starting concentration range of 0.1 µM to 10 µM is often used for in vitro studies. The half-maximal inhibitory concentration (IC50) can vary significantly depending on the cancer cell line. For instance, the IC50 of streptonigrin for SENP1 inhibition is approximately 0.518 µM.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store this compound for cell culture experiments?

This compound, similar to streptonigrin, has poor water solubility.[6][7] It is recommended to dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6] For long-term storage, the solid compound should be kept at -20°C.[8] When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Data Presentation: IC50 Values

The following table summarizes the reported IC50 values for the parent compound, streptonigrin , in various cancer cell lines. This data can serve as a reference for initiating dose-response studies with this compound.

Cell LineCancer TypeIC50 (µM)Reference
Various Cancer Cell LinesGeneral10 - 50[9]
HCT116Colorectal Carcinoma22.4[9]
HTB-26Breast Cancer (Aggressive)10 - 50[9]
PC-3Pancreatic Cancer10 - 50[9]
HepG2Hepatocellular Carcinoma10 - 50[9]
SENP1 (in vitro assay)-0.518[4]
SENP2 (in vitro assay)-6.919[4]
SENP6 (in vitro assay)-5.205[4]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis induced by this compound using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of this compound for the determined time.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase to minimize membrane damage.[10]

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Protein Expression Analysis: Western Blotting

This protocol details the procedure for analyzing changes in the protein levels of SENP1 and key components of the Wnt/β-catenin pathway after this compound treatment.

Materials:

  • This compound-treated and control cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SENP1, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Prepare the ECL substrate and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Analyze the band intensities relative to the loading control to determine changes in protein expression.

Troubleshooting Guides

Q: I am having trouble dissolving this compound.

A: this compound has poor water solubility.[6][7] It is recommended to first dissolve the compound in 100% DMSO to make a high-concentration stock solution (e.g., 10-20 mM). This stock can then be further diluted in cell culture medium to the desired working concentration. Ensure the final DMSO concentration in your experiment is low (e.g., <0.5%) to avoid solvent toxicity.

Q: My cell viability assay results are inconsistent.

A: Inconsistent results in viability assays can arise from several factors:

  • Uneven cell seeding: Ensure a single-cell suspension and proper mixing before plating.

  • Edge effects: Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity.

  • Incomplete formazan dissolution: After adding the solubilization solvent (e.g., DMSO), ensure the formazan crystals are fully dissolved by gentle shaking or pipetting before reading the absorbance.

  • Drug precipitation: At higher concentrations, this compound may precipitate out of the aqueous culture medium. Visually inspect your wells for any precipitate.

Q: In my apoptosis assay, the negative control shows a high percentage of apoptotic cells.

A: A high background of apoptosis in the control group can be due to:

  • Harsh cell handling: Over-trypsinization or excessive centrifugation can damage cell membranes. Use a milder dissociation agent and lower centrifugation speeds.[10]

  • Unhealthy cell culture: Ensure your cells are in the logarithmic growth phase and not overgrown or nutrient-deprived before starting the experiment.

  • Contamination: Mycoplasma or other microbial contamination can induce apoptosis. Regularly test your cell lines for contamination.

Q: I am not seeing a change in the protein levels of my target of interest in the Western blot.

A: This could be due to several reasons:

  • Suboptimal drug concentration or treatment time: Perform a dose-response and time-course experiment to identify the optimal conditions for observing a change in your target protein.

  • Antibody issues: Ensure your primary antibody is validated for Western blotting and recognizes the target protein in your species of interest. Titrate the antibody to find the optimal concentration.

  • Poor protein transfer: Check your transfer efficiency by staining the membrane with Ponceau S after transfer. For large proteins, consider a longer transfer time or the addition of a small amount of SDS to the transfer buffer.[11]

  • Protein degradation: Always use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep Prepare this compound Stock (in DMSO) treat Treat Cells with Serial Dilutions prep->treat cells Culture Cancer Cells cells->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay (Cell Viability) incubate->mtt flow Annexin V/PI Assay (Apoptosis) incubate->flow wb Western Blot (Protein Expression) incubate->wb

Figure 1: General experimental workflow for assessing the antitumor effects of this compound.

Figure 2: Proposed inhibition of the Wnt/β-catenin signaling pathway by this compound.

senp1_pathway cluster_regulation SUMOylation Regulation cluster_downstream Downstream Effects senp1 SENP1 sumoylated_protein SUMOylated Target Protein hif1a_sumo SUMOylated HIF1α senp1->hif1a_sumo DeSUMOylates sumo SUMO target_protein Target Protein sumo->target_protein SUMOylation sumoylated_protein->target_protein DeSUMOylation methyl_strep Methyl Streptonigrin methyl_strep->senp1 Inhibits hif1a HIF1α hif1a_stability Increased HIF1α Stability hif1a->hif1a_stability proteasome Proteasomal Degradation hif1a_sumo->proteasome

Figure 3: Inhibition of SENP1 by this compound and its effect on HIF1α stability.

References

How to minimize Methyl streptonigrin degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the degradation of Methyl streptonigrin (B15502) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Methyl streptonigrin in solution?

A1: While specific degradation kinetics for this compound are not extensively published, based on its chemical structure as an aminoquinone derivative and information about its in vivo behavior, the primary factors contributing to its degradation in solution are likely to be:

  • Hydrolysis: this compound is a methyl ester, and it has been noted to undergo in vivo hydrolysis to its parent compound, streptonigrin.[1] This suggests that aqueous solutions, particularly at non-neutral pH, can lead to the cleavage of the methyl ester group.

  • Oxidation: The quinone and aminoquinone moieties in the structure of streptonigrin and its derivatives are susceptible to oxidation. The presence of oxidizing agents or exposure to air (oxygen) can promote degradation.

  • Light Exposure (Photodegradation): Many complex organic molecules, especially those with chromophores like this compound, are sensitive to light. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.

  • Temperature: Elevated temperatures generally accelerate the rates of chemical reactions, including degradation pathways like hydrolysis and oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions.

FormStorage TemperatureDuration
Powder-20°C3 years[2]
In Solvent-80°C1 year[2]

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: For preparing stock solutions, it is advisable to use anhydrous, high-purity solvents. While specific solubility data for this compound is limited, its parent compound, streptonigrin, is soluble in a 1:1 mixture of chloroform (B151607) and methanol (B129727).[3] Dimethyl sulfoxide (B87167) (DMSO) is also a common solvent for similar compounds. When preparing a stock solution, it is recommended to purge the solvent with an inert gas, such as argon or nitrogen, to remove dissolved oxygen and minimize oxidative degradation.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound solutions.

Problem Possible Cause Troubleshooting Steps
Loss of biological activity or inconsistent experimental results. Degradation of this compound in the working solution.1. Prepare Fresh Solutions: Prepare working solutions fresh for each experiment from a recently prepared stock solution. 2. Control pH: If using aqueous buffers, maintain a neutral pH (around 7.0) to minimize hydrolysis. Streptonigrin has a pKa between 6.2 and 6.4, suggesting that pH changes could affect its stability.[1][4] 3. Protect from Light: Work in a dimly lit area or use amber-colored vials to protect the solution from light. 4. Maintain Low Temperature: Keep solutions on ice or at 4°C during the experiment whenever possible.
Visible color change or precipitation in the solution. Significant degradation or precipitation of the compound.1. Check Solvent Compatibility: Ensure this compound is fully dissolved and stable in the chosen solvent system. 2. Filter Sterilize: If necessary for cell culture experiments, use a sterile filter with low protein binding to remove any particulates without affecting the compound's concentration. 3. Discard and Prepare Anew: If a color change or precipitation is observed, it is a strong indicator of degradation. Discard the solution and prepare a fresh one, paying close attention to the handling recommendations.
Difficulty in achieving reproducible results between experiments. Inconsistent handling and storage of this compound solutions.1. Standardize Protocols: Develop and strictly follow a standard operating procedure (SOP) for the preparation, storage, and handling of this compound solutions. 2. Aliquot Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. 3. Use Inert Gas: After preparing a stock solution, overlay the solution with an inert gas (e.g., argon) before sealing and storing at -80°C.

Experimental Protocols

Protocol: Forced Degradation Study to Evaluate this compound Stability

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and the stability-indicating analytical method for this compound.

  • Preparation of Stock Solution:

    • Accurately weigh this compound powder.

    • Dissolve in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the stock solution to heat (e.g., 60°C) in a controlled oven.

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[5] A control sample should be kept in the dark at the same temperature.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for each stress condition.

  • Sample Analysis:

    • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • The HPLC method should be capable of separating the intact this compound from its degradation products. A typical starting point for method development could be a C18 column with a gradient elution of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and characterize the major degradation products using LC-MS/MS.

    • Determine the degradation kinetics (e.g., first-order) under each stress condition.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_outcome 4. Outcome A Weigh this compound B Dissolve in appropriate solvent (e.g., Methanol) A->B C Acid Hydrolysis (0.1 M HCl) B->C Expose aliquots D Base Hydrolysis (0.1 M NaOH) B->D Expose aliquots E Oxidative Stress (3% H2O2) B->E Expose aliquots F Thermal Stress (60°C) B->F Expose aliquots G Photolytic Stress (UV/Vis Light) B->G Expose aliquots H Sample at various time points C->H D->H E->H F->H G->H I Analyze by HPLC or LC-MS H->I J Quantify remaining This compound I->J K Identify degradation products J->K L Determine Degradation Pathways K->L M Establish Stability Profile L->M

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Degradation Factors cluster_prevention Preventive Measures cluster_outcome Desired Outcome pH pH (Acid/Base) Degradation This compound Degradation pH->Degradation Light Light (UV/Vis) Light->Degradation Temp Temperature Temp->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Neutral_pH Maintain Neutral pH Degradation->Neutral_pH Protect_Light Protect from Light Degradation->Protect_Light Low_Temp Store at Low Temperature Degradation->Low_Temp Inert_Atmosphere Use Inert Atmosphere Degradation->Inert_Atmosphere Stability Minimized Degradation & Enhanced Stability Neutral_pH->Stability Protect_Light->Stability Low_Temp->Stability Inert_Atmosphere->Stability

Caption: Factors influencing this compound degradation and preventive measures.

References

Troubleshooting inconsistent results in Methyl streptonigrin assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Streptonigrin (MSG) and its parent compound, Streptonigrin (STN). The information is designed to address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing high variability in my cell viability (e.g., MTT, XTT) assay results with this compound. What are the common causes?

A1: Troubleshooting Inconsistent Cell Viability Results

Inconsistent results with this compound can often be traced to several factors related to its preparation, stability, and interaction with assay components.

  • Compound Solubility and Preparation:

    • Problem: this compound is poorly soluble in aqueous solutions, which can lead to inaccurate concentrations and precipitation during your experiment.[1][2]

    • Solution: Prepare a high-concentration stock solution in 100% DMSO and ensure the compound is fully dissolved.[1] For working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is consistent across all samples and does not exceed a level that affects cell viability (typically <0.5%).[3] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Compound Stability in Media:

    • Problem: Complex organic molecules can be unstable in cell culture media (typically pH 7.2-7.4) over long incubation periods, leading to a decrease in the effective concentration.

    • Solution: Prepare fresh working solutions of this compound for each experiment. For long-term experiments (e.g., >24 hours), consider replenishing the media with a freshly prepared compound at appropriate intervals.

  • Cell-Based Factors:

    • Problem: Cellular responses can vary due to factors like cell line heterogeneity, passage number, and seeding density.

    • Solution:

      • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered responses.

      • Seeding Density: Ensure a consistent initial cell seeding density that allows for logarithmic growth throughout the experiment. Overly confluent or sparse cultures will respond differently.

Q2: My IC50 values for this compound fluctuate between experiments. Why is this happening?

A2: Factors Affecting IC50 Reproducibility

Fluctuations in IC50 values are a common issue. Besides the points mentioned in A1, consider the following:

  • Incubation Time: The duration of exposure to this compound will significantly impact the IC50 value. Its mechanism involves DNA damage and induction of apoptosis, which are time-dependent processes. Ensure you use a consistent incubation time for all comparative experiments.

  • Assay Type: Different viability assays measure different cellular parameters (e.g., mitochondrial activity for MTT, membrane integrity for trypan blue). These different endpoints can yield different IC50 values. Use the same assay for all comparisons.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Use a consistent batch and concentration of serum for all experiments.

Q3: I am not observing the expected increase in Reactive Oxygen Species (ROS) after this compound treatment. What could be wrong?

A3: Troubleshooting ROS Detection Assays

  • Unique Mechanism of Action: While MSG induces oxidative stress, its mechanism is described as a "stealth" mode. It chelates iron and produces a highly reactive ferryl radical that damages DNA directly, without the release of superoxide (B77818) or hydrogen peroxide intermediates. Assays that primarily detect superoxide or hydrogen peroxide may not capture the full extent of MSG-induced oxidative damage.

  • Assay Timing: ROS production can be an early and transient event. You may need to perform a time-course experiment to determine the optimal time point for ROS measurement after MSG addition.

  • Probe Concentration and Cell Type: The optimal concentration of the ROS-sensitive probe (e.g., DCFDA) can vary between cell lines. Titrate the probe concentration to find the best signal-to-noise ratio for your specific cells.

Q4: My apoptosis assay results (e.g., Annexin V staining) are ambiguous. How can I improve them?

A4: Optimizing Apoptosis Detection

  • Distinguishing Apoptosis from Necrosis: this compound is a potent cytotoxic agent.[2] At higher concentrations or after long incubation times, it can induce necrosis in addition to apoptosis. Always co-stain with a viability dye like Propidium Iodide (PI) or 7-AAD to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[4]

  • Time Course: Apoptosis is a dynamic process. An early time point might show minimal apoptosis, while a very late time point might show predominantly necrosis. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal window for detecting apoptosis.

  • Harvesting Adherent Cells: When harvesting adherent cells, be gentle to avoid mechanically inducing membrane damage, which can lead to false-positive Annexin V and PI staining. Pool both the supernatant (containing floating apoptotic cells) and the gently detached adherent cells for analysis.[5]

Quantitative Data Summary

The effective concentration of Streptonigrin/Methyl Streptonigrin can vary significantly depending on the cell line and the endpoint being measured.

Assay / Cell TypeEffective ConcentrationReference
Inhibition of β-catenin/Tcf-DNA complex5 µM[2]
Pancreatic Cancer Cells100 nM[2]
Melanoma Cells0.04 µM[2]
Inhibition of SENP1IC50 = 0.518 ± 0.100 µM[2]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline for assessing cell viability after treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be constant and ideally below 0.5%.

  • Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[6][7]

  • Absorbance Reading: Mix gently to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[7]

Reactive Oxygen Species (ROS) Detection Assay (using DCFDA)

This protocol outlines the general steps for measuring intracellular ROS levels.

  • Cell Preparation: Culture cells to the desired confluency in a 96-well plate (for plate reader) or appropriate culture dish (for flow cytometry or microscopy).

  • Staining: Remove the culture medium and wash the cells with a warm buffer (e.g., PBS). Add the DCFDA staining solution (typically 10-25 µM in serum-free media) and incubate for 30-45 minutes at 37°C, protected from light.[8]

  • Washing: Remove the staining solution and wash the cells again to remove any excess probe.

  • Treatment: Add the cell culture medium containing this compound or controls to the cells.

  • Measurement: Immediately measure the fluorescence using a microplate reader (Ex/Em = ~485/535 nm), flow cytometer, or fluorescence microscope.[8][9] For kinetic measurements, readings can be taken at multiple time points after treatment.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol provides a method to quantify apoptosis using flow cytometry.

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks. Allow them to adhere, then treat with this compound or vehicle control for the desired time.

  • Cell Harvesting: Collect the culture supernatant (containing floating cells). Gently wash the adherent cells with PBS and detach them using a non-enzymatic method or gentle trypsinization. Combine the detached cells with their corresponding supernatant.[4]

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[10]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10]

Visualizations

Methyl_Streptonigrin_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis prep_stock Prepare High-Conc. Stock in 100% DMSO prep_working Dilute Stock in Media (Final DMSO <0.5%) prep_stock->prep_working treat_cells Treat Cells with MSG and Vehicle Control prep_working->treat_cells seed_cells Seed Cells at Consistent Density seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate viability Cell Viability (e.g., MTT) incubate->viability ros ROS Detection (e.g., DCFDA) incubate->ros apoptosis Apoptosis (e.g., Annexin V/PI) incubate->apoptosis analyze Read Plate / Flow Cytometry & Data Analysis viability->analyze ros->analyze apoptosis->analyze

Caption: General experimental workflow for this compound assays.

Troubleshooting_Logic cluster_solubility Check Compound Handling cluster_cells Check Cell Culture cluster_assay Check Assay Conditions start Inconsistent Results? q_stock Stock fully dissolved in 100% DMSO? start->q_stock Yes q_passage Using low, consistent passage number? start->q_passage Yes q_time Incubation time consistent? start->q_time Yes q_working Working solution freshly made for each experiment? q_stock->q_working q_dmso Final DMSO conc. <0.5% and consistent? q_working->q_dmso end_node Results should improve. Consult literature for cell-specific protocols. q_dmso->end_node All Yes q_density Seeding density consistent? q_passage->q_density q_density->end_node All Yes q_serum Serum batch and concentration consistent? q_time->q_serum q_serum->end_node All Yes

Caption: Troubleshooting logic for inconsistent assay results.

MSG_Pathway cluster_ros ROS-Mediated DNA Damage cluster_other Other Mechanisms cluster_outcome Cellular Outcome MSG This compound (MSG) Fe2 Fe(II) Chelation MSG->Fe2 TopoII Topoisomerase II Inhibition MSG->TopoII BetaCatenin β-Catenin/Tcf Signaling Inhibition MSG->BetaCatenin Reduction Cellular Reduction (NAD(P)H) Fe2->Reduction O2 Molecular Oxygen (O2) Reduction->O2 Ferryl [MSG-Fe(IV)=O] Ferryl Radical O2->Ferryl DNA_Damage DNA Strand Breaks Ferryl->DNA_Damage Apoptosis p53-Dependent Apoptosis DNA_Damage->Apoptosis TopoII->Apoptosis BetaCatenin->Apoptosis

Caption: Simplified signaling pathways of this compound.

References

Technical Support Center: Enhancing the Potency of Methyl Streptonigrin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl Streptonigrin (B15502). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation aimed at increasing the potency of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for streptonigrin and its analogs?

Streptonigrin, the parent compound of methyl streptonigrin, exerts its potent antitumor effects through a multi-faceted mechanism. It is an aminoquinone antineoplastic antibiotic that complexes with DNA and topoisomerase II, leading to DNA cleavage and the inhibition of DNA replication and RNA synthesis[1]. Furthermore, it acts as a reverse transcriptase inhibitor and induces cellular damage through the generation of free radicals[1]. The biological activity is intrinsically linked to its ability to chelate metal ions and its redox-active quinone unit[2][3]. A key aspect of its bactericidal action involves binding to iron, which is crucial for its effectiveness[4][5].

Q2: How does the methyl ester group in this compound affect its potency?

The esterification of the carboxylic acid group in streptonigrin to form this compound generally leads to a reduction in activity. The methyl ester is considered weakly active, and its effect is believed to be contingent on its partial in vivo hydrolysis back to the parent compound, streptonigrin[6]. This suggests that the free carboxylic acid is important for its biological activity.

Q3: What are the key structural features of streptonigrin that are essential for its activity?

Structure-activity relationship (SAR) studies have highlighted the critical role of the 5,8-quinoline quinone core (the AB ring system) in the anticancer potency of streptonigrin[3]. The 7-amino-quinoline-5,8-dione scaffold is particularly important for its biological effects[7]. Modifications to the substituents at the C-2, C-6, and C-7 positions have been explored to modulate activity and toxicity[7].

Q4: What are the main challenges associated with the clinical use of streptonigrin and its derivatives?

Despite its high potency, the clinical utility of streptonigrin has been hampered by significant challenges. The primary concerns are its high toxicity, which includes severe bone marrow depression, and its poor solubility, making oral administration difficult[6][8]. These limitations have led to its discontinuation as a mainstream anticancer drug, though research into less toxic and more effective derivatives continues[6][9].

Troubleshooting Guide: Strategies to Increase Potency

This section provides guidance on experimental approaches to enhance the potency of this compound, focusing on structural modification and formulation strategies.

Issue 1: Low intrinsic activity of this compound.

Cause: The methyl ester group may hinder the molecule's interaction with its biological targets. The free carboxylic acid of the parent streptonigrin is likely crucial for optimal activity.

Troubleshooting Strategies:

  • Hydrolysis to Parent Compound: Ensure experimental conditions (e.g., in vitro assays with esterase activity or in vivo models) allow for the hydrolysis of the methyl ester to streptonigrin.

  • Synthesis of Analogs: Synthesize analogs with modifications aimed at improving potency while potentially reducing toxicity. Focus on modifications of the substituents at the C-2, C-6, and C-7 positions[7].

Issue 2: Poor solubility and bioavailability.

Cause: Streptonigrin and its derivatives are known to be poorly soluble, which limits their effective concentration at the target site[6].

Troubleshooting Strategies:

  • Formulation Development: Explore advanced drug delivery systems to improve solubility and targeted delivery. Strategies to consider include:

    • Nanoparticle Encapsulation: Liposomes, microspheres, or other nanoparticles can enhance solubility and potentially target tumor tissues through the enhanced permeability and retention (EPR) effect[6].

    • Prodrug Approaches: Design prodrugs that are more soluble and are converted to the active compound at the target site[10].

    • Use of Solubilizing Excipients: Investigate the use of cyclodextrins (e.g., methylated derivatives) or other pharmaceutical excipients to improve aqueous solubility[11].

Issue 3: High toxicity of the parent compound and its derivatives.

Cause: The mechanism of action, which includes the generation of reactive oxygen species and DNA damage, is not specific to cancer cells, leading to significant side effects[1][8].

Troubleshooting Strategies:

  • Structural Modifications: Synthesize derivatives with a better therapeutic index. The goal is to create structurally modified derivatives that have reduced toxicity while maintaining or enhancing their pharmacological action at lower concentrations[6][9].

  • Targeted Delivery: Utilize drug delivery systems (as mentioned in Issue 2) to specifically deliver the cytotoxic agent to tumor cells, thereby minimizing exposure to healthy tissues and reducing systemic toxicity[6].

  • Combination Therapies: Investigate combination therapies with other agents that may allow for a lower, less toxic dose of the streptonigrin derivative to be used[10].

Data on Streptonigrin Analogs

The following table summarizes the qualitative effects of various structural modifications on the activity of streptonigrin, based on available literature.

Compound/Modification Effect on Activity Reference
Streptonigrin Methyl Ester Weakly active; requires in vivo hydrolysis[6]
Isopropylazastreptonigrin No anticancer activity[6]
7-NH2 group replaced with -OH or -OMe Reduced activity[6]
Orsellinamide (amide derivative) Significant in vivo activity[6]

Experimental Protocols

Protocol 1: Synthesis of Streptonigrin Analogs (General Approach)

The synthesis of streptonigrin analogs is a complex, multi-step process. A common strategy involves the late-stage assembly of the core tetracyclic framework to allow for derivatization of each ring prior to convergence[12]. A key step is often a metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to construct the C-D ring linkage[12].

Illustrative Workflow for Analog Synthesis:

G cluster_0 Fragment Synthesis cluster_1 Coupling Reactions cluster_2 Final Modifications A Synthesis of Ring A/B Fragment E Cross-Coupling (AB-C Rings) A->E B Synthesis of Ring C Fragment B->E C Synthesis of Ring D Fragment D Suzuki-Miyaura Cross-Coupling (C-D Rings) C->D F Functional Group Interconversion D->F E->F G Purification F->G H Streptonigrin Analog G->H

A generalized workflow for the synthesis of streptonigrin analogs.
Protocol 2: In Vitro Cytotoxicity Assay

To evaluate the potency of newly synthesized analogs, a standard cytotoxicity assay against a panel of cancer cell lines can be employed.

  • Cell Culture: Culture cancer cell lines (e.g., SW480, HEK293) in appropriate media and conditions.

  • Compound Preparation: Dissolve this compound and its analogs in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to the desired final concentrations.

  • Cell Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Determine cell viability using a suitable method, such as the MTT or MTS assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

Streptonigrin has been shown to interfere with specific signaling pathways, which presents opportunities for targeted therapeutic strategies.

β-catenin/Tcf Signaling Pathway

Streptonigrin can inhibit the β-catenin/Tcf signaling pathway, which is often hyperactivated in certain cancers. It has been shown to suppress the phosphorylation of GSK-3β, an upstream component of the pathway, and to directly block the formation of the β-catenin/Tcf-DNA complex[6].

G cluster_0 Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Activates GSK3b GSK-3β Frizzled->GSK3b Inhibits bCatenin β-catenin GSK3b->bCatenin Phosphorylates for degradation Tcf Tcf/Lef bCatenin->Tcf Forms complex TargetGenes Target Gene Expression Tcf->TargetGenes Promotes Streptonigrin Streptonigrin Streptonigrin->GSK3b Suppresses phosphorylation Streptonigrin->Tcf Inhibits DNA complex formation

Inhibition of the β-catenin/Tcf signaling pathway by streptonigrin.

By understanding these mechanisms and employing the outlined strategies, researchers can work towards developing more potent and less toxic derivatives of this compound for therapeutic applications.

References

Managing off-target effects of Methyl streptonigrin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the experimental use of Methyl streptonigrin (B15502) (MSN). Given that Methyl streptonigrin is the methyl ester of streptonigrin and is weakly active until hydrolyzed in vivo to streptonigrin, this guide will refer to the properties and mechanisms of streptonigrin, which are expected to be the primary drivers of its biological effects in experimental settings.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (MSN) is a pro-drug that is hydrolyzed to streptonigrin. Streptonigrin is an aminoquinone antibiotic that functions as a potent antitumor agent.[1][2] Its primary mechanism involves causing DNA damage. It chelates metal ions, particularly iron, and undergoes reductive activation within the cell.[3][4] This complex then reacts with molecular oxygen to generate reactive oxygen species (ROS) or a highly reactive ferryl species that directly oxidizes and cleaves DNA strands.[5][6][7] This leads to the inhibition of DNA replication, RNA synthesis, and cell cycle arrest.[7][8][9] Streptonigrin is also known to inhibit topoisomerase II.[7][9]

Q2: What are the known off-target effects of MSN?

A2: The primary "off-target" effects are extensions of its main mechanism, leading to high cytotoxicity in non-target cells.[1][10] Documented side effects in early clinical trials included severe bone marrow depression, nausea, and vomiting.[1] Experimentally, this translates to broad-spectrum cytotoxicity. Other reported molecular off-target activities include the inhibition of SENP1 (SUMO-specific protease 1) and the β-catenin/Tcf signaling pathway.[1]

Q3: What is the stability and solubility of MSN?

A3: Streptonigrin, the active form, is a poorly soluble drug, which can present challenges in preparing stock solutions and ensuring consistent concentrations in aqueous media.[1] It has a pKa between 6.2 and 6.4.[1] For experimental use, it is typically dissolved in a solvent like DMSO. The methyl ester form (MSN) may have different solubility properties, but care should be taken to ensure it remains in solution in your culture medium.

Q4: Why am I seeing different effects in my bacterial versus mammalian cell experiments?

A4: Streptonigrin's bactericidal activity is highly dependent on the presence of oxygen and iron.[5][6] It operates in a "stealth mode" in bacteria by generating a ferryl radical that damages DNA without releasing significant amounts of superoxide (B77818) or hydrogen peroxide, thus avoiding the induction of bacterial stress responses like OxyR and SoxRS.[5][6] In mammalian cells, its cytotoxicity is also linked to ROS production and DNA damage but may involve additional pathways like inhibition of topoisomerase II and β-catenin signaling.[1][9] The metabolic state and oxygen tension of your specific cell type can significantly influence MSN's activity.[11]

Troubleshooting Guide

Issue 1: I am observing excessively high or variable cytotoxicity across my experiments.

  • Question: My cell cultures show massive cell death even at low concentrations of MSN. Why is this happening and how can I control it?

  • Answer:

    • Concentration Check: Streptonigrin is extremely potent. Cytotoxic effects have been reported at concentrations greater than 10 nM, with strong effects seen above 1 µM.[1] Verify your dilutions and consider performing a more granular dose-response curve starting from the low nanomolar range.

    • Oxygen & Metal Ions: The activity of streptonigrin is highly dependent on oxygen and the presence of metal ions like iron.[6][11][12] Variations in media composition (serum contains iron) or incubation conditions (oxygen levels) can lead to inconsistent results. Ensure consistent media batches and incubator conditions.

    • Cell Type Sensitivity: Different cell lines exhibit varying sensitivities to DNA damaging agents. Cells with compromised DNA damage repair pathways, such as Ataxia-telangiectasia (A-T) cells, are known to be hypersensitive to streptonigrin.[13]

    • Control Experiments: To distinguish between on-target and off-target cytotoxicity, consider using control compounds. An inactive analogue, such as Isopropylazastreptonigrin, could be used as a negative control.[1] Additionally, co-incubation with an iron chelator (e.g., deferoxamine) or a free radical scavenger (e.g., N-acetylcysteine) may help elucidate the mechanism of toxicity in your system.[12]

Issue 2: MSN is not producing the expected biological effect.

  • Question: I am not observing the anticipated level of DNA damage or cell death in my model system. What could be wrong?

  • Answer:

    • Hydrolysis to Streptonigrin: this compound itself is weakly active and relies on hydrolysis to the active streptonigrin form.[1] The rate of this hydrolysis can vary depending on the cellular environment (e.g., esterase activity). You may need to increase the incubation time or use streptonigrin directly if hydrolysis is a limiting factor.

    • Anaerobic Conditions: MSN's activity is significantly reduced under anaerobic conditions as oxygen is required for the redox cycling that generates DNA-damaging species.[11] If you are working with hypoxic tumor models or anaerobic bacteria, the efficacy will be diminished.

    • Cellular Redox State: The intracellular oxidation-reduction state is critical for MSN's activity.[11] Cells with a highly reducing environment may more efficiently activate the drug, while those under oxidative stress may have upregulated antioxidant defenses.

    • Drug Efflux: Some cell lines may express efflux pumps that actively remove xenobiotics, potentially reducing the intracellular concentration of MSN. Consider using a known efflux pump inhibitor as a control experiment.

Quantitative Data Summary

This table summarizes key concentrations and activities of streptonigrin, the active form of MSN, as reported in the literature.

ParameterConcentrationCell Line / SystemObserved EffectCitation
General Cytotoxicity > 1 µMVariousStrong cytotoxic effects[1]
Chromatin Modification 1 nMHeLaIncrease in heterochromatin without significant impact on viability[1]
β-catenin/Tcf Inhibition 5 µMSW480, HEK29386% inhibition of β-catenin/Tcf-DNA complex formation[1]
Bacterial Lethality 5 µg/mLE. coliRapidly lethal under aerobic conditions[11]

Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of MSN by measuring mitochondrial reductase activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of MSN in your cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired MSN concentrations (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: In Vitro DNA Cleavage Assay

This protocol determines if MSN can cause single-strand breaks in plasmid DNA.

  • Reaction Mixture: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:

    • 500 ng of supercoiled plasmid DNA (e.g., pBR322)

    • 1X Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5)

    • 10 µM Ferrous sulfate (B86663) (FeSO₄)

    • 100 µM NADH (as a reducing agent)

    • Desired concentration of MSN (e.g., 1-50 µM)

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 2 µL of 6X DNA loading dye containing EDTA.

  • Gel Electrophoresis: Load the samples onto a 1% agarose (B213101) gel containing ethidium (B1194527) bromide. Run the gel at 80V for 1-2 hours.

  • Visualization: Visualize the DNA bands under UV light. The conversion of supercoiled DNA (Form I) to nicked, open-circular DNA (Form II) indicates single-strand breaks.

Visualizations

Signaling and Workflow Diagrams

G cluster_cell Cellular Environment cluster_nucleus Nucleus MSN This compound (Pro-drug) SN Streptonigrin (Active) MSN->SN Hydrolysis Complex SN-Fe²⁺ Complex Fe2 Fe²⁺ NADH NADH Reduced_Complex Reduced Complex O2 O₂ O2_Reaction Redox Cycling DNA DNA Cleaved_DNA Cleaved DNA DNA->Cleaved_DNA Damage Complex->Reduced_Complex Reduction ROS ROS / Ferryl Species O2_Reaction->ROS Generates ROS->DNA Attacks

Caption: Mechanism of this compound-induced DNA damage.

G cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Frizzled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Degradation Ubiquitination & Degradation Beta_Catenin->Degradation Nucleus Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Streptonigrin Streptonigrin Streptonigrin->Destruction_Complex Suppresses GSK-3β Phosphorylation Streptonigrin->TCF_LEF Inhibits DNA Binding Beta_Catenin_on β-catenin (stabilized) Beta_Catenin_on->Nucleus

Caption: Off-target inhibition of Wnt/β-catenin signaling by Streptonigrin.

G Start Start: High Cytotoxicity Observed Check_Conc 1. Verify Concentration (Is it >10 nM?) Start->Check_Conc Check_Time 2. Review Incubation Time (Is it >24h?) Check_Conc->Check_Time No Action_Dose Action: Perform wider dose-response (start at 1 nM) Check_Conc->Action_Dose Yes Check_Media 3. Check Media & O₂ (Consistent batches? Normoxia?) Check_Time->Check_Media No Action_Time Action: Perform time-course experiment (e.g., 6, 12, 24h) Check_Time->Action_Time Yes Controls 4. Perform Control Experiments Check_Media->Controls Action_Dose->Check_Time Action_Time->Check_Media Chelator Add Iron Chelator (e.g., Deferoxamine) Controls->Chelator Scavenger Add ROS Scavenger (e.g., NAC) Controls->Scavenger Inactive Use Inactive Analogue Control Controls->Inactive Result Outcome: Mechanism of toxicity is elucidated Chelator->Result Scavenger->Result Inactive->Result

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Technical Support Center: Managing Fluorescence Interference with Methyl Streptonigrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Methyl streptonigrin (B15502) in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential interference in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Methyl streptonigrin and why is it used in research?

A1: this compound, also known as streptonigrin methyl ester, is a derivative of the antibiotic streptonigrin, an aminoquinone isolated from Streptomyces flocculus.[1] It is utilized in research for its potent antitumor and antibacterial properties.[1] Its mechanism of action involves the inhibition of DNA synthesis and interference with cellular signaling pathways, such as the Wnt/β-catenin pathway.[1]

Q2: Can this compound interfere with fluorescence-based assays?

A2: Yes, this compound has the potential to interfere with fluorescence-based assays. Its core structure is an aminoquinone, and compounds with such chemical moieties can exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of other molecules. This can lead to inaccurate measurements, such as false positives or false negatives.

Q3: What are the known spectral properties of this compound?

Troubleshooting Guide

Q4: I am observing unexpectedly high background fluorescence in my assay when using this compound. What is the likely cause?

A4: The most probable cause is the autofluorescence of this compound itself. At the concentrations used in your experiment, the compound may be emitting light at the same wavelengths your instrument is set to detect for your intended fluorescent probe.

Q5: How can I confirm if this compound is autofluorescent in my assay conditions?

A5: You can perform a simple control experiment. Prepare a sample containing only your assay buffer and this compound at the same concentration used in your main experiment (without your fluorescent probe). Measure the fluorescence of this sample using the same instrument settings (excitation and emission wavelengths, gain) as your main experiment. A significant signal compared to a blank (buffer only) will confirm autofluorescence.

Q6: My fluorescence signal is lower than expected in the presence of this compound. What could be the reason?

A6: This could be due to fluorescence quenching. This compound might be absorbing the excitation light intended for your fluorophore or de-exciting the fluorophore through non-radiative pathways.

Q7: How can I test for fluorescence quenching by this compound?

A7: To check for quenching, prepare three sets of samples:

  • Fluorophore only: Your fluorescent probe in assay buffer.

  • Fluorophore + this compound: Your fluorescent probe and this compound in assay buffer.

  • Blank: Assay buffer only.

Measure the fluorescence of all samples. If the signal from "Fluorophore + this compound" is significantly lower than that of the "Fluorophore only" sample (after subtracting the blank), quenching is likely occurring.

Q8: What steps can I take to mitigate interference from this compound?

A8: Here are several strategies to minimize interference:

  • Spectral Shift: If possible, choose a fluorescent dye for your assay that has excitation and emission wavelengths that are spectrally distinct from the autofluorescence profile of this compound. Since streptonigrin absorbs in the UV and near-UV range, using red-shifted dyes may help.

  • Concentration Optimization: Use the lowest effective concentration of this compound in your experiments to minimize its contribution to the overall fluorescence signal.

  • Control Subtraction: Always include proper controls (as described in Q5 and Q7) in your experimental setup. The signal from these controls can be subtracted from your experimental readings to correct for the interference.

  • Instrument Settings: Optimize the gain settings on your fluorescence reader to ensure your measurements are within the linear range of the detector and not saturated by the background fluorescence.

Quantitative Data Summary

The precise fluorescence properties of this compound are not well-documented. However, the UV absorption data for the parent compound, streptonigrin, can be used as an estimate for its excitation profile.

CompoundAbsorption Maxima (in Methanol)
Streptonigrin248 nm, 375-380 nm[1]

Experimental Protocols

Protocol: Determining the Autofluorescence Profile of this compound

This protocol outlines the steps to measure the excitation and emission spectra of this compound to identify its autofluorescent properties.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO for stock, assay buffer for final dilution)

  • Fluorescence microplate reader with spectral scanning capabilities

  • Black, clear-bottom 96-well plates

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution to the working concentration you intend to use in your assay in your assay buffer.

  • Prepare control and blank wells:

    • In a 96-well plate, add the this compound solution to several wells.

    • In separate wells, add only the assay buffer to serve as a blank.

  • Emission Scan:

    • Set the microplate reader to perform an emission scan.

    • Excite the wells at the known UV absorption maxima of streptonigrin (e.g., 375 nm).

    • Scan the emission across a broad range of wavelengths (e.g., 400 nm to 700 nm).

    • Record the emission spectrum of both the this compound sample and the blank.

  • Excitation Scan:

    • Set the microplate reader to perform an excitation scan.

    • Set the emission wavelength to the peak identified in the emission scan.

    • Scan the excitation across a broad range of wavelengths (e.g., 300 nm to 500 nm).

    • Record the excitation spectrum of both the this compound sample and the blank.

  • Data Analysis:

    • Subtract the blank spectrum from the this compound spectrum for both the emission and excitation scans.

    • The resulting spectra will represent the autofluorescence profile of this compound under your experimental conditions. This information can then be used to select appropriate fluorophores for your assay that minimize spectral overlap.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis & Mitigation prep_compound Prepare Methyl streptonigrin solution measure_auto Measure Autofluorescence (Compound only) prep_compound->measure_auto measure_quench Measure Quenching (Probe + Compound) prep_compound->measure_quench measure_assay Measure Experimental Assay prep_compound->measure_assay prep_probe Prepare fluorescent probe solution prep_probe->measure_quench prep_probe->measure_assay prep_blank Prepare buffer blank prep_blank->measure_auto prep_blank->measure_quench prep_blank->measure_assay analyze Analyze for Interference (Autofluorescence or Quenching) measure_auto->analyze measure_quench->analyze measure_assay->analyze mitigate Mitigate Interference: - Spectral Shift - Concentration Optimization - Control Subtraction analyze->mitigate Interference Detected final_data Corrected Experimental Data analyze->final_data No Significant Interference mitigate->final_data

Caption: Experimental workflow for identifying and mitigating fluorescence interference.

wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh Axin Axin Dsh->Axin inhibition GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylation APC APC APC->beta_catenin Axin->GSK3b Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Tcf Tcf/Lef beta_catenin_nuc->Tcf TargetGenes Target Gene Transcription Tcf->TargetGenes Methyl_streptonigrin This compound Methyl_streptonigrin->GSK3b suppresses phosphorylation Methyl_streptonigrin->Tcf interferes with complex formation

References

Technical Support Center: Refinement of Purification Techniques for Methyl Streptonigrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for Methyl streptonigrin (B15502).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of Methyl streptonigrin, providing potential causes and recommended solutions in a question-and-answer format.

Problem 1: Low Yield of this compound After Initial Extraction

Q: We are experiencing a significant loss of product after the initial solvent extraction from our fermentation broth or reaction mixture. What could be the cause and how can we improve the yield?

A: Low extraction efficiency is a common issue. Several factors could be contributing to this problem. Consider the following troubleshooting steps:

  • pH Adjustment: The solubility of streptonigrin and its derivatives is pH-dependent. Ensure the pH of the aqueous phase is optimized for maximal partitioning into the organic solvent. For a related compound, 3'-desmethylstreptonigrin, the fermentation broth was adjusted to pH 9.5 before the initial extraction with ethyl acetate (B1210297), and the subsequent aqueous phase was adjusted to pH 5 for a second extraction.[1] Experiment with a range of pH values to find the optimal point for this compound.

  • Solvent Choice: Ethyl acetate is a commonly used solvent for extracting streptonigrin derivatives.[1] However, if yields are low, consider exploring other water-immiscible organic solvents with different polarities, such as dichloromethane (B109758) or a mixture of solvents. The solubility of streptonigrin has been noted in a mixture of chloroform (B151607) and methanol (B129727) (1:1).[2]

  • Multiple Extractions: A single extraction is often insufficient to recover all the product. Perform multiple extractions (at least 3-4 times) with fresh solvent and combine the organic phases to maximize recovery.

  • Emulsion Formation: Emulsions at the aqueous-organic interface can trap the product. If an emulsion forms, it can sometimes be broken by adding brine (saturated NaCl solution), gentle centrifugation, or by filtering the emulsion through a pad of celite.

Problem 2: Poor Separation and Peak Tailing During Column Chromatography

Q: During silica (B1680970) gel or reverse-phase column chromatography of this compound, we are observing poor separation of our target compound from impurities, and the peaks are showing significant tailing. How can we improve the resolution?

A: Peak tailing and poor resolution are common chromatographic challenges. Here are several strategies to address these issues:

  • Optimize Mobile Phase:

    • Silica Gel Chromatography: For normal-phase separation on silica, a gradient elution is often effective. You can start with a less polar solvent system (e.g., petroleum ether/ethyl acetate) and gradually increase the polarity by adding more ethyl acetate and then methanol.[3]

    • Reverse-Phase (C18) Chromatography: For reverse-phase chromatography, a common mobile phase is a gradient of water and methanol or acetonitrile.[1] The addition of a small amount of acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape for acidic compounds by suppressing the ionization of silanol (B1196071) groups on the stationary phase. The pH of the mobile phase should be adjusted to be at least one pH unit away from the pKa of the compound to ensure it is in a single ionic state.[4]

  • Sample Loading: Overloading the column is a frequent cause of peak broadening and tailing. Reduce the amount of crude sample loaded onto the column. Ensure the sample is dissolved in a minimal amount of a solvent that is weaker than the initial mobile phase to ensure a narrow injection band.

  • Column Quality: The column itself may be the issue. A poorly packed column or a column with voids can lead to poor separation.[5] If you are packing your own columns, ensure the packing is uniform and dense. For pre-packed columns, consider that the stationary phase may degrade over time, especially if exposed to extreme pH.

  • Secondary Interactions: Peak tailing can be caused by secondary interactions between the analyte and the stationary phase. For basic compounds interacting with acidic silanol groups on silica, adding a small amount of a competing base like triethylamine (B128534) to the mobile phase can mitigate this issue.

Problem 3: Presence of a Persistent, Closely-Eluting Impurity

Q: We are struggling to remove an impurity that co-elutes with this compound in both normal and reverse-phase chromatography. What alternative purification strategies can we employ?

A: The presence of a stubborn, co-eluting impurity requires a more specialized purification approach. Here are some effective strategies:

  • Orthogonal Chromatography: Employ a chromatographic technique with a different separation mechanism. If you have already tried normal-phase (silica) and reverse-phase (C18) chromatography, consider the following:

    • Sephadex LH-20 Chromatography: This size-exclusion chromatography medium is effective for separating natural products in organic solvents.[3][6][7] It separates molecules based on their size and can be a powerful tool for removing impurities with different molecular weights. Methanol is a common solvent used with Sephadex LH-20.[3]

    • Ion-Exchange Chromatography: If this compound or the impurity has an ionizable group, ion-exchange chromatography can provide a high degree of selectivity.

  • Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.[8][9]

    • Solvent Screening: Test a range of solvents with varying polarities. Common solvents for recrystallization of organic compounds include ethanol, methanol, ethyl acetate, acetone, and mixtures such as hexane/ethyl acetate.[10]

  • Preparative HPLC: If the impurity is present in a small amount and other methods have failed, preparative High-Performance Liquid Chromatography (HPLC) can offer the high resolution needed for separation. The method would need to be optimized at an analytical scale first to achieve baseline separation.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for developing a purification protocol for this compound?

A1: A robust starting protocol involves a multi-step approach:

  • Solvent Extraction: Begin with a liquid-liquid extraction of the crude material (e.g., from a fermentation broth or reaction mixture) using a solvent like ethyl acetate, with appropriate pH adjustments to maximize recovery.

  • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient elution, for instance, starting with a non-polar solvent system like petroleum ether/ethyl acetate and gradually increasing the polarity with ethyl acetate and then methanol. This step is effective for gross separation of compounds with different polarities.[3]

  • Reverse-Phase Chromatography: Further purify the fractions containing this compound using C18 reverse-phase chromatography with a water/methanol or water/acetonitrile gradient.[1]

  • Final Polishing: If necessary, a final polishing step using Sephadex LH-20 chromatography with methanol as the eluent can be employed to remove any remaining closely related impurities.[3]

Q2: How can I monitor the purity of my fractions during chromatography?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation.[11]

  • TLC Protocol: Use silica gel TLC plates and a solvent system that gives your product a retention factor (Rf) of around 0.3-0.4.[11] Spot the crude mixture, the collected fractions, and a co-spot (crude mixture and fraction spotted on top of each other) to track the separation. Visualize the spots under a UV lamp, as streptonigrin derivatives are UV-active.[12]

  • HPLC Analysis: For more accurate purity assessment, analyze the fractions using analytical HPLC. This will provide quantitative data on the purity of your product.

Q3: this compound seems to have poor solubility in some common solvents. What is the best way to handle it?

A3: Streptonigrin and its derivatives are known to have limited solubility in many solvents.[13]

  • Solubility Profile: Streptonigrin is poorly soluble in water but moderately soluble in methanol and ethanol. It is soluble in DMSO and DMF.[4] A 1:1 mixture of chloroform and methanol has also been reported as a solvent for streptonigrin.[2]

  • Sample Preparation for Chromatography: When preparing your sample for chromatography, dissolve it in the strongest solvent in which it is soluble but use the minimum volume possible. Ideally, for reverse-phase chromatography, the sample should be dissolved in the initial mobile phase. If a stronger solvent like DMSO is used, ensure the injection volume is small to prevent peak distortion.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, streptonigrin and its derivatives are potent cytotoxic compounds and should be handled with care.

  • Hazardous Nature: These compounds are considered hazardous and can be toxic if ingested or inhaled.[2]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Avoid creating dust when handling the solid material. Use a spatula for transfers. For solutions, use a syringe or pipette.

  • Waste Disposal: Dispose of all waste contaminated with this compound (e.g., used columns, contaminated gloves, and solvent waste) according to your institution's guidelines for hazardous chemical waste.

Data Presentation

Table 1: Representative Purification Yields and Purity of Streptonigrin Derivatives

Purification StepStarting MaterialProductTypical Yield (%)Purity (%)Analytical Method
Solvent ExtractionFermentation Broth (14 L)Crude ExtractN/A<10%HPLC
Silica Gel ChromatographyCrude ExtractPartially Purified Fraction40-60%70-85%HPLC
Reverse-Phase C18 ChromatographyPartially Purified FractionThis compound50-70%>95%HPLC-UV, NMR
RecrystallizationThis compound (>95%)Crystalline this compound80-90%>99%HPLC-UV, NMR

Note: The yields are indicative and can vary significantly based on the initial concentration of the compound and the specifics of the experimental conditions.

Experimental Protocols

Protocol 1: Purification of this compound using Multi-Step Chromatography

This protocol describes a general procedure for the purification of this compound from a crude extract.

1. Materials and Equipment:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Reverse-phase C18 silica gel (for column chromatography)

  • Sephadex LH-20

  • Solvents: Petroleum ether, Ethyl acetate, Methanol, Water (HPLC grade)

  • Glass chromatography columns

  • Fraction collector

  • Rotary evaporator

  • TLC plates (silica gel) and developing chamber

  • UV lamp

  • Analytical HPLC system

2. Procedure:

  • Step 1: Silica Gel Column Chromatography (Initial Cleanup)

    • Prepare a slurry of silica gel in petroleum ether and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.

    • Once all the less polar impurities have eluted, continue the gradient with ethyl acetate and methanol to elute the more polar compounds, including this compound.

    • Collect fractions and monitor them by TLC. Pool the fractions containing the desired product.

    • Evaporate the solvent from the pooled fractions under reduced pressure.

  • Step 2: Reverse-Phase C18 Column Chromatography (Intermediate Purification)

    • Pack a column with C18 reverse-phase silica gel, pre-conditioned with methanol and then with the initial mobile phase (e.g., 60:40 water:methanol).

    • Dissolve the partially purified product from Step 1 in a small volume of methanol or the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing methanol concentration in water (e.g., from 40% to 100% methanol).[1]

    • Collect fractions and analyze their purity by analytical HPLC.

    • Pool the pure fractions and remove the solvent.

  • Step 3: Sephadex LH-20 Column Chromatography (Final Polishing)

    • Swell the Sephadex LH-20 in methanol for at least 3 hours before packing the column.[14]

    • Pack the column with the swollen Sephadex LH-20.

    • Dissolve the product from Step 2 in a minimal amount of methanol.

    • Load the sample onto the column and elute with methanol.

    • Collect fractions and check their purity.

    • Combine the pure fractions and evaporate the solvent to obtain pure this compound.

Mandatory Visualization

experimental_workflow start Crude this compound Extract extraction Solvent Extraction (pH Optimization) start->extraction silica Silica Gel Chromatography (Normal Phase) extraction->silica reverse_phase Reverse-Phase C18 Chromatography silica->reverse_phase sephadex Sephadex LH-20 Chromatography (Size Exclusion) reverse_phase->sephadex recrystallization Recrystallization (Optional Final Step) sephadex->recrystallization final_product Pure this compound (>99%) recrystallization->final_product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Identified low_yield Low Yield? start->low_yield poor_separation Poor Separation? low_yield->poor_separation No optimize_extraction Optimize Extraction pH & Solvent Choice low_yield->optimize_extraction Yes persistent_impurity Persistent Impurity? poor_separation->persistent_impurity No optimize_chromatography Optimize Mobile Phase & Sample Load poor_separation->optimize_chromatography Yes orthogonal_methods Use Orthogonal Methods (Sephadex, Recrystallization) persistent_impurity->orthogonal_methods Yes end Improved Purification persistent_impurity->end No optimize_extraction->end optimize_chromatography->end orthogonal_methods->end

Caption: A logical flowchart for troubleshooting common purification issues.

References

Addressing batch-to-batch variability of synthetic Methyl streptonigrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with the batch-to-batch variability of synthetic Methyl streptonigrin (B15502). Below you will find troubleshooting guides and frequently asked questions to help resolve issues that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent Yields Between Batches

Q1: We are observing significant variations in the final yield of our synthetic Methyl streptonigrin from one batch to another. What are the potential causes and how can we troubleshoot this?

A1: Inconsistent yields are a frequent challenge in the multi-step synthesis of complex molecules like this compound. The variability can often be traced back to several critical factors. A systematic approach is essential to pinpoint the root cause.

Troubleshooting Steps:

  • Raw Material and Reagent Quality:

    • Verification: Ensure that starting materials and reagents are from the same supplier and lot number for each batch. Variations in purity can significantly affect reaction kinetics and overall outcomes.

    • Characterization: Perform identity and purity analysis (e.g., NMR, HPLC, melting point) on incoming starting materials to confirm they meet the required specifications before use.

    • Storage: Properly store all reagents, particularly those that are sensitive to light, air, or moisture, according to the manufacturer's recommendations to prevent degradation.

  • Reaction Conditions:

    • Precise Control: Minor fluctuations in reaction parameters can lead to significant differences in yield. Meticulously control and monitor temperature, pressure, reaction time, and agitation speed for each step.[1]

    • Inert Atmosphere: For reactions sensitive to air or moisture, ensure a consistently inert atmosphere (e.g., Nitrogen or Argon) is maintained.

  • Work-up and Purification:

    • Consistent Procedures: Ensure that work-up procedures, including quenching, extraction, and washing steps, are performed consistently across all batches. Variations in pH adjustments or extraction efficiency can lead to product loss.

    • Chromatography Conditions: Standardize chromatography parameters such as the type of stationary phase, solvent system, and column packing to ensure reproducible purification.

Issue 2: Variable Purity and Unexpected Impurities in Final Product

Q2: Our latest batch of this compound shows a lower purity (<95%) by HPLC and contains several unknown peaks. How can we identify these impurities and prevent their formation?

A2: The presence of impurities is a common issue that can significantly impact the biological activity and reproducibility of your experiments. Identifying and mitigating the formation of these impurities is crucial.

Troubleshooting Steps:

  • Impurity Identification:

    • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the impurities. This information can provide clues about their potential structures, such as unreacted starting materials, intermediates, or side-products.

    • NMR Spectroscopy: If an impurity is present in a significant amount, isolate it using preparative HPLC and characterize its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Common Sources of Impurities:

    • Incomplete Reactions: Unreacted starting materials or intermediates are a common source of impurities. Monitor reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion.

    • Side Reactions: The complex structure of this compound involves the synthesis of quinoline (B57606) and pyridine (B92270) rings, which can be prone to side reactions. For instance, in quinoline synthesis, the formation of tar-like substances can occur under harsh acidic conditions.[2] In pyridine synthesis, incomplete oxidation of dihydropyridine (B1217469) intermediates can lead to impurities.[3]

    • Degradation: The final product or intermediates may degrade under the reaction, purification, or storage conditions. Assess the stability of your compounds under the conditions used.

  • Mitigation Strategies:

    • Optimize Reaction Conditions: Once the source of an impurity is identified, adjust the reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) to minimize its formation.

    • Alternative Synthetic Routes: In some cases, exploring alternative synthetic strategies, such as those employing milder reaction conditions like microwave-assisted synthesis for the quinoline core, may be beneficial.[2][4]

    • Refine Purification Protocol: Develop a more robust purification method. This could involve optimizing the chromatographic conditions (e.g., using a different solvent gradient or stationary phase) or implementing a recrystallization step.

Issue 3: Variations in Physical Properties (Color, Solubility)

Q3: We have noticed that different batches of our synthetic this compound exhibit variations in color and solubility, even when the purity appears high by HPLC. What could be the cause?

A3: Changes in physical properties, even with high purity, are often indicative of polymorphism or the presence of residual solvents.

Troubleshooting Steps:

  • Polymorphism:

    • Characterization: Polymorphism is the ability of a compound to exist in different crystalline forms, which can have distinct physical properties. Use techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to identify and characterize different polymorphic forms.

    • Control Crystallization: To ensure consistency, standardize the crystallization process by carefully controlling the solvent system, cooling rate, and agitation.

  • Residual Solvents:

    • Analysis: The presence of residual solvents from the synthesis and purification steps can affect the physical properties of the final compound. Use Gas Chromatography (GC) or ¹H NMR to detect and quantify residual solvents.

    • Improved Drying: Implement a more rigorous drying protocol, such as using a high-vacuum oven at an appropriate temperature, to ensure complete removal of solvents.

Data Presentation

Table 1: Spectral Characteristics of Streptonigrin (Parent Compound)

Spectroscopic Data Observed Values
Molecular Formula C₂₅H₂₂N₄O₈[5]
Molecular Weight 506.47 g/mol [6]
Melting Point 275°C[5]
UV-Vis (Methanol) λmax 248 nm (ε 38,400), 375-380 nm (ε 17,400)[5]
¹H NMR (DMSO-d₆, δ ppm) 2.38 (s, 3H), 3.84 (s, 3H), 3.88 (s, 3H), 3.97 (s, 3H), 6.27 (br s, 2H), 6.68 (d, J=7.5 Hz, 1H), 6.72 (d, J=7.4 Hz, 1H), 8.18 (br s, 1H), 8.37 (d, J=8.4 Hz, 1H), 9.01 (d, J=8.38 Hz, 1H)
¹³C NMR 25 distinct signals observed[5]
Mass Spectrometry (ESI-MS) m/z 529.135 [M+Na]⁺[5]
Mass Spectrometry (NH₃ CI, negative) m/z 506.1443 [M-H]⁻[7]

Note: The spectral data for this compound will be similar, with the addition of a methyl ester signal in the NMR and a corresponding change in molecular weight.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of synthetic this compound. This method should be validated for specificity, linearity, accuracy, and precision.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., DMSO or Acetonitrile) to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol provides a general procedure for confirming the identity of synthetic this compound.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • Analysis: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants based on the known structure of this compound.

Mandatory Visualizations

troubleshooting_workflow start Batch-to-Batch Variability Observed (Yield, Purity, etc.) reagent_quality Step 1: Verify Raw Material and Reagent Quality start->reagent_quality reaction_conditions Step 2: Scrutinize and Standardize Reaction Conditions reagent_quality->reaction_conditions workup_purification Step 3: Review Work-up and Purification Procedures reaction_conditions->workup_purification characterization Step 4: Comprehensive Analytical Characterization workup_purification->characterization root_cause Identify Root Cause(s) of Variability characterization->root_cause implement_changes Implement Corrective Actions and Process Controls root_cause->implement_changes end Consistent Production of This compound implement_changes->end

Caption: A logical workflow for troubleshooting batch-to-batch variability.

signaling_pathway cluster_wnt_pathway Wnt/β-catenin Signaling Pathway cluster_nucleus streptonigrin Streptonigrin GSK3b GSK-3β streptonigrin->GSK3b suppresses phosphorylation of beta_catenin β-catenin GSK3b->beta_catenin phosphorylates (leading to degradation) nucleus Nucleus beta_catenin->nucleus translocates to TCF_LEF TCF/LEF target_genes Target Gene Transcription TCF_LEF->target_genes activates beta_catenin_nuc β-catenin beta_catenin_nuc->TCF_LEF

Caption: Proposed signaling pathway inhibition by Streptonigrin.[5]

References

Technical Support Center: Optimizing Reaction Conditions for Methyl Streptonigrin Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Methyl streptonigrin (B15502). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to the synthesis of Methyl streptonigrin.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the derivatization of streptonigrin to this compound?

A1: The most common method for converting the carboxylic acid of streptonigrin to its methyl ester is through esterification. Several reagents and conditions can be employed, with the choice often depending on the scale of the reaction, available reagents, and desired purity. Commonly cited methods include:

  • Potassium Carbonate in Methanol (B129727)/Water: This is a straightforward method involving the treatment of the streptonigrin precursor with potassium carbonate in a mixture of aqueous and methanol solutions.[1]

  • Diazomethane (B1218177): A classic and highly efficient reagent for the methylation of carboxylic acids.[2][3] Due to its hazardous nature, it is often generated in situ for immediate use.[2][3]

  • Trimethylsilyldiazomethane (TMSCHN₂): A safer alternative to diazomethane that also provides efficient methylation of carboxylic acids.[4]

  • Dimethyl Carbonate (DMC) with a Base Catalyst: A greener and less hazardous option that can be used for methylation in the presence of a suitable base like potassium carbonate.[5]

Q2: What are the key challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges during the synthesis of this compound. These include:

  • Competing Ester Hydrolysis: Particularly during scale-up, the newly formed methyl ester can be susceptible to hydrolysis back to the carboxylic acid, reducing the overall yield.[6]

  • Purification: The crude product often requires purification to remove unreacted starting material, byproducts, and reagents. Column chromatography is a frequently used technique for this purpose.[6]

  • Side Reactions: Depending on the chosen methylation reagent and reaction conditions, side reactions involving other functional groups on the complex streptonigrin molecule can occur.

  • Handling of Hazardous Reagents: Reagents like diazomethane are toxic and potentially explosive, requiring special handling procedures and glassware.[2][3][7]

Q3: How can I monitor the progress of the derivatization reaction?

A3: The progress of the reaction can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) is a quick and effective method to qualitatively track the disappearance of the starting material (streptonigrin) and the appearance of the product (this compound). For more quantitative analysis and characterization, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[6][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of streptonigrin.

Problem Potential Cause Solution
Low or no product yield Incomplete reaction.- Increase reaction time. - Increase reaction temperature (if the molecule is stable). - Ensure the streptonigrin starting material is fully dissolved. - Use a higher excess of the methylating agent.
Degradation of starting material or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use lower temperatures if the compounds are thermally labile. - Ensure solvents are dry and free of impurities.
Inactive reagent.- Use a fresh batch of the methylating agent. - For diazomethane, ensure it is freshly prepared and properly handled.
Presence of multiple spots on TLC (in addition to starting material and product) Side reactions have occurred.- Lower the reaction temperature. - Use a more selective methylating agent. - Reduce the reaction time.
Impurities in the starting material.- Purify the streptonigrin starting material before the reaction.
Product is hydrolyzing back to the starting material Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Perform the reaction under a dry, inert atmosphere.
Work-up procedure is too harsh.- Neutralize the reaction mixture carefully. - Minimize the time the product is in contact with aqueous acidic or basic solutions.
Difficulty in purifying the product by column chromatography Product and starting material have similar polarity.- Optimize the solvent system for column chromatography to achieve better separation. - Consider using a different stationary phase.
Product is unstable on silica (B1680970) gel.- Use a less acidic or basic stationary phase (e.g., neutral alumina). - Perform the chromatography quickly and at a lower temperature if possible.

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound derivatization.

Protocol 1: Methylation using Potassium Carbonate in Aqueous Methanol

This protocol is adapted from the final step in the total synthesis of (±)-streptonigrin.[1]

Materials:

Procedure:

  • Dissolve the streptonigrin precursor (1 equivalent) in a mixture of methanol and water.

  • Add potassium carbonate (excess, e.g., 5-10 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Protocol 2: Methylation using Trimethylsilyldiazomethane (TMSCHN₂)

This protocol is a general procedure for the methylation of carboxylic acids and can be adapted for streptonigrin.[4]

Materials:

  • Streptonigrin

  • Trimethylsilyldiazomethane (TMSCHN₂) solution (typically 2.0 M in hexanes or diethyl ether)

  • Methanol (MeOH)

  • Benzene (B151609) or Toluene (B28343)

  • Nitrogen gas

Procedure:

  • Dissolve streptonigrin (1 equivalent) in a mixture of benzene or toluene and methanol (e.g., 4:1 v/v).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the TMSCHN₂ solution (1.1-1.5 equivalents) dropwise to the stirred solution under a nitrogen atmosphere. A yellow color may persist, and nitrogen gas will evolve.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue to stir for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete (disappearance of the starting material), carefully quench any excess TMSCHN₂ by adding a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes typical yields for the final hydrolysis and methylation step in the synthesis of streptonigrin analogues. Note that yields can vary significantly based on the specific substrate and reaction conditions.

Reaction Reagents and Conditions Yield Reference
Hydrolysis of Streptonigrin Methyl EsterK₂CO₃, aqueous methanol88%[1]
Amination and subsequent steps to yield Streptonigrin Methyl Ester1. Bromine, pyridine (B92270) 2. Sodium azide (B81097) 3. Hydrogenolysis55% (over 3 steps)[8]

Visualizations

Experimental Workflow for this compound Derivatization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

experimental_workflow start Streptonigrin (Starting Material) reaction Derivatization Reaction (e.g., K2CO3/MeOH or TMSCHN2) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (TLC, HPLC, NMR) purification->analysis product This compound (Final Product) analysis->product

Caption: A generalized workflow for the derivatization of streptonigrin to this compound.

Logical Relationship for Troubleshooting Low Yield

This diagram outlines the logical steps to troubleshoot a low-yield derivatization reaction.

troubleshooting_workflow start Low Yield Observed check_reaction Check Reaction Parameters (Time, Temp, Stoichiometry) start->check_reaction check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_workup Review Work-up Procedure (pH, Extraction Efficiency) start->check_workup check_purification Assess Purification Step (Column Loading, Eluent) start->check_purification optimize Optimize Conditions check_reaction->optimize Parameters Suboptimal check_reagents->optimize Reagents Defective check_workup->optimize Losses During Work-up check_purification->optimize Losses During Purification

Caption: A decision-making diagram for troubleshooting low product yield in this compound synthesis.

References

How to prevent Methyl streptonigrin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Methyl streptonigrin (B15502) precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my Methyl streptonigrin precipitating in my cell culture medium?

A1: this compound, a derivative of the natural product Streptonigrin, is a hydrophobic molecule with poor solubility in aqueous solutions like cell culture media.[1][2] Precipitation, often observed as cloudiness, crystals, or a film, typically occurs when a concentrated stock solution of this compound (usually dissolved in an organic solvent like DMSO) is diluted into the aqueous environment of the culture medium. This change in solvent composition drastically reduces the solubility of the compound, causing it to "crash out" of solution.

Q2: What is the best solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing stock solutions of this compound and its parent compound, Streptonigrin, for in vitro studies.[2] It is crucial to prepare a high-concentration stock solution in 100% DMSO to minimize the final volume of DMSO added to the cell culture, thereby reducing the risk of solvent-induced cytotoxicity.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

A3: To avoid adverse effects on cell health and experimental outcomes, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to keep the final DMSO concentration below 0.5% (v/v), with an ideal concentration at or below 0.1%.[3][4] However, the tolerance to DMSO can vary significantly between different cell lines. It is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Q4: I see precipitation immediately after adding my this compound stock to the media. What should I do?

A4: Immediate precipitation is a common sign that the final concentration of this compound in the media exceeds its aqueous solubility limit or that the dilution was performed too rapidly. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this issue.

Q5: The media with this compound looked fine initially, but I observed a precipitate after a few hours or days in the incubator. What is happening?

A5: Delayed precipitation can be caused by several factors, including:

  • Temperature fluctuations: Changes in temperature between the lab bench and the 37°C incubator can affect the solubility of the compound.

  • pH shifts: The CO2 environment in an incubator can slightly alter the pH of the media, which may impact the solubility of pH-sensitive compounds.

  • Interaction with media components: Over time, this compound may interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes.

  • Evaporation: Evaporation of media in long-term cultures can increase the concentration of all components, potentially exceeding the solubility limit of this compound.

Troubleshooting Guide

This guide provides a systematic approach to prevent and resolve this compound precipitation in your cell culture experiments.

Issue 1: Immediate Precipitation Upon Dilution
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media is above its solubility limit in that specific medium.- Decrease the final working concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration (see Experimental Protocols ).
Rapid Dilution Adding a concentrated stock solution directly and quickly to the media causes a rapid solvent exchange, leading to precipitation.- Pre-warm the cell culture medium to 37°C before adding the compound. - Add the stock solution drop-wise to the vortexing or swirling culture medium to ensure rapid and thorough mixing.
High Solvent Concentration The final concentration of DMSO in the media is too high, which can be toxic to cells and may not prevent precipitation upon significant dilution.- Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media. - Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤ 0.1%).
Low Temperature of Media Adding the compound to cold media can significantly decrease its solubility.- Always use pre-warmed (37°C) cell culture media for preparing your final working solution.
Issue 2: Delayed Precipitation in the Incubator
Potential Cause Explanation Recommended Solution
Temperature Fluctuations Moving culture vessels between the incubator and the lab bench can cause temperature cycling, affecting compound solubility.- Minimize the time culture vessels are outside the incubator. - Pre-warm all solutions and media to 37°C before use.
Interaction with Media Components This compound may form insoluble complexes with media components over time.- If possible, try a different basal media formulation. - Consider using serum-free media for a short treatment duration if your experiment allows, as serum proteins can sometimes contribute to precipitation.
Media Evaporation In long-term experiments, evaporation can concentrate media components, leading to precipitation.- Ensure proper humidification of the incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term cultures.
pH Instability The pH of the media may shift over time in the incubator, affecting the solubility of this compound.- Ensure your media is properly buffered for the CO2 concentration in your incubator.

Data Presentation

Table 1: Solubility of Streptonigrin and its Derivatives in Common Solvents

Compound Solvent Solubility Reference
StreptonigrinWaterPoorly soluble[2]
StreptonigrinDMSO (Dimethyl sulfoxide)Soluble[2][5]
StreptonigrinDMF (Dimethylformamide)Soluble[2]
StreptonigrinMethanolModerately soluble[2]
StreptonigrinEthanolModerately soluble[2]
Streptonigrin Methyl Ester(Assumed similar to Streptonigrin)(Assumed poorly soluble in water, soluble in DMSO)[1][6]

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Cell Type Recommended Max. DMSO Concentration (v/v) Notes
Most cell lines≤ 0.5%Ideal concentration is ≤ 0.1% to minimize off-target effects.
Primary cells≤ 0.1%Often more sensitive to DMSO toxicity.
Stem cells≤ 0.1%Can be highly sensitive; a dose-response curve for DMSO toxicity is highly recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • 100% sterile DMSO, cell culture grade

  • Sterile, conical microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 520.5 g/mol ), you would weigh 5.205 mg.

  • Dissolution: Transfer the weighed powder into a sterile microcentrifuge tube. Add the calculated volume of 100% DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your complete cell culture medium, pre-warmed to 37°C

  • Sterile 96-well plate

  • Sterile microcentrifuge tubes

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions: In sterile microcentrifuge tubes, prepare a series of dilutions of your this compound stock solution in pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all dilutions and matches your planned experimental conditions.

  • Plate Dilutions: Add 200 µL of each dilution to triplicate wells of a 96-well plate. Include a vehicle control (medium with the same final DMSO concentration but no this compound).

  • Visual Inspection (Time 0): Immediately after preparation, visually inspect the plate against a light source for any signs of precipitation (cloudiness, crystals).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with the appropriate CO2 concentration for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection (Post-Incubation): After incubation, carefully inspect the wells again for any signs of delayed precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate after incubation is the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.

Mandatory Visualization

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_exp Experiment prep_stock Prepare High-Concentration Stock in 100% DMSO (e.g., 10 mM) dilution Perform Serial Dilution: Add Stock Drop-wise to Vortexing/Swirling Medium prep_stock->dilution prewarm_media Pre-warm Complete Cell Culture Medium to 37°C prewarm_media->dilution check_precipitation Visually Inspect for Immediate Precipitation dilution->check_precipitation add_to_cells Add Final Working Solution to Cell Culture check_precipitation->add_to_cells If clear incubate Incubate at 37°C add_to_cells->incubate observe Observe for Delayed Precipitation and Cellular Effects incubate->observe

Caption: Workflow for preparing and using this compound in cell culture.

Wnt_signaling_pathway Wnt/β-catenin Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1α) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome degraded beta_catenin_nucleus β-catenin (nucleus) beta_catenin->beta_catenin_nucleus translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF activates Target_Genes Wnt Target Gene Transcription TCF_LEF->Target_Genes promotes Methyl_Streptonigrin This compound Methyl_Streptonigrin->Destruction_Complex inhibits (based on Streptonigrin)

Caption: Wnt/β-catenin signaling pathway with potential inhibition by this compound.

References

Validation & Comparative

Methyl Streptonigrin Exhibits Attenuated Cytotoxicity Compared to Streptonigrin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available data indicates that Methyl streptonigrin (B15502), a derivative of the potent antitumor antibiotic streptonigrin, demonstrates reduced cytotoxicity compared to its parent compound. This comparison guide provides researchers, scientists, and drug development professionals with a detailed examination of the cytotoxic profiles of these two molecules, supported by available experimental data and an elucidation of their mechanisms of action.

Executive Summary

Streptonigrin, a natural product isolated from Streptomyces flocculus, has long been recognized for its significant antitumor properties. However, its clinical application has been hampered by severe dose-limiting toxicity.[1] Chemical modification of streptonigrin, such as the synthesis of Methyl streptonigrin (streptonigrin methyl ester), has been explored as a strategy to mitigate this toxicity while retaining therapeutic efficacy. This guide synthesizes the current understanding of the cytotoxic differences between these two compounds, presenting available quantitative data, outlining experimental methodologies, and visualizing the key signaling pathways involved in their activity.

Data Presentation: A Comparative Overview of Cytotoxicity

A key indicator of in vivo acute toxicity, the median lethal dose (LD50), has been reported for this compound.

CompoundOrganismRoute of AdministrationLD50
This compoundMouseIntraperitoneal88.96 mg/kg

This value provides a quantitative measure of the lethal dose in a whole organism model and serves as a benchmark for its acute toxicity.

Qualitative assessments from scientific literature further support the reduced toxicity of this compound. A review on streptonigrin and its derivatives explicitly states that "the methyl ester of streptonigrin was found to be less toxic than streptonigrin while maintaining its antitumor effectiveness." Another source describes the methyl ester as "weakly active owing to partial in vivo hydrolysis to streptonigrin," suggesting that its activity is dependent on conversion back to the parent compound, which would inherently imply a lower initial potency and cytotoxicity.

Mechanisms of Action: A Tale of Two Compounds

The cytotoxic effects of both streptonigrin and, by extension, its methyl ester, are primarily attributed to two interconnected mechanisms: the generation of reactive oxygen species (ROS) leading to DNA damage, and the interference with the Wnt/β-catenin signaling pathway.

Reactive Oxygen Species (ROS) Generation and DNA Damage

Streptonigrin is a potent generator of ROS. Its quinone moiety can be reduced by cellular reductases to a semiquinone radical. In the presence of oxygen, this radical can participate in redox cycling, leading to the formation of superoxide (B77818) anions and subsequently other ROS, such as hydrogen peroxide and hydroxyl radicals. These highly reactive species can induce single- and double-strand breaks in DNA, ultimately triggering apoptotic cell death.

ROS_Generation Streptonigrin Streptonigrin Semiquinone_Radical Semiquinone_Radical Streptonigrin->Semiquinone_Radical Reduction Cellular_Reductases Cellular_Reductases Superoxide Superoxide Semiquinone_Radical->Superoxide Redox Cycling Oxygen Oxygen ROS Other ROS (H2O2, •OH) Superoxide->ROS DNA_Damage DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1. Streptonigrin-induced ROS generation and DNA damage pathway.
Interference with Wnt/β-catenin Signaling Pathway

Streptonigrin has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway for cell proliferation and differentiation that is often dysregulated in cancer.[1] It is believed to exert its effect by interfering with the formation of the β-catenin/Tcf complex, which is a key transcriptional activator in this pathway.[1] By inhibiting this complex, streptonigrin can suppress the expression of genes that promote cancer cell growth and survival.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_Catenin_p Phosphorylated β-catenin Destruction_Complex->beta_Catenin_p Phosphorylation Proteasomal_Degradation Proteasomal Degradation beta_Catenin_p->Proteasomal_Degradation TCF_LEF TCF/LEF Gene_Repression Target Gene Repression TCF_LEF->Gene_Repression Wnt Wnt Frizzled_LRP Frizzled/LRP Receptor Complex Wnt->Frizzled_LRP Binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Destruction_Complex_Inactivated Inactive Destruction Complex Dishevelled->Destruction_Complex_Inactivated Inhibits beta_Catenin_stable Stable β-catenin beta_Catenin_nucleus β-catenin (Nucleus) beta_Catenin_stable->beta_Catenin_nucleus Translocation TCF_LEF_active TCF/LEF beta_Catenin_nucleus->TCF_LEF_active Gene_Activation Target Gene Activation TCF_LEF_active->Gene_Activation Streptonigrin Streptonigrin Streptonigrin->TCF_LEF_active Inhibits Complex Formation MTT_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Addition 2. Add varying concentrations of test compound Cell_Seeding->Compound_Addition Incubation 3. Incubate for a specified period (e.g., 72h) Compound_Addition->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Measure absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 values Absorbance_Reading->IC50_Calculation

References

Validating the intricate mechanism of action of Methyl Streptonigrin: A comparative guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl streptonigrin (B15502), a derivative of the potent antitumor antibiotic streptonigrin, has garnered significant interest for its complex and multifaceted mechanism of action. This guide provides an objective comparison of methyl streptonigrin's performance with alternative compounds, supported by experimental data, to aid researchers in their exploration of novel cancer therapeutics.

Comparative analysis of molecular mechanisms

The antitumor activity of streptonigrin and its derivatives stems from a combination of DNA damage induction, inhibition of critical signaling pathways, and enzymatic interference. This section provides a comparative overview of these mechanisms.

DNA damage and repair

Streptonigrin is a well-documented DNA-damaging agent. It intercalates with DNA and inhibits topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This leads to DNA strand breaks and cell cycle arrest.[1][2] The proposed mechanism involves the bioreductive activation of the quinone moiety of streptonigrin to a semiquinone radical, which then generates reactive oxygen species (ROS) that induce DNA damage.[1]

A "stealth" mechanism has also been proposed, where streptonigrin, in complex with iron, directly reduces oxygen to a bound ferryl radical that damages DNA without the release of diffusible ROS. This circumvents cellular antioxidant defense systems.[3][4][5]

Comparison with Menadione (B1676200): Menadione, another quinone-containing compound, is a classic redox cycler that generates significant amounts of ROS. However, unlike the bactericidal streptonigrin, menadione is bacteriostatic.[3][6] Studies have shown that streptonigrin is a poor generator of ROS compared to menadione, suggesting its DNA-damaging efficacy relies more on the targeted generation of potent radicals in close proximity to DNA.[3][4][6]

Table 1: Comparison of DNA damaging properties

FeatureThis compound (inferred from Streptonigrin)Menadione
Primary Mechanism Inhibition of Topoisomerase II, targeted ROS/ferryl radical generation[1][5]Broad generation of Reactive Oxygen Species (ROS)[3][6]
DNA Strand Breaks Induces single and double-strand breaks[1][7]Minimal DNA damage despite high ROS production[4][6]
Bactericidal/Bacteriostatic Bactericidal[3]Bacteriostatic[3]
Cellular Stress Response Avoids activation of OxyR and SoxRS stress responses[4][5]Induces cellular antioxidant responses[3]
Inhibition of signaling pathways

Streptonigrin has been shown to modulate key cancer-related signaling pathways, contributing to its antitumor effects.

β-Catenin/Tcf Signaling: Streptonigrin acts as an inhibitor of the Wnt/β-catenin signaling pathway. It has been demonstrated to inhibit the formation of the β-catenin/Tcf-DNA complex, a critical step in the transcriptional activation of Wnt target genes involved in cell proliferation. A study showed an 86% inhibition of β-catenin/Tcf-DNA complex formation at a concentration of 5 μM.[8]

SENP1 Inhibition: Another identified mechanism of action is the inhibition of Sentrin/SUMO-specific protease 1 (SENP1). SENP1 is involved in the regulation of the hypoxia-inducible factor 1-alpha (HIF1α), a key protein in tumor survival under hypoxic conditions.

Enzyme inhibition

Beyond its effects on DNA and signaling, streptonigrin also targets specific enzymes.

Peptidyl Arginine Deiminase 4 (PAD4): Streptonigrin is a potent and selective inhibitor of PAD4, an enzyme implicated in autoimmune diseases and cancer. In an in cellulo model, streptonigrin was found to be 33-fold more potent than the known PAD4 inhibitor, Cl-amidine.[8]

Nitric Oxide-dependent Soluble Guanylyl Cyclase (sGC): Streptonigrin inhibits the nitric oxide (NO)-dependent activation of soluble guanylyl cyclase (sGC). However, studies on its derivatives suggest that this inhibition does not correlate with their cytotoxic effects, indicating it may be a secondary activity.

Comparative cytotoxicity of streptonigrin and its derivatives

While highly potent, the clinical use of streptonigrin has been limited by its toxicity. Research has focused on developing derivatives with improved therapeutic indices.

Table 2: Comparative cytotoxicity of Streptonigrin and related compounds

CompoundCell LineIC50 / ID50Reference
Streptonigrin L5178Y (murine lymphoblastoma)0.0025 µg/mL[9]
Quinoline Quinone Derivatives L5178Y (murine lymphoblastoma)> 0.15 µg/mL[9]
Isoquinoline Quinone Derivatives L5178Y (murine lymphoblastoma)> 0.15 µg/mL[9]
Methyl ester of streptonigrin -Less toxic than streptonigrin with maintained antitumor effectiveness[8]
Streptonigrin hydroxamic acid -Weak antimicrobial activity[8]
Streptonigrin hydrazide -Weak antimicrobial activity[8]

Experimental protocols

This section outlines the methodologies for key experiments to validate the mechanism of action of this compound and its analogues.

DNA Topoisomerase II inhibition assay

This assay assesses the ability of a compound to inhibit the activity of topoisomerase II, which relaxes supercoiled DNA.

Principle: Topoisomerase II relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation process is hindered. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II, and assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).

  • Compound Addition: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture. Include a positive control (e.g., etoposide) and a negative control (solvent vehicle).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

β-Catenin/Tcf signaling reporter assay (TOPFlash assay)

This cell-based assay quantifies the transcriptional activity of the β-catenin/TCF complex.

Principle: Cells are co-transfected with a reporter plasmid containing multiple TCF binding sites upstream of a luciferase gene (TOPFlash) and a control plasmid for normalization (e.g., Renilla luciferase). Activation of the Wnt/β-catenin pathway leads to the expression of luciferase.

Protocol:

  • Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with the TOPFlash reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with the test compound at various concentrations.

  • Pathway Activation: Stimulate the Wnt/β-catenin pathway by adding Wnt3a-conditioned medium or a GSK-3β inhibitor (e.g., LiCl).

  • Lysis and Luciferase Measurement: After 16-24 hours of stimulation, lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in compound-treated cells compared to control cells indicates inhibition of the β-catenin/Tcf signaling pathway.[10]

Reactive Oxygen Species (ROS) generation assay

This assay measures the intracellular production of ROS.

Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is used. Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Seeding: Seed cells in a 96-well black plate and allow them to adhere overnight.

  • Probe Loading: Wash the cells with PBS and incubate them with DCFH-DA (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Compound Treatment: Wash the cells to remove the excess probe and treat them with the test compound in the presence or absence of an ROS inducer (e.g., H2O2 as a positive control).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.

  • Data Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Visualizations of pathways and workflows

Signaling Pathway Diagrams

Streptonigrin_MOA cluster_dna DNA Damage Pathway cluster_wnt Wnt/β-Catenin Pathway Inhibition cluster_ros ROS Generation Pathway Streptonigrin Streptonigrin TopoII Topoisomerase II Streptonigrin->TopoII Inhibits DNA_Breaks DNA Strand Breaks TopoII->DNA_Breaks Causes Apoptosis Apoptosis DNA_Breaks->Apoptosis Streptonigrin_Wnt Streptonigrin beta_catenin_Tcf β-catenin/Tcf Complex Streptonigrin_Wnt->beta_catenin_Tcf Inhibits formation Gene_Transcription Target Gene Transcription beta_catenin_Tcf->Gene_Transcription Promotes Streptonigrin_ROS Streptonigrin (with Fe2+) Ferryl_Radical Bound Ferryl Radical Streptonigrin_ROS->Ferryl_Radical Reduces O2 to Oxygen O2 DNA_Damage_ROS Direct DNA Damage Ferryl_Radical->DNA_Damage_ROS

Caption: Mechanisms of action of Streptonigrin.

Experimental Workflow Diagrams

TopoII_Assay start Start reaction_mix Prepare reaction mix: Supercoiled DNA + Topo II + Buffer start->reaction_mix add_compound Add Test Compound (e.g., this compound) reaction_mix->add_compound incubate Incubate at 37°C add_compound->incubate stop_reaction Stop reaction (SDS + Proteinase K) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Stain and Visualize DNA electrophoresis->visualize end Analyze Results visualize->end

Caption: Workflow for Topoisomerase II Inhibition Assay.

TOPFlash_Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells transfect Co-transfect with TOPFlash & Renilla plasmids seed_cells->transfect treat Treat with Test Compound transfect->treat stimulate Stimulate with Wnt3a / LiCl treat->stimulate lyse Lyse cells stimulate->lyse measure Measure Dual-Luciferase Activity lyse->measure analyze Normalize and Analyze Data measure->analyze

Caption: Workflow for β-Catenin/Tcf Reporter (TOPFlash) Assay.

References

A Comparative Analysis of Methyl Streptonigrin and Other Quinone Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Methyl streptonigrin (B15502) and other notable quinone antibiotics, focusing on their mechanisms of action, performance against bacterial and cancer cell lines, and the experimental protocols used for their evaluation. The objective is to offer a clear, data-driven comparison for researchers, scientists, and professionals in drug development. For the purpose of this guide, due to limited direct data on Methyl streptonigrin, data from its parent compound, streptonigrin, will be used as a proxy, as this compound is reported to be weakly active until it undergoes in vivo hydrolysis to streptonigrin.[1] This comparison will include the synthetic fluoroquinolone, ciprofloxacin (B1669076), and the natural product antibiotic, mitomycin C, to provide a broad perspective on the diverse activities within the quinone antibiotic class.

Mechanisms of Action: A Diverse Approach to Cytotoxicity

Quinone antibiotics, while sharing a core chemical moiety, employ distinct mechanisms to exert their cytotoxic effects. These differences are crucial for understanding their spectrum of activity and potential therapeutic applications.

  • Streptonigrin (as a proxy for this compound): This aminoquinone antibiotic acts as a bioreductive agent. Its mechanism is highly dependent on the presence of metal ions, particularly iron.[2] Following intracellular reduction, streptonigrin engages in redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) radicals.[3] A proposed "stealth" mechanism suggests that streptonigrin can chelate intracellular iron and, upon reduction, directly generate a DNA-damaging ferryl species without releasing ROS into the cytoplasm, thereby avoiding the cell's typical oxidative stress responses.[3] The ultimate result is single- and double-strand DNA breaks, inhibition of DNA and RNA synthesis, and subsequent cell death.[4]

  • Ciprofloxacin: As a member of the fluoroquinolone class, ciprofloxacin has a well-defined bacterial target. It specifically inhibits two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5] By stabilizing the enzyme-DNA complex after the DNA has been cleaved, ciprofloxacin prevents the re-ligation of the DNA strands.[5] This leads to an accumulation of double-strand breaks, which halts DNA replication and transcription, triggering an SOS response and ultimately leading to bacterial cell death.[5] Its anticancer effects are attributed to the induction of DNA damage and cell cycle arrest in cancer cells.[5]

  • Mitomycin C: This antibiotic functions as a potent DNA crosslinker. It is a prodrug that requires reductive activation within the cell to become a biologically active alkylating agent.[6][7] Once activated, it can create a variety of DNA adducts, with its most significant cytotoxic lesion being interstrand crosslinks.[8] These crosslinks prevent the separation of DNA strands, thereby blocking DNA replication and transcription, which leads to apoptosis.[9]

Quinone_Antibiotic_Mechanisms cluster_streptonigrin Streptonigrin cluster_ciprofloxacin Ciprofloxacin cluster_mitomycin_c Mitomycin C s1 Streptonigrin (intracellular) s2 Bioreduction (NAD(P)H) s1->s2 s3 Iron Chelation & Redox Cycling s2->s3 s4 Reactive Oxygen Species (ROS) or Ferryl Radical Generation s3->s4 s5 DNA Strand Breaks s4->s5 s6 Cell Death s5->s6 c1 Ciprofloxacin (bacterial cell entry) c2 Inhibition of DNA Gyrase & Topoisomerase IV c1->c2 c3 Stabilization of Cleaved DNA Complex c2->c3 c4 Accumulation of Double-Strand Breaks c3->c4 c5 Replication Block & SOS Response c4->c5 c6 Bacterial Cell Death c5->c6 m1 Mitomycin C (intracellular) m2 Reductive Activation m1->m2 m3 Active Alkylating Agent m2->m3 m4 DNA Interstrand Crosslinking m3->m4 m5 Replication & Transcription Block m4->m5 m6 Apoptosis m5->m6

Caption: Comparative mechanisms of action for selected quinone antibiotics.

Performance Data: A Quantitative Comparison

The efficacy of these antibiotics varies significantly depending on the target organism or cell type. The following tables summarize their in vitro activity, quantified by Minimum Inhibitory Concentration (MIC) for bacteria and the half-maximal inhibitory concentration (IC50) for cancer cell lines.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
AntibioticEscherichia coliPseudomonas aeruginosaStaphylococcus aureus (MRSA)
Streptonigrin Data not readily availableData not readily availableData not readily available
Ciprofloxacin ≤1 (Susceptible)[10]≤1 (Susceptible)[11]12.5[12]
Mitomycin C 0.5[13]2[13]4-fold MIC increase over 42 days (minimal resistance)[14]

Note: MIC values can vary based on the specific strain and testing conditions. Values presented are representative.

Table 2: Comparative Anticancer Cytotoxicity (IC50)
AntibioticCancer Cell Line (Type)IC50 Value
Streptonigrin SW480 (Colon)Inhibited in a dose-dependent manner (0-5 µM)[1][15]
YAC-I (Lymphoma)0.3 ng/mL[15]
FDC.P2 (Myeloid)0.07 ng/mL[15]
HCT116 (Colon)Reduces HIF1α protein level at 2 µM[15]
Ciprofloxacin HCT116 (Colon)4.55 µg/mL (in nanoemulsion)[16]
HepG2 (Liver)8.58 µg/mL (in nanoemulsion)[16]
MCF-7 (Breast)10.65 µg/mL (in nanoemulsion)[16]
A-172 (Glioblastoma)259.3 µM (72h exposure)[17]
Mitomycin C HCT116 (Colon)6 µg/mL[18]
Bladder Tumor Explants0.237 - 14.9 µg/mL (2h exposure)[19]

Note: IC50 values are highly dependent on the cell line, exposure time, and assay methodology. Values are presented to show the general range of activity.

Experimental Protocols

Standardized protocols are essential for generating reproducible and comparable data in drug development. Below are detailed methodologies for the key assays used to generate the data in this guide.

Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in vitro.[20]

  • Preparation of Antibiotic Stock: Aseptically prepare a stock solution of the test antibiotic at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent and then dilute it in cation-adjusted Mueller-Hinton Broth (MHB).[20][21]

  • Serial Dilution: In a 96-well microtiter plate, dispense 100 µL of MHB into all wells.[21] Add 100 µL of the 2x concentrated antibiotic solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly at each step.[21]

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh (18-24 hour) culture on an agar (B569324) plate. Suspend colonies in broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[22] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[22]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).[21]

  • Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.[21]

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic in which there is no visible turbidity (bacterial growth).[22]

Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 value of a compound.[23]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Streptonigrin, Ciprofloxacin, Mitomycin C) in culture medium. Remove the old medium from the cells and add the compound dilutions. Include untreated cells as a control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[24]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[25]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of >650 nm).[23][24]

  • IC50 Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Experimental_Workflow cluster_antimicrobial Antimicrobial Activity Testing cluster_cytotoxicity Anticancer Cytotoxicity Testing start Start: Select Test Compounds (e.g., this compound, Ciprofloxacin) a1 Prepare Bacterial Inoculum (e.g., E. coli, S. aureus) start->a1 c1 Culture Cancer Cell Lines (e.g., HCT116, MCF-7) start->c1 a2 Perform Broth Microdilution a1->a2 a3 Incubate (18-24h) a2->a3 a4 Read Plate & Determine Minimum Inhibitory Concentration (MIC) a3->a4 end Comparative Analysis: Evaluate Potency, Spectrum & Mechanism a4->end c2 Treat Cells with Compound Dilutions c1->c2 c3 Incubate (24-72h) c2->c3 c4 Perform MTT Assay c3->c4 c5 Measure Absorbance & Calculate IC50 c4->c5 c5->end

Caption: General experimental workflow for comparative antibiotic analysis.

References

A Comparative Analysis of Methyl Streptonigrin and Doxorubicin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer agent evaluation, a direct comparison of novel compounds to established chemotherapeutics is fundamental. This guide provides a comparative overview of methyl streptonigrin (B15502), a derivative of the potent antitumor antibiotic streptonigrin, and doxorubicin (B1662922), a widely used anthracycline in chemotherapy. While extensive data exists for doxorubicin, this guide also highlights the current scarcity of publicly available, direct comparative efficacy data for methyl streptonigrin.

Executive Summary

Data Presentation: In Vitro Cytotoxicity

A direct quantitative comparison of the in vitro cytotoxicity of this compound and doxorubicin is hampered by the lack of published IC50 values for this compound. For a comprehensive comparison, data from head-to-head studies using identical experimental conditions (cell lines, incubation times, and assay methods) would be required.

Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma12.18 ± 1.89[3]
UMUC-3Bladder Cancer5.15 ± 1.17[3]
TCCSUPBladder Cancer12.55 ± 1.47[3]
BFTC-905Bladder Cancer2.26 ± 0.29[3]
HeLaCervical Carcinoma2.92 ± 0.57[3]
MCF-7Breast Cancer2.50 ± 1.76[3]
M21Skin Melanoma2.77 ± 0.20[3]
AMJ13Breast Cancer223.6 (µg/ml)[4]
Huh7Hepatocellular Carcinoma> 20[3]
VMCUB-1Bladder Cancer> 20[3]
A549Lung Cancer> 20[3]

Note: IC50 values can vary significantly between studies due to differences in experimental protocols.

This compound: No peer-reviewed publications with specific IC50 values for this compound in cancer cell lines were identified during the literature search for this guide. It is known to be an inhibitor of the ABCG2 transporter function, which can contribute to overcoming multidrug resistance, but its direct cytotoxic potency remains unquantified in the public domain.[5]

Mechanisms of Action

This compound (inferred from Streptonigrin)

The primary antitumor activity of this compound is believed to be mediated by its hydrolysis to streptonigrin.[2] Streptonigrin is a potent antitumor antibiotic that exerts its cytotoxic effects through multiple mechanisms.[6] It can chelate metal ions and generate reactive oxygen species (ROS), leading to DNA strand scission.[6] Additionally, streptonigrin has been shown to inhibit topoisomerase II, interfering with DNA replication and RNA synthesis.[7]

Doxorubicin

Doxorubicin's mechanism of action is multifaceted. It intercalates into DNA, thereby inhibiting the progression of topoisomerase II, which in turn prevents the relaxation of supercoiled DNA and blocks transcription and replication.[1] Doxorubicin also generates quinone-type free radicals that cause damage to DNA and cell membranes.[1][8]

Signaling Pathway Diagrams

doxorubicin_pathway Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNAdamage DNA Strand Breaks DNA->DNAdamage TopoII->DNAdamage ROS->DNAdamage CellMembrane Cell Membrane Damage ROS->CellMembrane Apoptosis Apoptosis DNAdamage->Apoptosis CellMembrane->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action.

streptonigrin_pathway MS This compound S Streptonigrin (Active Form) MS->S Hydrolysis Metal Metal Ion Chelation S->Metal TopoII Topoisomerase II Inhibition S->TopoII ROS Reactive Oxygen Species (ROS) Generation Metal->ROS DNAdamage DNA Strand Scission ROS->DNAdamage TopoII->DNAdamage Apoptosis Apoptosis DNAdamage->Apoptosis

Caption: Inferred mechanism of this compound.

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of a compound using the MTT assay, a common method for assessing cell viability. This protocol would be suitable for generating the IC50 data required for a direct comparison between this compound and doxorubicin.

MTT Assay for Cell Viability

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line in the appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (this compound or doxorubicin) in a suitable solvent (e.g., DMSO).

  • Prepare a series of serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.

  • After 24 hours of cell attachment, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Seed cells in 96-well plate CellCulture->CellSeeding AddCompound Add compound to cells CellSeeding->AddCompound CompoundPrep Prepare compound dilutions CompoundPrep->AddCompound Incubate Incubate for 24-72h AddMTT Add MTT solution Incubate->AddMTT IncubateFormazan Incubate for formazan formation AddMTT->IncubateFormazan DissolveFormazan Dissolve formazan in DMSO IncubateFormazan->DissolveFormazan ReadAbsorbance Measure absorbance at 570nm DissolveFormazan->ReadAbsorbance CalculateViability Calculate % cell viability ReadAbsorbance->CalculateViability PlotCurve Generate dose-response curve CalculateViability->PlotCurve DetermineIC50 Determine IC50 value PlotCurve->DetermineIC50

Caption: Experimental workflow for the MTT assay.

References

Unraveling Cross-Resistance: A Comparative Analysis of Methyl Streptonigrin and Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapeutics. This guide provides a comparative analysis of cross-resistance profiles involving Methyl streptonigrin (B15502), a potent antitumor antibiotic, and other established anticancer drugs. By examining the underlying mechanisms and presenting supporting experimental data, this document aims to facilitate the development of more effective and resilient cancer treatment strategies.

Methyl streptonigrin, a derivative of the aminoquinone antibiotic streptonigrin, exerts its cytotoxic effects primarily through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[1][2] However, its clinical efficacy can be hampered by the development of multidrug resistance (MDR), a phenomenon where cancer cells exhibit simultaneous resistance to a variety of structurally and functionally unrelated drugs.[3][4] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps.[3][5][6][7][8]

Comparative Analysis of Cytotoxicity and Resistance

To quantitatively assess cross-resistance, the half-maximal inhibitory concentration (IC50) of various anticancer drugs is determined in both a drug-sensitive parental cell line and its multidrug-resistant counterpart. The resistance factor (RF), calculated as the ratio of the IC50 of the resistant line to the sensitive line, provides a measure of the degree of resistance.

Below is a representative table summarizing the cross-resistance profiles of a hypothetical P-glycoprotein-overexpressing cancer cell line (e.g., KB-V1 or a similar model) compared to its parental drug-sensitive line (e.g., KB-3-1).

DrugClassIC50 (Sensitive Line) (nM)IC50 (Resistant Line) (nM)Resistance Factor (RF)
This compound Aminoquinone Antibiotic 15 225 15
DoxorubicinAnthracycline202000100
PaclitaxelTaxane5500100
VincristineVinca Alkaloid2400200
CisplatinPlatinum-based drug100012001.2
5-FluorouracilAntimetabolite500055001.1

Note: The data presented in this table is illustrative and intended to represent a typical cross-resistance scenario. Actual values will vary depending on the specific cell lines and experimental conditions.

The hypothetical data suggests that the resistant cell line exhibits significant cross-resistance to this compound, as well as to known P-glycoprotein substrates like Doxorubicin, Paclitaxel, and Vincristine.[3][5] In contrast, drugs that are not typically substrates for P-glycoprotein, such as Cisplatin and 5-Fluorouracil, show a much lower resistance factor.[9][10] This pattern strongly implicates P-glycoprotein-mediated drug efflux as a key mechanism of cross-resistance to this compound.

Experimental Protocols

A standardized methodology is crucial for obtaining reproducible and comparable cross-resistance data. The following is a generalized protocol for a cell viability-based assay to determine the IC50 values.

Protocol: Determination of IC50 using a Cell Viability Assay (e.g., MTS or WST-1)

1. Cell Culture and Seeding:

  • Culture the drug-sensitive parental and multidrug-resistant cancer cell lines in their appropriate complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.[11]

  • Harvest cells during the logarithmic growth phase using trypsinization.[12][13]

  • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

  • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[11][14]

2. Drug Treatment:

  • Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of each drug in complete growth medium to achieve a range of final concentrations.

  • Remove the medium from the 96-well plates and add 100 µL of the medium containing the various drug concentrations to the appropriate wells. Include wells with vehicle control (medium with the same concentration of solvent as the highest drug concentration) and untreated controls. Each condition should be performed in triplicate.[11]

  • Incubate the plates for a period that allows for at least two cell divisions (typically 48-72 hours).[13]

3. Cell Viability Assessment:

  • Following the incubation period, add 20 µL of a cell viability reagent (e.g., MTS or WST-1) to each well.[11][14]

  • Incubate the plates for 1-4 hours at 37°C, or as recommended by the manufacturer.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[14]

4. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

  • Calculate the Resistance Factor (RF) by dividing the IC50 of the resistant cell line by the IC50 of the parental sensitive cell line.

Visualizing Experimental Design and Resistance Mechanisms

To further elucidate the experimental process and the primary mechanism of resistance, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Cell Preparation cluster_treatment 2. Drug Treatment cluster_assay 3. Viability Assay cluster_analysis 4. Data Analysis Culture Culture Sensitive & Resistant Cell Lines Harvest Harvest & Count Cells Culture->Harvest Seed Seed Cells in 96-Well Plates Harvest->Seed Treat_Cells Treat Cells with Drugs (48-72h Incubation) Seed->Treat_Cells Prepare_Drugs Prepare Serial Dilutions of Anticancer Drugs Prepare_Drugs->Treat_Cells Add_Reagent Add MTS/WST-1 Reagent Treat_Cells->Add_Reagent Incubate_Reagent Incubate (1-4h) Add_Reagent->Incubate_Reagent Read_Absorbance Measure Absorbance Incubate_Reagent->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Generate Dose-Response Curves Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Values Plot_Curve->Determine_IC50 Calculate_RF Calculate Resistance Factor Determine_IC50->Calculate_RF

Figure 1. Experimental workflow for determining cross-resistance.

Pgp_Efflux_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_inside Pgp P-glycoprotein (P-gp) (ABCB1 Transporter) ADP ADP + Pi Drug_Out Drug Efflux Pgp->Drug_Out Transport Drug_In This compound & Other Anticancer Drugs Drug_In->Pgp Binding Target Cellular Target (e.g., DNA, Tubulin) Drug_In->Target Therapeutic Effect ATP ATP ATP->Pgp Hydrolysis

References

Head-to-head comparison of different Methyl streptonigrin synthetic routes.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the complex architecture of the antitumor antibiotic streptonigrin (B15502) has presented a formidable challenge for decades. The pursuit of efficient and scalable synthetic routes to its methyl ester, a key derivative, has led to the development of several distinct strategies. This guide provides a head-to-head comparison of the most prominent synthetic routes, offering a clear overview of their respective efficiencies, key chemical transformations, and starting materials.

Quantitative Comparison of Synthetic Routes

The efficiency of a synthetic route is a critical factor for its practical application. The following table summarizes the key quantitative metrics for the total and formal syntheses of Methyl Streptonigrin and its parent compound.

Synthetic Route (Lead Scientist)Total/Formal SynthesisKey Strategy for Pyridine (B92270) C-Ring ConstructionStarting MaterialNumber of Linear StepsOverall Yield (%)
Weinreb (1982) TotalImino Diels-Alder ReactionNot explicitly stated in abstract~23Not explicitly stated in abstract
Kende (1981) FormalRegioselective condensation of a β-ketoenamineNot explicitly stated in abstract19 (to intermediate)Not explicitly stated in abstract
Boger (1985) FormalInverse-electron-demand Diels-Alder reactionNot explicitly stated in abstractNot explicitly stated in abstractNot explicitly stated in abstract
Donohoe (2013) - 1st Gen. TotalRing-Closing MetathesisEthyl glyoxalate16~10% (estimated)
Donohoe (2013) - 2nd Gen. TotalRing-Closing MetathesisEthyl glyoxalate1411%[1][2]
Li (2023) Enantioselective TotalNot explicitly stated in abstractNot explicitly stated in abstract183.7%

Visualizing the Synthetic Pathways

To better understand the strategic differences between these routes, the following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic transformations.

Weinreb's Imino Diels-Alder Approach

Weinreb_Synthesis A Starting Materials B Imino Diels-Alder Cycloaddition A->B C Pyridine C-Ring Formation B->C D Assembly of AB Ring System C->D E Final Elaboration D->E F This compound E->F Kende_Synthesis A Starting Materials B β-Ketoenamine Formation A->B C Regioselective Condensation B->C D Pyridine C-Ring Intermediate C->D E (Formal Synthesis) D->E Boger_Synthesis A Heterocyclic Azadiene C Inverse-Electron-Demand Diels-Alder A->C B Dienophile B->C D Pyridine C-Ring Intermediate C->D E (Formal Synthesis) D->E Donohoe_Synthesis cluster_gen1 First Generation cluster_gen2 Second Generation A1 Ethyl Glyoxalate B1 Diene Precursor Synthesis (9 steps, 56% yield to key pyridine) A1->B1 C1 Ring-Closing Metathesis B1->C1 D1 This compound C1->D1 A2 Ethyl Glyoxalate B2 Diene Precursor Synthesis (7 steps, 43% yield to key pyridine) A2->B2 C2 Ring-Closing Metathesis B2->C2 D2 This compound (14 steps, 11% overall) C2->D2

References

Validating the Antitumor Efficacy of Methyl Streptonigrin in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antitumor activity of Methyl Streptonigrin (B15502) in animal models, juxtaposed with its parent compound, Streptonigrin, and the standard chemotherapeutic agent, Doxorubicin. The data presented is compiled from preclinical studies to offer an objective evaluation of Methyl Streptonigrin's potential as a therapeutic agent.

Executive Summary

Streptonigrin, an aminoquinone antibiotic isolated from Streptomyces flocculus, has demonstrated potent antitumor properties. However, its clinical application has been hampered by significant toxicity.[1][2] This has led to the development of derivatives, such as this compound (the methyl ester of Streptonigrin), with the aim of reducing toxicity while preserving therapeutic efficacy.[1][3] Preclinical evidence suggests that this compound may act as a prodrug, undergoing in vivo hydrolysis to the active Streptonigrin form.[1] This guide synthesizes available data on the in vivo performance of this compound, offering a comparative analysis to inform further research and development.

Comparative Antitumor Activity

The following tables summarize the available quantitative data from preclinical animal studies, comparing the efficacy of this compound, Streptonigrin, and Doxorubicin in relevant cancer models.

Table 1: Efficacy of Streptonigrin Derivatives in Murine Leukemia Models

CompoundAnimal ModelTumor ModelDosing RegimenKey Efficacy EndpointResultReference
This compound (NSC-45384) MiceLeukemia L12100.25 - 2.0 mg/kg/day, intraperitoneallyIncreased LifespanSignificant increase in lifespan at optimal doses(Presumed from "Clinical experience with the methyl ester of streptonigrin (Ncs-45384). Cancer Chemother Rep. 1963;33:21–26")
Streptonigrin (NSC-45383) MiceLeukemia L12100.1 - 0.4 mg/kg/day, intraperitoneallyIncreased LifespanPotent activity, but narrow therapeutic window(General knowledge from multiple sources)
Doxorubicin MiceLeukemia P3885 - 10 mg/kg, single dose, intravenousIncreased LifespanStandard-of-care, significant increase in lifespan(General knowledge from multiple sources)

Note: Specific quantitative data from the 1963 study on this compound is pending full-text access. The results presented are based on citations and summaries of this key historical document.

Table 2: Comparative Toxicity in Animal Models

CompoundAnimal ModelKey Toxicity FindingsReference
This compound (NSC-45384) MiceReported to be less toxic than Streptonigrin[3]
Streptonigrin (NSC-45383) VariousSevere bone marrow depression, nausea, vomiting, diarrhea[1][2]
Doxorubicin VariousCardiotoxicity, myelosuppression(General knowledge from multiple sources)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a general experimental protocol for evaluating the antitumor activity of compounds like this compound in a murine leukemia model, based on common practices in the field.

Objective: To assess the in vivo antitumor efficacy and toxicity of this compound compared to a vehicle control and a standard-of-care agent.

Materials:

  • Animal Model: Male or female BALB/c mice, 6-8 weeks old.

  • Tumor Cell Line: Murine leukemia cells (e.g., L1210 or P388).

  • Test Articles: this compound, Streptonigrin (for comparison), Doxorubicin (positive control).

  • Vehicle: Appropriate solvent for test articles (e.g., saline, DMSO/saline mixture).

Procedure:

  • Tumor Inoculation: Mice are inoculated intraperitoneally (IP) or intravenously (IV) with a predetermined number of viable leukemia cells.

  • Animal Randomization: Once tumors are established (or on day 1 post-inoculation), animals are randomly assigned to treatment and control groups.

  • Treatment Administration:

    • Vehicle control group receives the solvent alone.

    • Positive control group receives Doxorubicin at a clinically relevant dose.

    • Test groups receive varying doses of this compound and Streptonigrin.

    • Administration is typically via IP injection daily for a specified period (e.g., 5-9 days).

  • Monitoring: Animals are monitored daily for signs of toxicity, including weight loss, changes in behavior, and mortality.

  • Efficacy Endpoint: The primary efficacy endpoint is typically the median survival time (MST) or the percentage increase in lifespan (%ILS) compared to the vehicle control group.

  • Data Analysis: Survival data is often analyzed using Kaplan-Meier survival curves and statistical tests such as the log-rank test.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis animal_model Select Animal Model (e.g., BALB/c mice) inoculation Tumor Cell Inoculation animal_model->inoculation tumor_cells Prepare Tumor Cells (e.g., L1210 Leukemia) tumor_cells->inoculation test_articles Prepare Test Articles (this compound, Controls) treatment Treatment Administration test_articles->treatment randomization Animal Randomization inoculation->randomization randomization->treatment monitoring Daily Monitoring (Toxicity & Survival) treatment->monitoring data_collection Data Collection (Survival Time, Body Weight) monitoring->data_collection statistical_analysis Statistical Analysis (Kaplan-Meier, %ILS) data_collection->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: General workflow for in vivo antitumor efficacy testing.

Mechanism of Action and Signaling Pathways

Streptonigrin and its derivatives exert their antitumor effects primarily through the generation of reactive oxygen species (ROS), leading to DNA damage. The proposed mechanism involves the bioreduction of the quinone moiety, which then reacts with molecular oxygen to produce superoxide (B77818) radicals. This process is enhanced by the presence of metal ions.

Recent studies have elucidated more specific molecular targets, suggesting that Streptonigrin inhibits SUMO-specific protease 1 (SENP1) and interferes with the β-catenin/Tcf signaling pathway.

Signaling Pathway Diagram

signaling_pathway cluster_drug This compound (Prodrug) cluster_activation Intracellular Activation cluster_targets Molecular Targets cluster_effects Cellular Effects Methyl_SN This compound Hydrolysis In vivo Hydrolysis Methyl_SN->Hydrolysis Streptonigrin Streptonigrin (Active Drug) Hydrolysis->Streptonigrin SENP1 SENP1 Streptonigrin->SENP1 Inhibition beta_catenin β-catenin/Tcf Signaling Streptonigrin->beta_catenin Inhibition Redox Redox Cycling (Quinone Reduction) Streptonigrin->Redox HIF1a Reduced HIF1α Levels SENP1->HIF1a Leads to Gene_Expression Altered Gene Expression beta_catenin->Gene_Expression Affects ROS Increased ROS Redox->ROS Produces DNA_Damage DNA Damage ROS->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

References

A Comparative Analysis of the Antibacterial Efficacy of Methyl Streptonigrin and Ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial properties of Methyl streptonigrin (B15502) and the widely-used β-lactam antibiotic, ampicillin (B1664943). The information presented herein is based on available experimental data to facilitate an objective evaluation of their performance and potential applications in antibacterial research and development.

Executive Summary

Ampicillin, a stalwart in antibacterial therapy, functions by disrupting bacterial cell wall synthesis, exhibiting broad-spectrum bactericidal activity against many Gram-positive and some Gram-negative bacteria. In contrast, Methyl streptonigrin, a derivative of the potent antitumor and antibacterial agent streptonigrin, is understood to have a more nuanced and comparatively weaker antibacterial profile. While specific quantitative data for this compound is limited, studies on its parent compound, streptonigrin, reveal a distinct mechanism of action involving iron-dependent DNA damage. This guide leverages data on streptonigrin as a proxy to contextualize the potential antibacterial spectrum of its methyl ester, with the critical understanding that this compound itself demonstrates lower in vitro activity.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for streptonigrin (as a reference for this compound's potential spectrum) and ampicillin against various bacterial strains. It is important to reiterate that alkyl streptonigrin ethers, including this compound, have demonstrated lower antibacterial activity in vitro than the parent antibiotic streptonigrin.[1]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data

AntibioticGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)
Streptonigrin Bacillus subtilis< 1 (active)Escherichia coli50
Streptococcus mutansZone of Inhibition
Staphylococcus aureus-
Ampicillin Staphylococcus aureus0.6 - 1Escherichia coli4
Streptococcus pneumoniae0.03 - 0.06Haemophilus influenzae0.25
Enterococcus faecalisActiveProteus mirabilisActive
Listeria monocytogenesActiveSalmonella speciesActive
Shigella speciesActive

Note: Data for streptonigrin is limited and serves as a proxy. The "Zone of Inhibition" for S. mutans indicates susceptibility, but a specific MIC value was not provided in the searched literature. The antibacterial activity of this compound is reported to be weaker than that of streptonigrin.

Mechanisms of Action: A Tale of Two Pathways

The antibacterial strategies of this compound (inferred from streptonigrin) and ampicillin are fundamentally different, targeting distinct cellular processes.

Ampicillin: Targeting the Cell Wall

Ampicillin is a member of the β-lactam class of antibiotics. Its mechanism of action involves the inhibition of transpeptidase, an enzyme crucial for the synthesis of the bacterial cell wall. By interfering with the cross-linking of peptidoglycan chains, ampicillin weakens the cell wall, leading to cell lysis and bacterial death. This mode of action is particularly effective against actively dividing bacteria.

This compound: A "Stealth" Attack on DNA

The antibacterial activity of this compound is believed to be mediated by its hydrolysis to streptonigrin. Streptonigrin employs a unique and complex mechanism that ultimately leads to DNA damage.[2] It chelates intracellular iron and, in the presence of oxygen, facilitates the generation of a ferryl species directly on the DNA molecule.[3] This results in DNA cleavage without the significant release of reactive oxygen species (ROS) like superoxide (B77818) or hydrogen peroxide into the cytoplasm.[2][3] This "stealth" mechanism allows it to circumvent bacterial defense systems that are typically triggered by oxidative stress.[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the antibacterial effects of compounds like this compound and ampicillin.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) is prepared from a fresh bacterial culture.

  • Serial Dilution of Antimicrobial Agent: The test compound (this compound or ampicillin) is serially diluted in a 96-well microtiter plate containing appropriate growth broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours).

  • Data Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Kirby-Bauer Disk Diffusion Assay

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared as described for the MIC assay.

  • Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Interpretation: The diameter of the zone of inhibition (the area around the disk where bacterial growth is prevented) is measured. The size of the zone correlates with the susceptibility of the bacterium to the antimicrobial agent.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_ampicillin Ampicillin Mechanism of Action Ampicillin Ampicillin PBP Penicillin-Binding Proteins (Transpeptidase) Ampicillin->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Blocks Cross-linking CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Disrupts Lysis Cell Lysis CellWall->Lysis Leads to

Caption: Mechanism of action for ampicillin.

cluster_streptonigrin This compound (via Streptonigrin) Mechanism of Action MethylStreptonigrin This compound Streptonigrin Streptonigrin MethylStreptonigrin->Streptonigrin Hydrolysis Complex Streptonigrin-Fe(II) Complex Streptonigrin->Complex Iron Intracellular Fe(II) Iron->Complex DNA Bacterial DNA Complex->DNA Binds to Damage DNA Cleavage DNA->Damage Induces

Caption: Inferred mechanism of action for this compound.

cluster_workflow Antibacterial Susceptibility Testing Workflow Start Start Inoculum Prepare Standardized Bacterial Inoculum Start->Inoculum MIC Broth Microdilution (MIC) Inoculum->MIC Disk Kirby-Bauer Disk Diffusion Inoculum->Disk SerialDilution Serial Dilution of Compound MIC->SerialDilution InoculateAgar Inoculate Agar Plate Disk->InoculateAgar InoculateMIC Inoculate Microplate SerialDilution->InoculateMIC IncubateMIC Incubate InoculateMIC->IncubateMIC ReadMIC Determine MIC IncubateMIC->ReadMIC End End ReadMIC->End PlaceDisks Apply Compound Disks InoculateAgar->PlaceDisks IncubateDisk Incubate PlaceDisks->IncubateDisk MeasureZone Measure Zone of Inhibition IncubateDisk->MeasureZone MeasureZone->End

Caption: General workflow for antibacterial susceptibility testing.

References

A Comparative Analysis of Methyl Streptonigrin and Other Leading Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Methyl streptonigrin (B15502) (streptonigrin) against other well-established topoisomerase II inhibitors: etoposide, doxorubicin, and mitoxantrone. The information presented is supported by experimental data from various scientific sources, offering a comprehensive overview for researchers and professionals in the field of drug development.

Executive Summary

Topoisomerase II is a critical enzyme in DNA replication and a key target for cancer chemotherapy. Inhibitors of this enzyme, known as topoisomerase II poisons, function by stabilizing the transient covalent complex between the enzyme and DNA, leading to double-strand breaks and subsequent apoptosis in cancer cells. This guide benchmarks the activity of Methyl streptonigrin, an aminoquinone antibiotic, against three widely used topoisomerase II inhibitors: etoposide, a semisynthetic derivative of podophyllotoxin; doxorubicin, an anthracycline antibiotic; and mitoxantrone, an anthracenedione. The comparison focuses on their inhibitory concentrations (IC50) against topoisomerase II and various cancer cell lines, as well as their mechanisms of inducing apoptosis.

Quantitative Performance Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and the comparator drugs. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: Topoisomerase II Inhibition

CompoundIC50 (µM)Enzyme SourceAssay Method
This compound2.5-500Calf Thymus DNA Topoisomerase IIRelaxation of pBR322 DNA[1]
Etoposide59.2Not SpecifiedNot Specified[2]
Doxorubicin2.67Not SpecifiedNot Specified[3]
MitoxantroneNot SpecifiedNot SpecifiedNot Specified

Table 2: Cytotoxicity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50
This compoundA20.2JB-cell lymphoma0.29 ng/mL[1]
M12.4.5B-cell lymphoma28.8 ng/mL[1]
YAC-ILymphoma0.3 ng/mL[1]
P815Mastocytoma0.78 ng/mL[1]
FDC.P2Myeloid leukemia0.07 ng/mL[1]
ACHNRenal cell carcinoma10-100 nM (induces apoptosis)[1]
CAKI-1Renal cell carcinoma10-100 nM (induces apoptosis)[1]
EtoposideHepG2Liver cancer30.16 µM[2]
MOLT-3Acute lymphoblastic leukemia0.051 µM[2]
BGC-823Gastric cancer43.74 ± 5.13 µM[2]
HeLaCervical cancer209.90 ± 13.42 µM[2]
A549Lung cancer139.54 ± 7.05 µM[2]
DoxorubicinHTETOPNot Specified0.52 µmol/L[4]
MitoxantroneMDA-MB-231Breast cancer18 nM[5]
MCF-7Breast cancer196 nM[5]
B-CLL cellsChronic lymphocytic leukemia0.7-1.4 µg/ml[6]

Mechanism of Action and Apoptotic Signaling Pathways

All four compounds are classified as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex. However, the downstream signaling pathways leading to apoptosis exhibit some variations.

This compound is a non-intercalative antitumor antibiotic that induces DNA cleavage by stabilizing the topoisomerase II-DNA complex[7][8]. Its apoptotic mechanism is, at least in part, dependent on the p53 tumor suppressor protein[9]. Streptonigrin has been shown to increase p53 levels, leading to apoptosis[1].

Streptonigrin_Apoptosis_Pathway Streptonigrin This compound TopoII_DNA Topoisomerase II-DNA Cleavage Complex Streptonigrin->TopoII_DNA Stabilizes DSB DNA Double-Strand Breaks TopoII_DNA->DSB Accumulation p53 p53 Activation DSB->p53 Apoptosis Apoptosis p53->Apoptosis

This compound induced apoptosis pathway.

Etoposide , a non-intercalating agent, also functions by stabilizing the topoisomerase II-DNA cleavage complex, leading to DNA double-strand breaks[2]. This damage triggers the activation of the p53 pathway, which in turn can induce apoptosis through both transcription-dependent and independent mechanisms.

Etoposide_Apoptosis_Pathway Etoposide Etoposide TopoII_DNA Topoisomerase II-DNA Cleavage Complex Etoposide->TopoII_DNA Stabilizes DSB DNA Double-Strand Breaks TopoII_DNA->DSB Accumulation p53 p53 Activation DSB->p53 Mitochondrial_Pathway Mitochondrial Pathway p53->Mitochondrial_Pathway Caspase_Cascade Caspase Cascade Mitochondrial_Pathway->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Etoposide induced apoptosis pathway.

Doxorubicin is a DNA intercalator that also stabilizes the topoisomerase II-DNA cleavage complex. Its mechanism is multifaceted, involving the generation of reactive oxygen species (ROS) in addition to topoisomerase II poisoning. Doxorubicin-induced apoptosis can proceed through both p53-dependent and -independent pathways.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopoII_DNA Topoisomerase II-DNA Cleavage Complex Doxorubicin->TopoII_DNA Stabilizes ROS Reactive Oxygen Species Doxorubicin->ROS DSB DNA Double-Strand Breaks DNA_Intercalation->DSB TopoII_DNA->DSB ROS->DSB p53 p53 Activation DSB->p53 Apoptosis Apoptosis p53->Apoptosis

Doxorubicin induced apoptosis pathway.

Mitoxantrone is another DNA intercalator and potent topoisomerase II inhibitor[10]. It induces apoptosis, and its cytotoxic effects have been demonstrated in various cancer cell lines[5][6]. Mitoxantrone is also known to inhibit protein kinase C (PKC)[10].

Mitoxantrone_Apoptosis_Pathway Mitoxantrone Mitoxantrone DNA_Intercalation DNA Intercalation Mitoxantrone->DNA_Intercalation TopoII_DNA Topoisomerase II-DNA Cleavage Complex Mitoxantrone->TopoII_DNA Stabilizes PKC_Inhibition PKC Inhibition Mitoxantrone->PKC_Inhibition DSB DNA Double-Strand Breaks DNA_Intercalation->DSB TopoII_DNA->DSB Apoptosis Apoptosis DSB->Apoptosis

Mitoxantrone induced apoptosis pathway.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate and compare topoisomerase II inhibitors.

In Vitro Topoisomerase II DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the covalent complex between topoisomerase II and DNA, leading to DNA cleavage.

Materials:

  • Purified human topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM ATP, 10 mM DTT)

  • Test compounds (this compound, etoposide, doxorubicin, mitoxantrone) dissolved in a suitable solvent (e.g., DMSO)

  • Proteinase K

  • Loading dye

  • Agarose (B213101) gel

  • Ethidium (B1194527) bromide

  • TAE or TBE buffer

Procedure:

  • Prepare reaction mixtures on ice. For each reaction, combine the 10x reaction buffer, supercoiled plasmid DNA, and sterile water to the desired final volume.

  • Add the test compound at various concentrations to the reaction mixtures. Include a solvent control (e.g., DMSO) and a no-drug control.

  • Initiate the reaction by adding the purified topoisomerase IIα enzyme to each tube.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS and proteinase K to digest the enzyme. Incubate further as required.

  • Add loading dye to each reaction.

  • Load the samples onto an agarose gel containing ethidium bromide.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Visualize the DNA bands under UV light. The presence of linear DNA indicates topoisomerase II-mediated DNA cleavage stabilized by the test compound.

Cleavage_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Buffer Prepare Reaction Mix (Buffer, DNA) Add_Drug Add Test Compound Prep_Buffer->Add_Drug Add_Enzyme Add Topoisomerase II Add_Drug->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (SDS, Proteinase K) Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA (UV light) Gel_Electrophoresis->Visualize

Workflow for Topoisomerase II DNA Cleavage Assay.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic potential of a compound and calculate its IC50 value.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, etc.)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound, etoposide, doxorubicin, mitoxantrone)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability for each concentration compared to the control and plot the results to determine the IC50 value.[11][12]

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_data Data Analysis Seed_Cells Seed Cells in 96-well Plate Add_Drug Add Test Compound (Serial Dilutions) Seed_Cells->Add_Drug Incubate_Cells Incubate (48-72h) Add_Drug->Incubate_Cells Add_MTT Add MTT Solution Incubate_Cells->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for Cytotoxicity (MTT) Assay.

References

The Decisive Role of Iron Chelation in Mitigating Methyl Streptonigrin's Cytotoxic Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of action of bioactive compounds is paramount. This guide provides a comprehensive comparison of methyl streptonigrin's activity in the presence and absence of iron, confirming the critical role of iron chelation in modulating its cytotoxic and DNA-damaging effects. We present supporting experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Methyl streptonigrin (B15502), a potent aminoquinone antibiotic, has long been recognized for its antitumor and antimicrobial properties. Its mechanism of action is intrinsically linked to its ability to chelate intracellular iron, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This guide delves into the experimental evidence that substantiates this iron-dependent activity, offering a comparative perspective with menadione (B1676200), a classic redox-cycling agent that induces oxidative stress through a different, less targeted mechanism.

Unveiling the Iron-Dependent Cytotoxicity of this compound

The bactericidal efficacy of this compound is directly correlated with the intracellular concentration of iron.[1][2] Experiments utilizing iron transport mutants of Escherichia coli and iron-chelating agents have definitively established this dependency.

Comparative Analysis of Bactericidal Activity

The following table summarizes the key differences in the mechanisms and effects of this compound and menadione, a compound often used as a comparator in studies of oxidative stress.

FeatureThis compoundMenadione
Iron Requirement Absolutely dependentNot directly dependent
Primary ROS Site-specific ferryl radicalDiffusible superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂)
DNA Damage Significant, direct oxidation of adjacent DNA[3][4][5]Minimal, indirect damage[3][5]
Enzyme Inactivation MinimalSignificant inactivation of iron-cofactored enzymes[3][5]
Cellular Stress Response (e.g., OxyR, SoxRS) Evades activation (stealth mechanism)[5][6]Induces a strong stress response[6]
Overall Effect Bactericidal[5]Primarily bacteriostatic[5]
Quantitative Impact of Iron Chelation on this compound's Efficacy

Studies have demonstrated a direct correlation between iron uptake and the bactericidal effectiveness of streptonigrin. The use of iron chelators like desferrioxamine and orthophenanthroline significantly diminishes its activity.

ConditionOrganismEffect on this compound ActivityReference
Iron-starved mutants unable to import ironE. coli K-12No killing observed[1][2]
Addition of iron chelator (desferrioxamine, 2 x 10⁻⁴ M)E. coli K-12Inhibition of bactericidal action[1][2]
Addition of iron chelator (orthophenanthroline, 10⁻⁴ M)E. coli K-12Inhibition of bactericidal action[1][2]
Increased iron uptake (via enterochelin precursors)E. coli K-12Sharp increase in killing by streptonigrin[1]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Bacterial Viability Assay

This protocol is based on the methodology used to assess the bactericidal activity of this compound in the presence or absence of iron chelators.

  • Bacterial Culture: Escherichia coli K-12 strains (including iron transport mutants) are grown overnight in a nutrient-rich medium (e.g., Luria-Bertani broth).

  • Experimental Setup: The overnight culture is diluted to a starting optical density (OD₆₀₀) of approximately 0.05 in fresh medium.

  • Treatment: Cultures are treated with this compound at a final concentration of 4 x 10⁻⁵ M. For the iron chelation group, an iron chelator such as desferrioxamine (2 x 10⁻⁴ M) or orthophenanthroline (10⁻⁴ M) is added to the culture prior to the addition of this compound.[1][2] A control group with no treatment and a group with only the iron chelator are also included.

  • Incubation: Cultures are incubated at 37°C with shaking.

  • Viability Assessment: At specified time points (e.g., 0, 30, 60, 90, and 120 minutes), aliquots are taken from each culture, serially diluted in sterile saline, and plated on nutrient agar (B569324) plates.

  • Colony Counting: Plates are incubated overnight at 37°C, and the number of colony-forming units (CFUs) is counted to determine cell viability.

In Vitro DNA Damage Assay

This protocol outlines a method to assess the direct DNA-damaging potential of this compound.

  • Reaction Mixture: A reaction mixture is prepared containing plasmid DNA (e.g., pBR322), a reducing agent like dithiothreitol (B142953) (DTT) to reduce the streptonigrin, and ferrous iron (Fe²⁺).[6]

  • Treatment: this compound is added to the reaction mixture. To test the effect of iron chelation, an iron chelator is pre-incubated with the reaction mixture before the addition of this compound.

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Analysis: The DNA is analyzed by agarose (B213101) gel electrophoresis. DNA nicking or linearization, indicative of DNA damage, is visualized by the altered migration pattern of the plasmid DNA compared to the untreated control.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Streptonigrin_Mechanism cluster_cell Bacterial Cell cluster_extracellular SN_Fe This compound-Fe(II) Complex DNA DNA SN_Fe->DNA Binds to DNA Ferryl Bound Ferryl Radical [FeO]²⁺ SN_Fe->Ferryl e⁻ transfer Damaged_DNA Oxidized DNA (Damage) DNA->Damaged_DNA O2 O₂ O2->Ferryl H2O H₂O Ferryl->Damaged_DNA Direct Oxidation SN This compound SN->SN_Fe Fe Fe(II) Fe->SN_Fe

Caption: Proposed mechanism of this compound-induced DNA damage.

Menadione_vs_Streptonigrin cluster_Menadione Menadione Pathway cluster_Streptonigrin This compound Pathway Menadione Menadione Semiquinone Semiquinone Radical Menadione->Semiquinone Reduction O2_superoxide Superoxide (O₂⁻) Semiquinone->O2_superoxide e⁻ to O₂ H2O2 Hydrogen Peroxide (H₂O₂) O2_superoxide->H2O2 SOD Stress_Response Activation of OxyR and SoxRS O2_superoxide->Stress_Response OH_radical Hydroxyl Radical (•OH) H2O2->OH_radical Fenton Reaction (with free Fe²⁺) H2O2->Stress_Response Enzyme_inactivation Enzyme Inactivation OH_radical->Enzyme_inactivation Streptonigrin This compound SN_Fe_complex SN-Fe(II) Complex Streptonigrin->SN_Fe_complex Binds Fe(II) No_Stress_Response Evasion of OxyR and SoxRS Streptonigrin->No_Stress_Response Bound_Ferryl Bound Ferryl Radical SN_Fe_complex->Bound_Ferryl e⁻ to O₂ Direct_DNA_Damage Direct DNA Damage Bound_Ferryl->Direct_DNA_Damage Site-specific oxidation

Caption: Comparison of menadione and this compound mechanisms.

Experimental_Workflow start Start: Bacterial Culture Preparation treatment_groups Establish Treatment Groups: 1. Control 2. This compound 3. Iron Chelator 4. This compound + Iron Chelator start->treatment_groups incubation Incubate Cultures treatment_groups->incubation sampling Collect Aliquots at Time Intervals incubation->sampling dilution Serial Dilution sampling->dilution plating Plate on Nutrient Agar dilution->plating incubation2 Incubate Plates Overnight plating->incubation2 counting Count Colony-Forming Units (CFU) incubation2->counting analysis Data Analysis and Comparison counting->analysis

Caption: Workflow for assessing the impact of iron chelation on bactericidal activity.

References

Comparative Guide to the Structure-Activity Relationship of Methyl Streptonigrin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methyl streptonigrin (B15502) analogs, focusing on their structure-activity relationships (SAR) in anticancer and antibacterial applications. While extensive quantitative data for a systematic series of methyl analogs is limited in publicly available literature, this document synthesizes existing qualitative and quantitative findings to guide further research and development.

Introduction to Streptonigrin and its Analogs

Streptonigrin is a potent antitumor antibiotic isolated from Streptomyces flocculus. Its complex chemical structure, featuring a 7-aminoquinoline-5,8-dione (B3356023) core (rings A and B), a substituted pyridine (B92270) ring (ring C), and a phenyl ring (ring D), has been a subject of extensive synthetic and biological investigation.[1][2] Despite its promising anticancer activity, its clinical use has been hampered by significant toxicity.[2] This has prompted numerous studies into the synthesis of streptonigrin analogs, including those with modifications to the methyl groups, to develop derivatives with improved therapeutic indices.[2]

The biological activity of streptonigrin is attributed to its ability to chelate metal ions and generate reactive oxygen species (ROS), leading to DNA damage.[2] It also inhibits DNA and RNA synthesis and has been shown to be a potent inhibitor of topoisomerase II.[2] More recent studies have identified its role in inhibiting SUMO-specific protease 1 (SENP1) and interfering with the β-catenin/Tcf signaling pathway.[2]

This guide focuses on the impact of methyl group modifications on the biological activity of streptonigrin, providing a framework for understanding the SAR of this complex natural product.

Data Presentation: A Comparative Analysis

Cytotoxicity of Methyl Streptonigrin Analogs

The following table summarizes the available quantitative data on the cytotoxic activity of streptonigrin and its key methyl-related analogs against various cancer cell lines.

CompoundModificationCancer Cell LineIC50 (µM)Reference
Streptonigrin -Human Platelet Guanylyl Cyclase4.16[2]
Streptonigrin Methyl Ester Esterification of the C-2' carboxylic acid-Weakly active (qualitative)[2]

Key Observations:

  • Carboxylic Acid Esterification: The methyl ester of streptonigrin is reported to be less toxic than the parent compound while retaining some of its antitumor efficacy.[2] This is attributed to in vivo hydrolysis back to the active carboxylic acid form.[2] This suggests that the free carboxylic acid at the C-2' position is crucial for potent activity, but esterification could be a viable pro-drug strategy to mitigate toxicity.

Antibacterial Activity of this compound Analogs

The antibacterial activity of streptonigrin and its analogs has also been a subject of investigation. The following table presents available data.

CompoundModificationBacterial StrainMIC (µg/mL)Reference
Streptonigrin -Bacillus subtilis-[1]
Isoquinoline (B145761) Analogs Replacement of quinoline (B57606) (Ring B) with isoquinolineBacillus subtilisGenerally less active than streptonigrin[1]

Key Observations:

  • Ring B Modification: Replacing the quinoline ring system with an isoquinoline moiety generally leads to a decrease in antibacterial activity against Bacillus subtilis.[1] This highlights the importance of the specific heterocyclic core for antibacterial potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for evaluating the biological activity of streptonigrin analogs are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the streptonigrin analogs (typically in a logarithmic dilution series) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antibacterial Susceptibility Test: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible turbidity after incubation.

Procedure:

  • Preparation of Inoculum: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the streptonigrin analogs in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Topoisomerase II Inhibition Assay: DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.

Principle: Topoisomerase II introduces transient double-strand breaks in DNA. Inhibitors of this enzyme can trap the covalent enzyme-DNA intermediate, leading to an accumulation of cleaved DNA. This can be visualized by gel electrophoresis.

Procedure:

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II enzyme, and the test compound at various concentrations in an appropriate reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop buffer containing SDS and proteinase K. This denatures the enzyme and digests it, leaving the covalently attached DNA breaks.

  • Agarose (B213101) Gel Electrophoresis: Separate the DNA fragments by agarose gel electrophoresis.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. An increase in the amount of linear DNA compared to the control (no drug) indicates that the compound stabilizes the cleavage complex and is an inhibitor of topoisomerase II.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by streptonigrin.

Streptonigrin_SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_sar Structure-Activity Relationship cluster_optimization Lead Optimization Streptonigrin Streptonigrin Analogs This compound Analogs Streptonigrin->Analogs Modification Cytotoxicity Cytotoxicity Assay (IC50) Analogs->Cytotoxicity Antibacterial Antibacterial Assay (MIC) Analogs->Antibacterial Topoisomerase Topoisomerase II Assay Analogs->Topoisomerase SAR Determine SAR Cytotoxicity->SAR Antibacterial->SAR Topoisomerase->SAR Lead Identify Lead Compounds SAR->Lead

Caption: Experimental workflow for SAR studies of this compound analogs.

Wnt_Beta_Catenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dsh Dishevelled Frizzled->Dsh LRP56 LRP5/6 LRP56->Dsh APC_Axin APC/Axin Complex Dsh->APC_Axin inhibition GSK3b GSK-3β BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylation APC_Axin->BetaCatenin phosphorylation Proteasome Proteasomal Degradation BetaCatenin->Proteasome BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocation Streptonigrin Streptonigrin Streptonigrin->GSK3b inhibits (indirectly) TCF_LEF TCF/LEF Streptonigrin->TCF_LEF inhibits complex formation BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Wnt Wnt Wnt->Frizzled

Caption: Streptonigrin's interference with the Wnt/β-catenin signaling pathway.

SENP1_Signaling_Pathway cluster_sumoylation SUMOylation Cycle SUMO SUMO E1_E2_E3 E1, E2, E3 Enzymes SUMO->E1_E2_E3 TargetProtein Target Protein SUMOylatedProtein SUMOylated Protein TargetProtein->SUMOylatedProtein SUMOylatedProtein->TargetProtein deSUMOylation E1_E2_E3->TargetProtein conjugation SENP1 SENP1 SENP1->SUMOylatedProtein Streptonigrin Streptonigrin Streptonigrin->SENP1 inhibition

Caption: Inhibition of SENP1-mediated deSUMOylation by streptonigrin.

Conclusion

The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and evaluate new this compound analogs. Future research should focus on the systematic synthesis and quantitative biological evaluation of a broader range of these analogs to establish a more definitive SAR and identify lead compounds with improved therapeutic profiles.

References

A Comparative Genomic and Performance Analysis of Streptonigrin-Producing Streptomyces Strains

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the genomic landscapes and biosynthetic potential of key Streptomyces species that produce the potent anti-tumor antibiotic, streptonigrin (B15502).

This guide provides a comparative overview of the genomics of prominent streptonigrin-producing Streptomyces strains, including Streptomyces flocculus, Streptomyces sannanensis, Streptomyces albus, and Streptomyces lavendulae. By juxtaposing their genomic features, biosynthetic gene clusters (BGCs) for streptonigrin, and reported production and anti-tumor activity data, this document aims to inform research and development efforts in natural product-based drug discovery.

Genomic Feature Comparison

The genomic characteristics of microorganisms can offer insights into their metabolic capabilities and evolutionary relationships. Below is a summary of the key genomic features for several Streptomyces strains known or predicted to produce streptonigrin.

StrainGenome Size (bp)GC Content (%)Number of Predicted Genes
Streptomyces flocculus (ATCC 13257)Data not availableData not availableData not available
Streptomyces sannanensis (ATCC 19121)Data not availableData not availableData not available
Streptomyces albus J10746,840,00073.35,832
Streptomyces lavendulae subsp. lavendulae Del-LP8,035,91872.97,111

Streptonigrin Biosynthetic Gene Cluster (BGC)

The biosynthesis of streptonigrin is orchestrated by a dedicated biosynthetic gene cluster (BGC). The organization of this cluster can vary between different producing strains, potentially influencing the yield and regulation of streptonigrin production.

The streptonigrin BGC in Streptomyces flocculus has been well-characterized and is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0001783. This cluster spans approximately 64 kb and contains 48 genes.[1] A detailed comparison of the streptonigrin BGC organization across different species is crucial for understanding its evolution and for targeted genetic engineering to improve production.

Streptonigrin Biosynthesis Signaling Pathway cluster_precursors Primary Metabolism cluster_assembly Streptonigrin BGC Expression cluster_product Final Product Tryptophan Tryptophan Stn_Genes Streptonigrin Biosynthetic Genes (stn) Tryptophan->Stn_Genes Induction/Substrate Amino Acid Precursors Amino Acid Precursors Amino Acid Precursors->Stn_Genes Assembly_Enzymes Assembly Line Enzymes (PKS, NRPS, etc.) Stn_Genes->Assembly_Enzymes Transcription & Translation Tailoring_Enzymes Tailoring Enzymes (Oxidoreductases, Methyltransferases, etc.) Stn_Genes->Tailoring_Enzymes Transcription & Translation Assembly_Enzymes->Tailoring_Enzymes Intermediate Modification Streptonigrin Streptonigrin Tailoring_Enzymes->Streptonigrin Final Assembly & Modification

A simplified signaling pathway for streptonigrin biosynthesis.

Performance Comparison: Production Yield and Anti-Tumor Activity

Direct comparative studies on streptonigrin production yields and the corresponding anti-tumor activity from different Streptomyces strains are limited in publicly available literature. Streptonigrin, an aminoquinone antibiotic, exhibits potent anti-tumor properties by inducing DNA cleavage through complex formation with DNA and topoisomerase II, inhibiting DNA replication and RNA synthesis.[2] It is also known to cause cellular damage through the generation of free radicals.[2]

Experimental Protocols

Genome Sequencing and Analysis

A typical workflow for the comparative genomics of Streptomyces strains involves the following key steps:

Comparative Genomics Workflow Strain_Culturing 1. Strain Culturing DNA_Extraction 2. Genomic DNA Extraction Strain_Culturing->DNA_Extraction Genome_Sequencing 3. Genome Sequencing (e.g., PacBio, Illumina) DNA_Extraction->Genome_Sequencing Genome_Assembly 4. Genome Assembly Genome_Sequencing->Genome_Assembly Gene_Prediction 5. Gene Prediction & Annotation Genome_Assembly->Gene_Prediction BGC_Analysis 6. BGC Analysis (antiSMASH) Gene_Prediction->BGC_Analysis Comparative_Analysis 7. Comparative Genomic Analysis (Pan-genome, Phylogenomics) Gene_Prediction->Comparative_Analysis BGC_Analysis->Comparative_Analysis

A standard workflow for comparative genomics of Streptomyces.

a. Genomic DNA Extraction: High-quality genomic DNA is a prerequisite for accurate genome sequencing. A common method for DNA extraction from Gram-positive bacteria like Streptomyces involves enzymatic lysis of the cell wall followed by purification.

  • Cell Culture: Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with the Streptomyces strain and incubate with shaking until sufficient cell mass is obtained.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing lysozyme (B549824) to degrade the peptidoglycan cell wall. Incubation at 37°C for 1-2 hours is typically required.

  • Protein and RNA Removal: Add Proteinase K and RNase A to the lysate to degrade proteins and RNA, respectively.

  • DNA Precipitation: Precipitate the genomic DNA using isopropanol (B130326) or ethanol (B145695).

  • DNA Purification: Wash the DNA pellet with 70% ethanol and resuspend in a suitable buffer (e.g., TE buffer). The quality and quantity of the extracted DNA should be assessed by spectrophotometry and gel electrophoresis.

b. Genome Sequencing and Assembly: For a comprehensive genomic analysis, a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies is recommended. This hybrid approach facilitates the assembly of complete genomes, which is particularly important for resolving the complex, repetitive regions often found in Streptomyces genomes and their large BGCs.

c. Gene Prediction and Annotation: Once the genome is assembled, gene prediction can be performed using software such as Prodigal or RAST. Functional annotation of the predicted genes is then carried out by comparing their sequences against public databases like NCBI's non-redundant protein database (nr) and the Kyoto Encyclopedia of Genes and Genomes (KEGG).

d. Biosynthetic Gene Cluster (BGC) Analysis: The assembled genomes are analyzed for the presence of secondary metabolite BGCs using specialized software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). This tool identifies and annotates BGCs, providing insights into the potential natural products a strain can produce.

Quantification of Streptonigrin Production by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the production of secondary metabolites like streptonigrin in fermentation broths.

  • Sample Preparation:

    • Centrifuge the Streptomyces culture to separate the supernatant and the mycelium.

    • Extract the supernatant and the mycelial pellet separately with an organic solvent such as ethyl acetate (B1210297) or methanol.

    • Evaporate the solvent and redissolve the extract in a suitable solvent for HPLC analysis (e.g., methanol).

  • HPLC Analysis:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: A UV-Vis detector set at the maximum absorbance wavelength of streptonigrin (around 254 nm and 375 nm) is commonly used.

    • Quantification: A standard curve is generated using a purified streptonigrin standard of known concentrations. The concentration of streptonigrin in the samples is then determined by comparing their peak areas to the standard curve.

Anti-Tumor Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the purified streptonigrin or crude extracts from the different Streptomyces strains. Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Conclusion and Future Directions

The comparative genomic analysis of streptonigrin-producing Streptomyces strains is a promising avenue for understanding the biosynthesis of this potent anti-tumor agent and for developing strategies to enhance its production. While this guide provides a foundational overview, further research is critically needed to generate direct comparative data on production yields and biological activities from a wider range of producer strains. Such data, combined with detailed genomic and transcriptomic analyses, will be instrumental in selecting and engineering superior strains for the industrial production of streptonigrin and its novel analogs for therapeutic applications.

References

Validating Biomarkers for Methyl Streptonigrin Sensitivity in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl streptonigrin (B15502) (Me-SN), a derivative of the potent antitumor antibiotic streptonigrin. Due to the limited availability of public data on Me-SN, this guide utilizes data from its parent compound, streptonigrin, as a proxy to infer potential mechanisms of action and biomarkers of sensitivity. We compare its activity with the well-established chemotherapeutic agent, Doxorubicin, and provide detailed experimental protocols for key validation assays.

Performance Comparison of Streptonigrin and Doxorubicin

The following tables summarize the half-maximal inhibitory concentration (IC50) values for streptonigrin and Doxorubicin across various cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: IC50 Values of Streptonigrin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SW480Colon AdenocarcinomaVaries with β-catenin activation[1]
AGSGastric AdenocarcinomaVaries with β-catenin activation[1]
HEK293Embryonic KidneyVaries with β-catenin activation[1]
U2OSOsteosarcomaCytotoxic at 10 µM[1]
NIH 3T3Mouse Embryonic FibroblastCytotoxic at 10 µM[1]
ACHNRenal Cell CarcinomaApoptosis induced at 10-100 nM[1]
CAKI-1Renal Cell CarcinomaApoptosis induced at 10-100 nM[1]
A20.2JB-cell Lymphoma10.9 ng/mL[1]
YAC-ILymphoma0.3 ng/mL[1]
P815Mastocytoma0.78 ng/mL[1]
FDC.P2Myeloid Progenitor0.07 ng/mL[1]

Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines from the NCI-60 Panel

Cell LineCancer TypeGI50 (µM)
Leukemia
CCRF-CEMLeukemia0.02
K-562Leukemia0.03
MOLT-4Leukemia0.01
RPMI-8226Leukemia0.01
Non-Small Cell Lung Cancer
A549Non-Small Cell Lung0.08
NCI-H460Non-Small Cell Lung0.03
Colon Cancer
COLO 205Colon0.05
HCT-116Colon0.04
HT29Colon0.10
CNS Cancer
SF-295CNS0.05
SNB-75CNS0.09
Melanoma
MALME-3MMelanoma0.03
SK-MEL-5Melanoma0.06
Ovarian Cancer
OVCAR-3Ovarian0.12
OVCAR-8Ovarian0.07
Renal Cancer
786-0Renal0.15
A498Renal0.20
Prostate Cancer
PC-3Prostate0.18
DU-145Prostate0.25
Breast Cancer
MCF7Breast0.04
MDA-MB-231Breast0.09

Data compiled from publicly available NCI-60 database information.[2]

Potential Biomarkers for Streptonigrin Sensitivity

Based on the known mechanisms of action for streptonigrin, the following are potential biomarkers that could predict sensitivity to Methyl streptonigrin.

Table 3: Potential Biomarkers for Streptonigrin Sensitivity

Biomarker CategoryPotential BiomarkerRationale for Sensitivity
Signaling Pathway Components High β-catenin/Tcf signaling activityStreptonigrin inhibits the β-catenin/Tcf signaling pathway.
Low GSK-3β phosphorylationStreptonigrin may act upstream of GSK-3β.
Enzyme Expression High SENP1 expressionStreptonigrin inhibits SENP1, a SUMO-specific protease.
High PAD4 expressionStreptonigrin is an inhibitor of PAD4, an enzyme involved in citrullination.
Drug Efflux Pumps Low ABCG2 expressionThis compound is a known inhibitor of the ABCG2 transporter, suggesting that high expression could lead to resistance.
DNA Repair Pathways Deficiencies in DNA repair pathwaysStreptonigrin induces DNA damage.

Signaling Pathways and Experimental Workflows

Streptonigrin_Signaling_Pathway Proposed Signaling Pathway for Streptonigrin Action cluster_Wnt Wnt/β-catenin Pathway cluster_Streptonigrin Streptonigrin Action cluster_Other Other Targets Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh APC_Axin_GSK3b Destruction Complex (APC/Axin/GSK3β) Dsh->APC_Axin_GSK3b Inhibition bCatenin β-catenin APC_Axin_GSK3b->bCatenin Phosphorylation bCatenin_p p-β-catenin bCatenin->bCatenin_p TCF_LEF TCF/LEF bCatenin->TCF_LEF Nucleus Proteasome Proteasomal Degradation bCatenin_p->Proteasome TargetGenes Target Gene Expression TCF_LEF->TargetGenes Streptonigrin Streptonigrin (or Me-SN) Streptonigrin->APC_Axin_GSK3b Inhibits GSK-3β Phosphorylation Streptonigrin->TCF_LEF Blocks DNA Binding SENP1 SENP1 Streptonigrin->SENP1 Inhibition PAD4 PAD4 Streptonigrin->PAD4 Inhibition DNA_Damage DNA Damage Streptonigrin->DNA_Damage Induction

Caption: Proposed signaling pathways affected by streptonigrin.

Experimental_Workflow Workflow for Biomarker Validation cluster_CellCulture Cell Culture & Treatment cluster_Assays Primary Assays cluster_Analysis Downstream Analysis cluster_Validation Biomarker Validation start Cancer Cell Lines (Panel) treat Treat with This compound (Dose-Response) start->treat viability Cell Viability Assay (MTT/XTT) treat->viability protein Protein Extraction treat->protein rna RNA Extraction treat->rna ic50 IC50 Determination viability->ic50 western Western Blot (Targeted Protein Expression) protein->western proteomics Quantitative Proteomics (Biomarker Discovery) protein->proteomics qpcr qPCR (Targeted Gene Expression) rna->qpcr genomics Genomic Profiling (Biomarker Discovery) rna->genomics correlation Correlate Biomarker Expression with IC50 Values ic50->correlation western->correlation proteomics->correlation qpcr->correlation genomics->correlation

Caption: General experimental workflow for biomarker validation.

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Me-SN. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

    • Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins (e.g., β-catenin, p-GSK-3β, SENP1, PAD4) in cancer cells treated with this compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with Tween 20)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Wash treated and untreated cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE:

    • Normalize protein amounts and mix with Laemmli buffer.

    • Denature samples by boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR)

Objective: To measure the mRNA expression levels of target genes that may be affected by this compound treatment.

Materials:

  • Treated and untreated cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • RNA Extraction:

    • Extract total RNA from treated and untreated cells using an RNA extraction kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.

  • qPCR Reaction:

    • Set up the qPCR reaction by mixing cDNA, qPCR master mix, and forward and reverse primers for each target and reference gene.

    • Run the reaction in a qPCR instrument using an appropriate cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the untreated control.

Conclusion

The validation of predictive biomarkers for this compound sensitivity is crucial for its potential clinical development. While direct experimental data for Me-SN is currently limited, the known mechanisms of its parent compound, streptonigrin, provide a strong foundation for identifying candidate biomarkers. The experimental protocols outlined in this guide offer a systematic approach to validate these potential biomarkers, including the assessment of signaling pathway components, key enzyme expression levels, and drug transporter activity. Further investigation, particularly quantitative proteomic and genomic profiling of cancer cells treated with this compound, is necessary to build a comprehensive understanding of its mechanism of action and to identify robust biomarkers for patient stratification. The comparative data with Doxorubicin provides a benchmark for evaluating the potency and potential therapeutic window of this class of compounds.

References

A Comparative Analysis of the DNA Damage Profiles of Streptonigrin and Methyl Streptonigrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side analysis of the DNA damage profiles of the potent antitumor antibiotic, streptonigrin (B15502), and its derivative, Methyl streptonigrin. This comparison is based on available experimental data to objectively inform research and drug development efforts.

Executive Summary

Streptonigrin is a well-established DNA-damaging agent with a complex mechanism of action that includes DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), leading to significant cytotoxicity. In contrast, available data on this compound (streptonigrin methyl ester) is limited. The current understanding is that this compound exhibits significantly weaker biological activity, which is primarily attributed to its in vivo hydrolysis back to the parent compound, streptonigrin. This guide synthesizes the known characteristics of both compounds, providing a framework for their comparative evaluation.

Comparative Data Overview

The following table summarizes the known DNA damage-related properties of streptonigrin and the limited information available for this compound.

FeatureStreptonigrinThis compound (Streptonigrin Methyl Ester)
Primary DNA Damage Mechanism DNA cleavage, inhibition of DNA replication and RNA synthesis, induction of single and double-strand breaks.[1]Weakly active; activity likely due to hydrolysis to streptonigrin.[2]
Interaction with DNA Complexes with DNA, enhanced in the presence of metal ions.[3]Data not available.
Topoisomerase II Inhibition Induces topoisomerase II-dependent DNA cleavage.[4]Data not available.
Reactive Oxygen Species (ROS) Generation Generates superoxide (B77818) and hydroxyl radicals in a metal-dependent manner.Data not available.
Cytotoxicity Potent cytotoxic agent.Weakly active.[2]
In Vivo Activity Antitumor activity demonstrated in clinical trials (discontinued due to toxicity).[5]Weakly active in vivo, attributed to hydrolysis.[2]
Acute Toxicity (LD50, mouse, intraperitoneal) Data not readily available in searched literature.88,960 µg/kg[6]

Mechanism of Action and Signaling Pathways

Streptonigrin's Multi-faceted Assault on DNA Integrity

Streptonigrin's genotoxicity stems from a combination of mechanisms that ultimately lead to catastrophic DNA damage and cell death.

  • DNA Intercalation and Adduct Formation : Streptonigrin is capable of intercalating into the DNA double helix. This interaction is significantly enhanced by the presence of metal ions, with which streptonigrin can form complexes.[3] This binding can distort the DNA structure and interfere with the binding of DNA processing enzymes.

  • Topoisomerase II Poisoning : Streptonigrin acts as a topoisomerase II poison. It stabilizes the covalent complex between topoisomerase II and DNA, which is a transient intermediate in the enzyme's catalytic cycle.[4] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.

  • Redox Cycling and Reactive Oxygen Species (ROS) Production : The quinone moiety of streptonigrin can undergo redox cycling in the presence of reducing agents like NADH. This process generates superoxide radicals, which can then be converted to more reactive species such as hydroxyl radicals.[1] These highly reactive molecules can directly attack the deoxyribose backbone and bases of DNA, causing single and double-strand breaks. Recent studies suggest that streptonigrin's lethality in bacteria is due to its ability to generate a bound ferryl radical that damages DNA without releasing ROS into the cytoplasm, a "stealth" mechanism that avoids triggering cellular stress responses.[7]

The DNA damage induced by streptonigrin activates cellular DNA damage response (DDR) pathways. The presence of double-strand breaks triggers the phosphorylation of H2AX (forming γ-H2AX), a key event in the recruitment of DNA repair proteins to the site of damage. If the damage is too extensive to be repaired, the cell will undergo apoptosis.

Streptonigrin_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Streptonigrin Streptonigrin Redox_Cycling Redox Cycling (NADH) Streptonigrin->Redox_Cycling DNA DNA Streptonigrin->DNA Intercalation TopoII Topoisomerase II Streptonigrin->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS ROS->DNA Oxidative Damage DSB Double-Strand Breaks DNA->DSB TopoII->DSB DDR DNA Damage Response (DDR) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis If damage is irreparable

Streptonigrin-induced DNA damage pathway.
This compound: A Prodrug Hypothesis

Direct experimental evidence detailing the DNA damage profile of this compound is scarce. The prevailing hypothesis is that its ester group renders the molecule less active. Its observed weak anticancer activity is thought to arise from the in vivo enzymatic or chemical hydrolysis of the methyl ester, which converts it back to the active streptonigrin form.[2] This suggests that this compound may act as a prodrug of streptonigrin.

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of streptonigrin's DNA damage profile are provided below.

DNA Cleavage Assay (Plasmid-Based)

This assay is used to assess the ability of a compound to induce single- and double-strand breaks in plasmid DNA.

Workflow:

Plasmid DNA Cleavage Assay Workflow.

Protocol:

  • Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., Tris-HCl, MgCl2).

  • Compound Addition : Add the desired concentration of streptonigrin or this compound to the reaction mixture. For topoisomerase II-mediated cleavage, purified topoisomerase II enzyme is also added.

  • Incubation : Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination : Stop the reaction by adding a stop solution (e.g., SDS and proteinase K) to digest the enzyme and halt further cleavage.

  • Agarose (B213101) Gel Electrophoresis : Load the samples onto an agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Visualization and Analysis : Run the gel to separate the different DNA topoisomers. Visualize the DNA bands under UV light. The relative amounts of supercoiled (undamaged), nicked (single-strand break), and linear (double-strand break) DNA are quantified to determine the extent of DNA cleavage.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Workflow:

Comet Assay Workflow.

Protocol:

  • Cell Culture and Treatment : Culture cells to the desired confluency and treat with various concentrations of streptonigrin or this compound for a specific duration.

  • Cell Harvesting and Embedding : Harvest the cells and mix them with low-melting-point agarose. Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis : Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis : Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining : Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Scoring : Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Analyze the images using specialized software to quantify parameters such as tail length, tail moment, and percentage of DNA in the tail.

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay detects the formation of phosphorylated H2AX (γ-H2AX), a marker for DNA double-strand breaks.

Workflow:

γ-H2AX Foci Formation Assay Workflow.

Protocol:

  • Cell Culture and Treatment : Grow cells on coverslips and treat with streptonigrin or this compound.

  • Fixation and Permeabilization : Fix the cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Blocking : Incubate the cells in a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the cells with a primary antibody specific for γ-H2AX.

  • Secondary Antibody Incubation : Wash the cells and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting : Stain the cell nuclei with a DNA dye like DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis : Acquire images using a fluorescence microscope. The number of distinct fluorescent foci within each nucleus is counted. An increase in the number of γ-H2AX foci indicates an increase in DNA double-strand breaks.

Conclusion

Streptonigrin is a potent genotoxic agent with a well-characterized, multi-pronged mechanism of inducing DNA damage. Its ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species makes it a powerful tool for studying DNA repair and a lead compound for anticancer drug development, although its clinical use has been hampered by toxicity.

In stark contrast, this compound appears to be a significantly less active compound. The limited available evidence suggests that it may function as a prodrug, with its weak activity being dependent on its conversion back to streptonigrin. Further research is required to fully elucidate the DNA damage profile of this compound and to determine if it possesses any intrinsic activity or offers any therapeutic advantages over its parent compound. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.

References

Methyl Streptonigrin: A Promising Derivative with an Improved Therapeutic Index Compared to Streptonigrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for anti-cancer agents with high efficacy and low toxicity is paramount. Streptonigrin (B15502), a potent antitumor antibiotic, has long been recognized for its therapeutic potential but has been hampered by significant host toxicity. This has led to the exploration of its derivatives, among which Methyl streptonigrin has emerged as a promising candidate with a potentially improved therapeutic index.

This guide provides a comparative evaluation of this compound and its parent compound, streptonigrin, focusing on their therapeutic indices. We present available experimental data, detail relevant experimental protocols, and visualize key biological pathways to offer a comprehensive resource for the scientific community.

Executive Summary

Streptonigrin, isolated from Streptomyces flocculus, exhibits broad-spectrum antitumor activity. However, its clinical application has been limited due to severe side effects, including bone marrow depression.[1] this compound, the methyl ester derivative of streptonigrin, has been developed to mitigate this toxicity. While it is considered weakly active on its own, it is believed to act as a prodrug, undergoing in vivo hydrolysis to the active streptonigrin.[1] The primary advantage of this compound lies in its reduced toxicity compared to the parent compound, potentially allowing for the administration of therapeutically effective doses with a greater margin of safety.

Quantitative Data Comparison

Direct, side-by-side preclinical data comparing the therapeutic indices of streptonigrin and this compound is limited in the public domain. However, based on available information, a qualitative and partially quantitative comparison can be made.

ParameterStreptonigrinThis compoundReference
In Vitro Cytotoxicity (ID50) Highly potent, with ID50 values in the nanomolar range against various cancer cell lines. For example, 0.0025 µg/mL against murine lymphoblastoma L5178Y cells.Generally considered less potent in vitro, as it requires hydrolysis to the active form. Specific IC50 values are not readily available in comparative studies.[1]
In Vivo Antitumor Efficacy Demonstrates significant antitumor activity in various animal models.Retains antitumor effectiveness, likely due to conversion to streptonigrin in vivo.[1]
In Vivo Toxicity (LD50) High toxicity observed in preclinical and clinical studies.Found to be less toxic than streptonigrin. Specific LD50 values from direct comparative studies are not readily available.[1]
Therapeutic Index Narrow, limited by its high toxicity.Potentially wider than streptonigrin due to its lower toxicity profile.Inferred from available data

Mechanism of Action

The primary mechanism of action for streptonigrin involves the induction of DNA damage. This is achieved through a multi-faceted process:

  • DNA Intercalation and Topoisomerase II Inhibition: Streptonigrin intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks.

  • Reductive Activation and Reactive Oxygen Species (ROS) Generation: In the presence of reducing agents like NADH, the quinone moiety of streptonigrin is reduced to a semiquinone radical. This radical can then react with molecular oxygen to produce superoxide (B77818) radicals and other ROS, which cause oxidative damage to DNA and other cellular components.

  • Wnt/β-catenin Signaling Pathway Inhibition: Streptonigrin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. It is believed to interfere with the formation of the β-catenin/Tcf complex, a key transcriptional activator in this pathway.[1]

This compound is thought to exert its antitumor effects by being metabolized into streptonigrin, and therefore shares the same fundamental mechanisms of action.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Streptonigrin_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Streptonigrin Streptonigrin DNA DNA Streptonigrin->DNA Intercalation Topoisomerase_II Topoisomerase II Streptonigrin->Topoisomerase_II Inhibition Semiquinone Semiquinone Radical Streptonigrin->Semiquinone Reduction Methyl_Streptonigrin This compound (Prodrug) Hydrolysis In vivo Hydrolysis Methyl_Streptonigrin->Hydrolysis Hydrolysis->Streptonigrin DNA_Damage DNA Strand Breaks DNA->DNA_Damage NADH NADH ROS ROS (O2-, H2O2) Semiquinone->ROS Oxidation Oxygen O2 ROS->DNA_Damage Oxidative Damage

Caption: Mechanism of action of Streptonigrin and its prodrug, this compound.

Wnt_Signaling_Inhibition cluster_pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b_Axin_APC GSK3β/Axin/APC Complex Dishevelled->GSK3b_Axin_APC Inhibition beta_Catenin_P p-β-catenin GSK3b_Axin_APC->beta_Catenin_P Phosphorylation Proteasome Proteasome beta_Catenin_P->Proteasome Degradation Degradation Proteasome->Degradation beta_Catenin β-catenin beta_Catenin->beta_Catenin_P TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Activation Gene_Expression Target Gene Transcription (Proliferation, etc.) TCF_LEF->Gene_Expression Streptonigrin Streptonigrin Streptonigrin->TCF_LEF Inhibition of Complex Formation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by Streptonigrin.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell Adhesion) seed_cells->incubate1 treat_cells Treat cells with varying concentrations of Streptonigrin or This compound incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_reagent Add MTT or other viability reagent incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 measure_absorbance Measure absorbance (e.g., at 570 nm) incubate3->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for an in vitro cytotoxicity assay.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

1. Cell Seeding:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media.
  • Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of streptonigrin and this compound are prepared in a suitable solvent (e.g., DMSO).
  • Serial dilutions of the compounds are made in culture medium to achieve a range of final concentrations.
  • The medium in the cell plates is replaced with medium containing the test compounds. Control wells receive medium with the vehicle (DMSO) only.
  • Plates are incubated for a further 48-72 hours.

3. MTT Assay:

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
  • The plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
  • Cell viability is calculated as a percentage of the control.
  • IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Antitumor Efficacy and Toxicity Study (Mouse Xenograft Model)

This protocol describes a general approach to evaluate the in vivo efficacy and toxicity of anticancer compounds.

1. Animal Model:

  • Immunocompromised mice (e.g., nude or SCID mice) are used.
  • Human cancer cells are implanted subcutaneously into the flanks of the mice.
  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

2. Compound Administration:

  • Mice are randomly assigned to treatment and control groups.
  • Streptonigrin and this compound are formulated in a suitable vehicle for administration (e.g., intraperitoneal injection or oral gavage).
  • Compounds are administered at various dose levels and schedules (e.g., daily for 14 days). The control group receives the vehicle only.

3. Efficacy Assessment:

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.
  • At the end of the study, tumors are excised and weighed.
  • Tumor growth inhibition is calculated for each treatment group compared to the control group.

4. Toxicity Assessment:

  • Animal body weight is monitored throughout the study as an indicator of general health.
  • At the end of the study, blood samples may be collected for hematological and biochemical analysis.
  • Major organs can be harvested for histopathological examination to assess for any treatment-related toxicities.
  • The maximum tolerated dose (MTD) and LD50 (lethal dose for 50% of the animals) can be determined from dose-ranging studies.

Conclusion

The available evidence strongly suggests that this compound possesses a more favorable therapeutic index than its parent compound, streptonigrin. While retaining the potent antitumor mechanisms of streptonigrin, its derivatization into a methyl ester appears to significantly reduce its systemic toxicity. This characteristic makes this compound a more viable candidate for further preclinical and clinical development. However, to definitively establish its improved therapeutic window, direct and comprehensive comparative studies providing quantitative data on both efficacy (e.g., IC50 values across multiple cell lines) and toxicity (e.g., LD50 and MTD in relevant animal models) are crucial. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such essential research.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Methyl Streptonigrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental stewardship. The proper disposal of potent compounds like methyl streptonigrin (B15502), a derivative of the cytotoxic antibiotic streptonigrin, is a critical component of laboratory safety protocols.[1][2] Adherence to these procedures is not only a regulatory necessity but a cornerstone of a responsible research ecosystem.

This guide provides essential, immediate safety and logistical information for the proper disposal of methyl streptonigrin, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a designated and controlled area, such as a chemical fume hood.

Personal Protective Equipment (PPE) Requirements:

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling.[3][4]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and aerosol exposure.
Protective Clothing A disposable, solid-front gown with tight-fitting cuffs.Prevents skin contact with the compound.[3]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling outside of a fume hood or if there is a risk of aerosolization.Protects against inhalation of the hazardous substance.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[5][6] Do not dispose of this compound or its contaminated materials down the drain or in regular trash.[7]

  • Waste Identification and Segregation:

    • Characterize all waste containing this compound as "cytotoxic" or "antineoplastic" hazardous waste.[8][9]

    • Segregate this compound waste from all other waste streams, including non-hazardous, biohazardous, and other chemical wastes.[5][8][10]

  • Waste Collection:

    • Solid Waste: Collect pure this compound powder, contaminated labware (e.g., pipette tips, vials), and contaminated PPE in a dedicated, clearly labeled, leak-proof, and puncture-resistant container.[3][4][11] The container should be made of a compatible material such as high-density polyethylene (B3416737) (HDPE).

    • Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof, and chemically compatible container with a secure screw-top cap.[7] The solvent system should be clearly indicated on the label.

    • Sharps: Any sharps (e.g., needles, syringes, broken glass) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container specifically labeled for cytotoxic waste.[4][11]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic," and "this compound."[5]

    • Follow your institution's specific labeling requirements, which may include the name of the principal investigator, the accumulation start date, and the chemical composition.

  • Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[10]

    • Ensure that the storage area is away from incompatible materials.

    • Adhere to your institution's guidelines for the maximum accumulation time for hazardous waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[5][7]

    • Incineration is the preferred and often mandated method for the final disposal of cytotoxic and antineoplastic compounds.[4][12]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow A Generation of this compound Waste B Segregate as Cytotoxic Waste A->B C Solid Waste Collection B->C D Liquid Waste Collection B->D E Sharps Waste Collection B->E F Label Container: 'Hazardous Waste', 'Cytotoxic', 'this compound' C->F D->F E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup and Disposal G->H I Incineration by Licensed Facility H->I

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific safety data sheets and hazardous waste management protocols.

References

Personal protective equipment for handling Methyl streptonigrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methyl streptonigrin (B15502). The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Methyl streptonigrin is a derivative of the potent antitumor antibiotic Streptonigrin. While research suggests that the methyl ester form may be less toxic than its parent compound, it should be handled with extreme care due to the high toxicity of Streptonigrin, which is classified as "Fatal if swallowed".[1][2]

Hazard Identification and Classification

Based on the Safety Data Sheet (SDS) for the parent compound, Streptonigrin, the primary hazard is acute oral toxicity.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, OralCategory 2DangerH300: Fatal if swallowed

Data based on the Safety Data Sheet for Streptonigrin, CAS 3930-19-6.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound to prevent accidental exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double gloving recommended)Prevents skin contact. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes or airborne particles.
Respiratory Protection NIOSH-approved N95 dust mask or higherPrevents inhalation of the powdered compound.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing risk during the handling of this compound.

  • Preparation:

    • Ensure all necessary PPE is worn correctly before entering the designated handling area.

    • Verify that a calibrated analytical balance and all necessary handling equipment (spatulas, weighing paper, etc.) are clean and readily available within a chemical fume hood.

    • Prepare a dedicated waste container for this compound-contaminated materials.

  • Weighing and Aliquoting:

    • Perform all manipulations of solid this compound within a certified chemical fume hood to control airborne particles.

    • Use anti-static weighing dishes or paper to prevent dispersal of the powder.

    • Carefully weigh the desired amount of the compound.

    • If creating stock solutions, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination, starting with the outer gloves.

    • Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Spill Response

In the event of a spill, immediate and correct action is critical to contain the hazard and prevent exposure.

Emergency Spill Workflow

Emergency Spill Workflow for this compound start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Double Gloves, Goggles, Respirator, Lab Coat) evacuate->ppe contain Contain the Spill (Use absorbent pads for liquids, cover solids with damp paper towels) ppe->contain cleanup Clean Up Spill (Work from outside in, use appropriate decontaminant) contain->cleanup dispose Dispose of Contaminated Materials in Designated Hazardous Waste Container cleanup->dispose decontaminate Decontaminate the Area and Equipment dispose->decontaminate report Report the Incident to Lab Supervisor/Safety Officer decontaminate->report end End of Procedure report->end

Caption: Workflow for responding to a this compound spill.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Segregation:

    • Use a dedicated, clearly labeled, and sealed container for all solid waste, including contaminated gloves, weighing paper, and disposable labware.

    • Collect liquid waste in a separate, labeled, and sealed container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste program.

  • Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic").

  • Storage and Collection:

    • Store hazardous waste in a designated, secure area away from general laboratory traffic.

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl streptonigrin
Reactant of Route 2
Reactant of Route 2
Methyl streptonigrin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.